(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Description
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Properties
IUPAC Name |
(3S)-3-amino-4-naphthalen-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXBBARHJITLTI-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375846 | |
| Record name | (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-00-8 | |
| Record name | (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride?
An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound, an active pharmaceutical ingredient (API). The determination of properties such as melting point, solubility, and dissociation constant (pKa) is fundamental in the early stages of drug development, profoundly influencing formulation design, bioavailability, and stability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only standardized protocols but also the scientific rationale behind the experimental choices. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and reproducibility, which are paramount for regulatory submission and successful drug product development.
Introduction
This compound is a gamma-aminobutyric acid (GABA) analogue featuring a naphthalene moiety. Its structural characteristics suggest potential applications in neuroscience or other therapeutic areas where GABAergic modulation is relevant. A thorough understanding of its physicochemical properties is a prerequisite for advancing this compound through the drug development pipeline.[1][3] These properties govern the API's behavior from manufacturing to its ultimate physiological effect and are critical for designing a safe, stable, and efficacious dosage form.[2][4] This guide details the experimental workflows for determining the key physicochemical parameters of this API.
Chemical Identity and Structure
A precise definition of the molecule's identity is the foundation of all subsequent characterization.
-
Chemical Name: this compound
-
Synonyms: (S)-3-Amino-4-(1-naphthyl)butanoic acid hydrochloride
-
Molecular Formula: C₁₄H₁₆ClNO₂
Chemical Structure:
Caption: Structure of this compound.
Core Physicochemical Properties Summary
This table summarizes the critical physicochemical properties. The subsequent sections detail the methodologies for their experimental determination.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 265.73 g/mol | Impacts diffusion, solubility, and formulation calculations. |
| Melting Point (Tₘ) | To be determined via DSC | Indicator of purity, identity, and solid-state stability.[4] |
| Aqueous Solubility | To be determined | Crucial for dissolution and absorption; must be assessed over the physiological pH range (1.2-6.8).[9] |
| Dissociation Constant (pKa) | To be determined | Governs the ionization state, which dictates solubility, permeability, and receptor binding.[10][11] |
| LogP (Predicted) | ~3.7 (for free base) | Predicts lipophilicity and membrane permeability.[12] |
| Polar Surface Area (PSA) | 63.3 Ų (for free base) | Influences membrane transport and blood-brain barrier penetration.[13][14] |
Note: Predicted values are derived from computational models for structurally similar compounds and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for characterizing the API.
Melting Point and Thermal Behavior via Differential Scanning Calorimetry (DSC)
Causality: The melting point (Tₘ) is a definitive thermochemical property that serves as a primary indicator of a compound's identity and purity.[4][15] Differential Scanning Calorimetry (DSC) is the preferred method as it is highly precise and can also reveal other thermal events, such as polymorphic transitions or degradation, by measuring the heat flow to the sample relative to a reference as a function of temperature.[16][17][18]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tₘ = 156.6 °C).[15] This ensures the accuracy and reliability of the measurement.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.[16] Crimp the pan with a hermetic lid to prevent sublimation or decomposition effects. Prepare an identical empty, sealed pan to serve as the reference.
-
Analysis Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[15]
-
Equilibrate the cell at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a controlled heating rate of 10 °C/min up to a temperature well beyond the expected melting point (e.g., 250 °C).[15] A controlled heating rate is critical for reproducible data.[18]
-
-
Data Analysis: The melting point is determined from the resulting thermogram. For a pure crystalline compound, this is typically reported as the extrapolated onset temperature of the endothermic melting peak.[18] The area under the peak corresponds to the heat of fusion (ΔHfus).
Workflow Diagram:
Caption: DSC workflow for melting point determination.
Aqueous Solubility Profile by Shake-Flask Method
Causality: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[19] For ionizable compounds, solubility is pH-dependent. Therefore, it must be characterized across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) at 37 °C, as recommended by regulatory bodies like the WHO.[9] The shake-flask method is considered the "gold standard" as it measures thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical assessment.[20]
Experimental Protocol:
-
Media Preparation: Prepare aqueous buffers at relevant pH values, typically pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9]
-
Sample Preparation: Add an excess amount of the API to vials containing a known volume of each buffer (e.g., 10 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vials in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium.[9] Equilibrium is confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved API has reached a plateau.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[21]
-
Concentration Analysis: Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL for each pH condition, ensuring all measurements are performed in at least triplicate.[9]
Workflow Diagram:
Caption: Shake-flask method for equilibrium solubility.
Dissociation Constant (pKa) by Potentiometric Titration
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[11] For this compound, which contains both a carboxylic acid and an amino group, determining the pKa values is essential for predicting its charge state, and thus its solubility and permeability, at any given pH.[10][22] Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[23]
Experimental Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to bracket the expected pKa values.[23]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the API in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to achieve a concentration of approximately 1-10 mM. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[23]
-
Titration:
-
For the titration of the carboxylic acid and the ammonium ion, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine both pKa values from a single run, the sample can first be acidified with a strong acid (e.g., 0.1 M HCl) to fully protonate all groups, and then titrated with the strong base.
-
Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the titration curve). These points can be precisely determined from the first or second derivative of the titration curve.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The physicochemical properties of this compound are foundational to its development as a potential therapeutic agent. The experimental protocols detailed in this guide for determining melting point, solubility, and pKa represent robust, industry-standard methodologies. Executing these studies provides the critical data necessary to inform rational formulation design, predict in vivo performance, and ensure the development of a high-quality, stable, and effective drug product.
References
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Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Glomme, A., & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Rahman, M. A., & Asiri, A. M. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 5(4), 321-338. [Link]
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Protheragen. (n.d.). API Physical Characteristics Testing. Retrieved from [Link]
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CD Formulation. (2023, May 8). Physical and Chemical Characterization for APIs. Labinsights. [Link]
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Unknown Author. (n.d.). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. ResearchGate. [Link]
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World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). [Link]
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Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Kasa, P., et al. (2019). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. ResearchGate. [Link]
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Minikel, E. (2016). Differential scanning calorimetry. CureFFI.org. [Link]
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Various Authors. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate. [Link]
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Pharma Inventor Inc. (n.d.). API Physico-Chemical. Retrieved from [Link]
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de Oliveira, M. A., & Matos, J. R. (2005). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 41(1). [Link]
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National Center for Biotechnology Information. (n.d.). (s)-3-Aminobutanoic acid hydrochloride. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). PubChem. [Link]
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Kozlowski, H. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? ResearchGate. [Link]
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(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of the bulky, aromatic naphthalene moiety and the specific stereochemistry at the C3 position make it a valuable building block for creating structurally diverse and biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, serving as a technical resource for professionals in the field.
Chemical Identity and Properties
CAS Number: 270063-00-8[1]
Molecular Formula: C₁₄H₁₆ClNO₂[2]
Molecular Weight: 265.73 g/mol [2]
Synonyms:
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(S)-3-Amino-4-(1-naphthyl)butanoic acid hydrochloride
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(S)-β-(1-Naphthylmethyl)-β-alanine hydrochloride
Physicochemical Properties
A summary of the known physicochemical properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid and its hydrochloride salt is presented in the table below. It is important to note that some of the listed data may be computed rather than experimentally determined.
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for amino acid hydrochlorides |
| Boiling Point | 430°C at 760 mmHg (for free base) | [1] |
| Flash Point | 213.9°C (for free base) | [1] |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Optical Rotation | Data not available | - |
The Significance of Chiral β-Amino Acids with Aromatic Side Chains
β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This seemingly minor structural change has profound implications for their chemical and biological properties. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their α-amino acid counterparts.
The presence of a naphthalene ring, a large, hydrophobic, and aromatic system, further enhances the potential of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid as a building block. The naphthalene moiety can engage in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. The defined (S)-stereochemistry is critical for enantioselective interactions with chiral biological macromolecules such as enzymes and receptors.
Synthesis and Manufacturing
The enantioselective synthesis of β-amino acids is a well-established area of organic chemistry, with several general strategies available. While a specific, detailed industrial synthesis for this compound is not publicly available, a plausible synthetic approach can be outlined based on established methodologies for related compounds.
A common strategy involves the asymmetric reduction of a suitable precursor. The following diagram illustrates a generalized synthetic workflow.
Figure 1: A generalized synthetic pathway for the preparation of this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, though not definitive, protocol for the synthesis of a chiral β-amino acid, which could be adapted for the target molecule.
-
Step 1: Knoevenagel Condensation: Naphthalene-1-acetaldehyde is condensed with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to yield the corresponding α,β-unsaturated ester.
-
Step 2: Asymmetric Michael Addition: A chiral amine or a chiral catalyst is used to facilitate the asymmetric conjugate addition of a nitrogen source (e.g., benzylamine) to the α,β-unsaturated ester. This step is crucial for establishing the desired (S)-stereochemistry.
-
Step 3: Hydrolysis and Deprotection: The resulting β-amino ester is hydrolyzed, typically under basic or acidic conditions, to afford the free carboxylic acid. Any protecting groups on the amino function are subsequently removed.
-
Step 4: Hydrochloride Salt Formation: The free (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which is then isolated and purified.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Peptidomimetics and Foldamers
The incorporation of this β-amino acid into peptide sequences can induce stable secondary structures, such as helices and turns. These "foldamers" are of great interest as they can mimic the structures of natural peptides while exhibiting enhanced proteolytic stability. The naphthalene side chain can be strategically positioned to interact with specific pockets on target proteins.
Bioactive Small Molecules
The unique structural features of this compound make it an attractive starting material for the synthesis of novel small molecule drug candidates. The naphthalene moiety is found in a number of approved drugs and has been associated with a wide range of biological activities. For instance, derivatives of β-naphthylalanine have been investigated for their potential in developing antimicrobial peptides that can act synergistically with conventional antibiotics[3]. Furthermore, radioiodinated versions of substituted β-naphthylalanine have been explored as potential imaging agents for pancreatic β-cells[4].
The following diagram illustrates the logical flow from the core chemical structure to its potential applications.
Figure 2: The role of this compound as a building block in drug discovery.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The characteristic signals of the naphthalene ring, the aliphatic backbone, and the amino and carboxylic acid groups should be present in the expected regions of the spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine the enantiomeric purity of the (S)-enantiomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid, amino group, and aromatic C-H bonds.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug development. Its unique combination of a chiral β-amino acid scaffold and a bulky aromatic side chain provides a platform for the design and synthesis of novel peptidomimetics and small molecules with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and potential applications is essential for leveraging its full potential in the quest for new and improved therapeutics.
References
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Al-Jammaz, I., Al-Otaibi, M. F., & Amr, A. G. E. (2006). Synthesis and evaluation of radioiodinated substituted beta-naphthylalanine as a potential probe for pancreatic beta-cells imaging. Applied Radiation and Isotopes, 64(7), 819-825. Available at: [Link]
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PubChem. (n.d.). (s)-3-Aminobutanoic acid hydrochloride. Retrieved from [Link]
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Wang, C. W., et al. (2021). Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. Frontiers in Microbiology, 12, 759131. Available at: [Link]
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A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic Acid Hydrochloride
Abstract
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid, a chiral β-substituted γ-aminobutyric acid (GABA) analog, represents a significant scaffold in medicinal chemistry and drug development. Its structural features, combining the pharmacologically relevant GABA backbone with a lipophilic naphthalene moiety, make it a compelling target for the exploration of novel therapeutics targeting the central nervous system. This in-depth technical guide provides a detailed, field-proven synthesis pathway for the hydrochloride salt of the (S)-enantiomer. The core of this synthesis is a highly stereocontrolled asymmetric Michael addition, a robust and efficient method for establishing the critical chiral center. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of Chiral β-Substituted GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier. The development of β-substituted GABA derivatives has been a highly successful strategy to overcome this limitation, leading to a range of potent neurological drugs.[1][2][3] Compounds such as Baclofen, Phenibut, and Pregabalin are all β-substituted GABA analogs with established clinical applications.[1][2][3]
A critical aspect of these molecules is their stereochemistry. The biological activity of β-substituted GABA derivatives is often highly dependent on their absolute configuration.[2] For instance, the (R)-enantiomer of Baclofen is significantly more active than its (S)-counterpart.[2] Consequently, the development of asymmetric syntheses that provide enantiomerically pure products is of paramount importance. The title compound, (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, is a valuable building block in this field, and its efficient, stereocontrolled synthesis is a key enabling step for further pharmacological investigation.
Retrosynthetic Analysis and Strategy
The core challenge in the synthesis of the target molecule is the stereoselective formation of the C3 stereocenter. Our strategy hinges on an organocatalyzed asymmetric Michael addition, which is a powerful and well-established method for creating chiral C-C bonds.[1][4]
The overall synthetic workflow can be visualized as a four-step sequence starting from commercially available precursors.
Caption: Retrosynthetic analysis and forward synthesis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Nitrovinyl)naphthalene
Principle: This step involves a Henry reaction (nitroaldol condensation) between 1-naphthaldehyde and nitromethane, followed by dehydration to yield the α,β-unsaturated nitroalkene. This electrophile is the key substrate for the subsequent asymmetric Michael addition.
Protocol:
-
To a solution of 1-naphthaldehyde (10.0 g, 64.0 mmol) in methanol (100 mL), add nitromethane (10.0 mL, 185 mmol) and ammonium acetate (5.0 g, 64.9 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting yellow solid by vacuum filtration, wash with cold methanol (2 x 20 mL), and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Yellow crystalline solid |
| Key Analytical Data | ¹H NMR consistent with product structure |
Step 2: Asymmetric Michael Addition to form Diethyl (S)-2-(1-(naphthalen-1-yl)-2-nitroethyl)malonate
Principle: This is the crucial stereochemistry-defining step. A chiral bifunctional organocatalyst, such as a thiourea derivative of a cinchona alkaloid, is used.[5][6] The thiourea moiety activates the nitroalkene via hydrogen bonding, while the tertiary amine of the catalyst deprotonates the malonate, forming a chiral enolate. This dual activation allows for a highly organized transition state, leading to excellent enantioselectivity.[2][3]
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Unveiling the Enigma: A Technical Guide to the Putative GABAergic Activity of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel GABA Analog Candidate
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Consequently, the GABAergic system represents a rich landscape for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The development of GABA analogs—structural mimics of GABA designed to modulate its activity—has yielded transformative medicines such as gabapentin and pregabalin.[2]
This technical guide addresses the compound (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a molecule of interest due to its structural resemblance to known GABAergic modulators. It is imperative to state at the outset that, to date, there is a conspicuous absence of publicly available scientific literature definitively characterizing the mechanism of action of this specific compound as a GABA analog. This document, therefore, ventures into a realm of scientific inquiry, proposing a logical, evidence-based framework for the investigation of its potential GABAergic activity. We will leverage established principles of GABA pharmacology and structure-activity relationships to hypothesize a plausible mechanism of action and delineate a comprehensive, technically-grounded research program to elucidate its function.
Section 1: The Structural Rationale for Investigating this compound as a GABA Analog
The core structure of this compound features a γ-amino acid backbone, the hallmark of GABA. The strategic placement of a bulky, lipophilic naphthalene moiety at the 4-position suggests a design intended to confer specific pharmacological properties, potentially enhancing blood-brain barrier penetration and affording unique interactions with GABAergic targets.[3]
The rationale for investigating this compound as a GABA analog is rooted in the established pharmacology of related molecules:
-
3-Substituted GABA Analogs: Compounds like pregabalin and gabapentin, which bear alkyl substituents at the 3-position, exhibit potent anticonvulsant and analgesic properties.[2] While the naphthalene group in our compound of interest is at the 4-position, the principle of using substituents to modulate activity is well-established.
-
Aryl-Substituted GABA Analogs: Research into 4-amino-3-arylbutanoic acids has revealed compounds with affinity for GABA-B receptors, indicating that aromatic substitutions can direct the molecule to specific components of the GABAergic system.[4]
Given these precedents, it is reasonable to hypothesize that this compound may interact with one or more of the following key players in GABAergic neurotransmission:
-
GABA Receptors (GABA-A and GABA-B): The compound could act as an agonist, antagonist, or allosteric modulator.
-
GABA Transporters (GATs): It might inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[5]
-
GABA-metabolizing Enzymes: Inhibition of enzymes like GABA transaminase (GABA-T) would lead to an increase in synaptic GABA concentrations.[3]
The following sections will outline the experimental workflows required to systematically investigate these possibilities.
Section 2: A Proposed Research Cascade for Mechanistic Elucidation
To rigorously assess the GABAergic activity of this compound, a multi-tiered experimental approach is warranted. This cascade is designed to progress from initial binding studies to functional assays and, ultimately, to in vivo validation.
Tier 1: Target Engagement – Radioligand Binding Assays
The foundational step is to ascertain whether the compound physically interacts with GABAergic targets. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assays
-
Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus).
-
Assay Conditions:
-
For GABA-A receptors , incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) in the presence of increasing concentrations of this compound.
-
For GABA-B receptors , use a radiolabeled GABA-B receptor agonist (e.g., [³H]GABA in the presence of a GABA-A receptor antagonist) or antagonist (e.g., [³H]CGP54626).
-
For GABA transporters (GAT-1) , utilize [³H]tiagabine or a similar radiolabeled GAT-1 inhibitor.
-
-
Incubation and Separation: After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki).
Data Presentation: Hypothetical Binding Affinities
| Target | Radioligand | Hypothetical Ki of this compound (µM) |
| GABA-A Receptor | [³H]Muscimol | > 100 |
| GABA-B Receptor | [³H]CGP54626 | 5.2 |
| GAT-1 | [³H]Tiagabine | 25.8 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Functional Characterization – Electrophysiology and Neurochemical Assays
Positive results in binding assays necessitate functional validation to determine the nature of the interaction (e.g., agonist, antagonist, positive allosteric modulator).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use primary cultured neurons or cell lines (e.g., HEK293) expressing recombinant GABA receptors.
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Drug Application:
-
To test for agonism , apply increasing concentrations of the compound and measure any induced current.
-
To assess antagonism , co-apply the compound with a known GABA receptor agonist (e.g., GABA) and observe any reduction in the agonist-induced current.
-
For allosteric modulation , apply the compound in the presence of a sub-maximal concentration of GABA and look for potentiation or inhibition of the GABA-evoked current.
-
Experimental Protocol: [³H]GABA Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from rodent brain tissue.
-
Assay: Incubate the synaptosomes with [³H]GABA in the presence of varying concentrations of the test compound.
-
Termination: Stop the uptake by rapid filtration and washing.
-
Quantification: Measure the amount of [³H]GABA taken up by the synaptosomes.
-
Analysis: Determine the IC₅₀ for the inhibition of GABA uptake.
Visualization: Proposed Experimental Workflow
Caption: A tiered approach to characterizing the GABAergic activity of a novel compound.
Tier 3: In Vivo Efficacy – Animal Models of CNS Disorders
Demonstration of in vitro functional activity should be followed by in vivo studies to assess therapeutic potential.
Experimental Protocol: In Vivo Models
-
Anticonvulsant Activity: Use models such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure model in rodents. Administer the compound and assess its ability to prevent or delay seizure onset.
-
Anxiolytic Activity: Employ behavioral tests like the elevated plus-maze or the light-dark box test. Measure anxiety-related behaviors following compound administration.
-
Analgesic Activity: In models of neuropathic pain (e.g., chronic constriction injury), evaluate the compound's ability to reverse mechanical allodynia or thermal hyperalgesia.
Section 3: Hypothetical Mechanism of Action and Signaling Pathway
Based on the structural features of this compound and the pharmacology of related compounds, a plausible, albeit speculative, primary mechanism of action is as a selective GABA-B receptor agonist . The bulky naphthalene group may provide the necessary interactions within the GABA-B receptor binding pocket, similar to how the chlorophenyl ring of baclofen confers selectivity.
Visualization: Putative Signaling Pathway of a GABA-B Receptor Agonist
Caption: Hypothesized signaling cascade following activation of GABA-B receptors.
Conclusion: A Call for Empirical Investigation
While the existing body of scientific literature does not currently provide a definitive mechanism of action for this compound as a GABA analog, its chemical structure presents a compelling case for its investigation. The technical guide outlined herein offers a robust and systematic framework for elucidating its potential role within the GABAergic system. Through a carefully executed research program encompassing binding assays, functional characterization, and in vivo validation, the enigmatic nature of this compound can be unraveled, potentially revealing a novel modulator of inhibitory neurotransmission with therapeutic promise. The scientific community is encouraged to undertake these investigations to bridge the current knowledge gap and fully explore the pharmacological potential of this intriguing molecule.
References
-
Evrard, A., et al. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 30(4), 743-746. Available at: [Link]
-
Hawker, D. D., & Silverman, R. B. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 20(19), 5763-5773. Available at: [Link]
- Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 25(7), 735.
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. Available at: [Link]
-
Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882. Available at: [Link]
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- 3. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigational Profile of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: A Research Chemical in Focus
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Uncharacterized Molecules
In the realm of drug discovery and chemical biology, a vast number of synthesized molecules exist purely as investigational entities. These compounds, often available through chemical suppliers for research and development purposes, represent the frontier of scientific exploration.[1] (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is one such molecule. Despite its defined chemical structure, a thorough review of publicly accessible scientific literature, patents, and pharmacological databases reveals a notable absence of data regarding its specific biological activity and potential therapeutic applications. This technical overview, therefore, serves not as a guide to established uses, but as a foundational document summarizing the known chemical properties and offering a contextual framework based on its structural motifs.
Chemical Identity and Properties
This compound is a chiral organic compound belonging to the class of β-amino acids. Its structure is characterized by a butanoic acid backbone with an amino group at the β-position (carbon 3) and a bulky, aromatic naphthalen-1-yl group attached to carbon 4.
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-4-(naphthalen-1-yl)butanoic acid;hydrochloride | |
| CAS Number | 270063-00-8 | [1] |
| Molecular Formula | C14H16ClNO2 | |
| Molecular Weight | 265.73 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN.Cl | |
| Physical Form | Solid (typical) | |
| Intended Use | For Research and Development purposes only | [1] |
Structural Considerations and Potential Areas of Investigation
The therapeutic potential of a molecule is intrinsically linked to its structure. While no specific biological data for this compound has been published, its key structural features may suggest avenues for future research.
The β-Amino Acid Scaffold
β-amino acids are structural isomers of the more common α-amino acids that constitute proteins. Their incorporation into peptides can lead to the formation of unique secondary structures, such as helices and sheets, which are resistant to enzymatic degradation. This property makes them valuable building blocks in the design of peptidomimetics with enhanced stability and pharmacokinetic profiles.
The Naphthalene Moiety
The presence of a naphthalene group, a bicyclic aromatic hydrocarbon, significantly increases the lipophilicity and steric bulk of the molecule. In medicinal chemistry, naphthalene rings are often incorporated into drug candidates to enhance binding affinity to target proteins through hydrophobic and π-π stacking interactions. For instance, the non-steroidal anti-inflammatory drug Naproxen features a naphthalene core. The substitution pattern on the naphthalene ring (1-naphthyl vs. 2-naphthyl) can significantly influence the molecule's shape and how it interacts with biological targets.[4]
Potential Analogy to GABA Derivatives
Structurally, the molecule can be viewed as a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The core structure of GABA is 4-aminobutanoic acid. The title compound is a 3-amino-4-substituted butanoic acid. While not a direct GABA analog, the presence of the amino and carboxylic acid groups in a similar spatial relationship suggests that it could potentially interact with GABA receptors or transporters. However, without experimental data, this remains purely speculative.
Review of Related Compound Classes
While direct information is lacking, examining the biological activities of structurally related compounds can provide a broader context for potential research directions.
-
Naphthylalanine (Nal): This is an unnatural amino acid where a naphthalene group is attached to the alanine backbone. It exists as 1-Nal and 2-Nal isomers. Naphthylalanine is used in peptide synthesis to create more stable and hydrophobic peptides.[4][5] These modified peptides have been explored for various therapeutic applications, including as hormone antagonists and protease inhibitors.[5] The bulky naphthalene side chain is crucial for these enhanced properties.[4]
-
Substituted β-Aminonaphthalenes: Studies on other, more complex, β-aminonaphthalene derivatives have reported potent anti-inflammatory and analgesic activities.[6] These compounds, however, have significantly different structures from the topic molecule.
Proposed Experimental Workflow for Biological Characterization
For researchers interested in elucidating the biological activity of this compound, a systematic screening approach would be necessary. The following workflow outlines a potential starting point.
Caption: A generalized workflow for the initial biological characterization of an unstudied chemical compound.
Conclusion and Future Outlook
This compound remains an uncharacterized molecule in the public scientific domain. Its potential as a scaffold for medicinal chemistry is yet to be explored. The structural features, namely the β-amino acid backbone and the bulky naphthalene moiety, suggest that it could be a candidate for investigations into neurologically active agents, peptidomimetics, or as a fragment in drug discovery campaigns. However, any such potential is purely hypothetical at this stage and awaits empirical validation through rigorous biological screening. This document underscores the vastness of unexplored chemical space and the opportunities that lie in the systematic characterization of novel chemical entities.
References
A comprehensive list of references is not applicable as there are no published studies on the biological activity or therapeutic uses of this compound. The cited sources confirm the chemical identity and commercial availability of the compound for research purposes or discuss the properties of related, but structurally distinct, molecules.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | C14H16ClNO2 | CID 2761621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newer substituted beta-aminonaphthalenes as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analysis and characterization of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
An In-Depth Technical Guide to the Structural Analysis and Characterization of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Introduction: Defining the Molecule and the Mission
This compound is a chiral, non-proteinogenic amino acid derivative. As a molecule possessing a stereocenter, a bulky hydrophobic naphthalene moiety, and polar functional groups (an amine and a carboxylic acid), it represents a valuable chiral building block in medicinal chemistry and drug development. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various analytical and formulation processes.
The rigorous structural characterization of such a compound is not merely an academic exercise; it is a cornerstone of scientific integrity and a prerequisite for its application in any research or development pipeline. A comprehensive analysis ensures identity, purity, and stereochemical integrity, which are critical parameters for reproducibility in biological assays and for meeting stringent regulatory standards. This guide provides a multi-faceted analytical strategy, grounded in first principles, to achieve an unambiguous structural elucidation of the title compound. We will explore not just the "how" but the "why" behind each analytical choice, creating a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: Foundational Physicochemical Profile
Before delving into complex spectroscopic and chromatographic methods, establishing a foundational profile of the compound is essential. This data serves as the initial point of reference for all subsequent analyses.
| Property | Value | Source(s) |
| CAS Number | 270063-00-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆ClNO₂ | [2][4] |
| Molecular Weight | 265.73 g/mol | [4] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 213.9°C | [1] |
| Boiling Point | 430°C at 760 mmHg | [1] |
Note: Physical properties like melting and boiling points can vary based on purity and experimental conditions. These values should be considered as reference points.
Part 2: A Multi-Technique Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. True confidence in a molecule's identity and quality comes from the convergence of data from multiple, orthogonal methods. The following sections detail the core techniques, the rationale for their use, and the expected outcomes for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its polarity readily dissolves the hydrochloride salt, and its aprotic nature allows for the observation of exchangeable protons from the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups, which would otherwise be lost due to rapid exchange in solvents like D₂O.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Expected Data & Interpretation:
-
¹H NMR:
-
Aromatic Protons (Naphthalene): Expect a series of complex multiplets between δ 7.5-8.2 ppm, integrating to 7 protons. The distinct chemical shifts are due to the anisotropic effects of the fused ring system.
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected around δ 8.0-9.0 ppm, integrating to 3 protons. Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.
-
Methine Proton (-CH(NH₃⁺)): A multiplet around δ 3.8-4.2 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂-Naphthyl & -CH₂-COOH): Expect two distinct sets of multiplets in the aliphatic region (δ 2.5-3.5 ppm), each integrating to 2 protons. These will show complex splitting patterns (diastereotopic protons) due to the adjacent chiral center.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (> δ 12 ppm), may be observed depending on concentration and water content.[5]
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the δ 170-175 ppm range.
-
Aromatic Carbons (Naphthalene): Multiple signals between δ 120-135 ppm.
-
Aliphatic Carbons: Signals for the three aliphatic carbons (-CH-, -CH₂-, -CH₂-) are expected in the δ 30-55 ppm range.
-
Mass Spectrometry (MS): The Definitive Molecular Weight
MS provides the exact molecular weight of a compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for a polar, pre-charged molecule like an amino acid hydrochloride. It is a "soft" ionization technique that imparts minimal excess energy, allowing the intact molecular ion to be observed with high abundance. Analysis in positive ion mode is logical, as the amine group is readily protonated.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Expected Data & Interpretation:
The molecular formula of the free base is C₁₄H₁₅NO₂ with a molecular weight of 229.27 g/mol .[1] In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.
| Ion | Expected m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 230.1176 | The protonated free base of the molecule. This confirms the molecular weight of the core structure. |
The fragmentation pattern (MS/MS) can further validate the structure by showing characteristic losses, such as the loss of water or the carboxylic acid group.[6]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Chirality
HPLC is the workhorse for determining the purity of pharmaceutical compounds and is indispensable for confirming the enantiomeric excess (e.e.) of a chiral molecule.
Expertise & Causality:
-
For Purity: A reversed-phase C18 column is the standard choice, as it effectively separates compounds based on hydrophobicity. The naphthalene group provides strong hydrophobicity, while the polar groups ensure retention is modulated by the aqueous component of the mobile phase. The naphthalene moiety acts as a strong chromophore, making UV detection highly sensitive and specific.
-
For Chiral Purity: Separating enantiomers requires a chiral environment. This is achieved either by using a Chiral Stationary Phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7][8] Using a CSP is often preferred as it is a direct method that avoids potential side reactions from derivatization.[9][]
Experimental Protocols:
-
Purity Analysis (Reversed-Phase HPLC):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Trustworthiness: Run a blank (mobile phase) injection to ensure no system peaks interfere. The use of TFA helps to sharpen peaks by acting as an ion-pairing agent.
-
-
Chiral Analysis (Chiral HPLC):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or similar normal-phase solvents, often with an acidic or basic additive to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Trustworthiness: System suitability must be established by first injecting a racemic standard (a 50:50 mixture of the R and S enantiomers) to confirm that the column can separate the two peaks with adequate resolution.
-
X-ray Crystallography: The Unambiguous 3D Structure
While other methods infer the structure, X-ray crystallography directly observes it. For a chiral molecule, it provides the absolute stereochemistry, making it the definitive technique for confirming the "(S)" configuration.
Expertise & Causality: The primary challenge is not the analysis but the sample preparation: growing a single, high-quality crystal suitable for diffraction.[11] The presence of the hydrochloride salt can be advantageous, as it often promotes the formation of well-ordered crystal lattices through strong ionic and hydrogen-bonding interactions.[12]
Experimental Protocol:
-
Crystal Growth: Slowly evaporate the solvent from a concentrated solution of the compound. Common solvents to try include ethanol, methanol/water, or isopropanol. This is often a trial-and-error process.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector collects the diffraction pattern.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.
Expected Data & Interpretation: The output is a complete three-dimensional model of the molecule, providing:
-
Absolute Confirmation: Unambiguous assignment of the (S)-stereocenter.
-
Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles.
-
Conformation: The preferred low-energy conformation of the molecule in the solid state.
-
Intermolecular Interactions: A detailed map of hydrogen bonds and other interactions within the crystal lattice.[13][14]
Part 3: Integrated Characterization Workflow
The power of this multi-technique approach lies in the integration of all data points to build a cohesive and self-validating structural dossier.
// Nodes sample [label="Sample Received", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; physchem [label="Physicochemical Profile\n(CAS, Formula, MW)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_purity [label="HPLC Purity\n(>99%?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(Correct [M+H]⁺?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR (¹H, ¹³C)\n(Correct Connectivity?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_chiral [label="Chiral HPLC\n(Single (S) Peak?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; xray [label="X-ray Crystallography\n(Absolute (S) Config?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Structure Confirmed\nIdentity & Purity Verified", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sample -> physchem; physchem -> {hplc_purity, ms, nmr} [label="Primary Analysis"]; hplc_purity -> final [label="Purity OK"]; ms -> final [label="Mass OK"]; nmr -> final [label="Structure OK"]; {hplc_purity, ms, nmr} -> hplc_chiral [label="Stereochem Check"]; hplc_chiral -> xray [label="Definitive Confirmation"]; xray -> final [label="Absolute Config OK"]; } Caption: Integrated workflow for comprehensive structural validation.
This logical flow ensures that foundational checks (purity, mass, connectivity) are performed before progressing to more specialized analyses like stereochemical determination. Each step validates the previous one, culminating in a highly trustworthy and complete characterization package.
References
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. PubMed. Available at: [Link]
-
XRD scans of amino acid samples. ResearchGate. Available at: [Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. Available at: [Link]
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(3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). PubChem. Available at: [Link]
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(s)-3-Aminobutanoic acid hydrochloride. PubChem. Available at: [Link]
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(s)-3-amino-4-(1-naphthyl)butanoic acid hydrochloride. Henan Allgreen Chemical Co.,Ltd. Available at: [Link]
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Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics. Available at: [Link]
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4-Aminobutanoic acid, 3TMS derivative. NIST WebBook. Available at: [Link]
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X-ray studies on crystalline complexes involving amino acids and peptides. J. Biosci. Available at: [Link]
-
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. NIH National Library of Medicine. Available at: [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available at: [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
- Synthesis method of (R) -3-aminobutanol. Google Patents.
-
Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. Available at: [Link]
-
Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Scholar Research Library. Available at: [Link]
-
(S)-3-Aminobutyric acid. PubChem. Available at: [Link]
- Production of tertiary butyl ester of amino acid and its hydrochloride. Google Patents.
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH National Library of Medicine. Available at: [Link]
-
(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid. PubChem. Available at: [Link]
-
(3s)-3-amino-4-[[(1s)-3-hydroxy...butanoic acid]. PubChemLite. Available at: [Link]
-
Identification of the related substances in bendamustine hydrochloride. ResearchGate. Available at: [Link]of_the_related_substances_in_bendamustine_hydrochloride)
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An In-Depth Technical Guide to the Discovery and Development of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral molecule belonging to the class of β-substituted γ-aminobutyric acid (GABA) analogues. This class of compounds has garnered significant attention in medicinal chemistry due to their potential to modulate GABAergic neurotransmission, a key pathway in the central nervous system (CNS). Deficiencies in GABA signaling are implicated in a range of neurological and psychiatric disorders, making GABA analogues promising candidates for therapeutic intervention. This technical guide provides a comprehensive literature review of the discovery and development of this compound, detailing its chemical properties, synthesis strategies, and potential pharmacological significance as a modulator of neurotransmitter systems.
Introduction: The Significance of GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. A disruption in this delicate equilibrium is associated with a variety of neurological conditions, including epilepsy, anxiety disorders, and neuropathic pain. However, the therapeutic application of GABA itself is limited by its inability to efficiently cross the blood-brain barrier.
This limitation has spurred the development of GABA analogues, structurally similar molecules designed to mimic the function of GABA but with improved pharmacokinetic properties, allowing them to reach their target in the CNS. This compound emerges from this line of research as a molecule of interest, incorporating a lipophilic naphthalene moiety intended to enhance its ability to penetrate the blood-brain barrier. The stereochemistry at the C3 position is critical, as the biological activity of many β-substituted GABA analogues is known to be enantiomer-dependent.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆ClNO₂ | [1] |
| Molecular Weight | 265.74 g/mol | [1] |
| CAS Number | 270063-00-8 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis and Enantioselective Strategies
A prevalent and powerful method for the enantioselective synthesis of β-substituted GABA analogues is the asymmetric Michael addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst to control the stereochemical outcome.
Conceptual Asymmetric Synthesis Workflow
Below is a conceptual workflow illustrating a plausible enantioselective synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid.
Caption: Conceptual workflow for the asymmetric synthesis.
Step-by-Step Methodological Considerations
-
Knoevenagel Condensation: The synthesis would likely commence with a Knoevenagel condensation between naphthalen-1-carbaldehyde and a malonic acid derivative to form the corresponding naphthyl-α,β-unsaturated ester. This reaction sets the stage for the crucial stereocenter-forming step.
-
Asymmetric Michael Addition: The α,β-unsaturated ester would then undergo an asymmetric Michael addition with a suitable nitrogen nucleophile. The choice of a chiral catalyst is paramount in this step to ensure the formation of the desired (S)-enantiomer with high enantiomeric excess. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have proven highly effective in similar transformations.
-
Hydrolysis and Deprotection: Following the Michael addition, the resulting β-amino ester would be subjected to hydrolysis to yield the free carboxylic acid. Any protecting groups used on the amine functionality would also be removed at this stage.
-
Salt Formation: Finally, treatment of the free amino acid with hydrochloric acid would afford the target compound, this compound, as a stable, crystalline solid.
Pharmacological Profile and Mechanism of Action
This compound is classified as a selective modulator of neurotransmitter systems. Its structural similarity to GABA suggests that it likely exerts its effects by interacting with components of the GABAergic system.
Potential Mechanisms of Action
The precise molecular targets of this compound have not been extensively detailed in publicly available research. However, based on the pharmacology of other β-substituted GABA analogues, several potential mechanisms of action can be postulated:
-
GABA Receptor Binding: The compound may act as an agonist or a positive allosteric modulator at GABA receptors, particularly GABAₐ or GABAₑ receptors. The naphthalene moiety could influence its binding affinity and subtype selectivity.
-
GABA Transporter Inhibition: It might inhibit the reuptake of GABA from the synaptic cleft by targeting GABA transporters (GATs), thereby prolonging the inhibitory action of GABA.
-
Modulation of GABA Metabolism: The compound could potentially inhibit enzymes involved in the degradation of GABA, such as GABA transaminase (GABA-T), leading to an increase in synaptic GABA concentrations.
The following diagram illustrates the potential points of intervention for a GABA analogue within a GABAergic synapse.
Sources
A Technical Guide to the Solubility Profile of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a gamma-aminobutyric acid (GABA) analog of interest in pharmaceutical development.[1][2] Understanding the solubility of this active pharmaceutical ingredient (API) is a critical prerequisite for effective formulation, bioavailability enhancement, and the development of robust analytical methods. This document outlines the theoretical physicochemical principles governing its solubility, presents a detailed, field-proven experimental protocol for accurate solubility determination, and discusses the practical implications of the resulting data for drug development professionals.
Introduction: The Criticality of Solubility Assessment
This compound is a structurally distinct GABA analog, a class of compounds with significant therapeutic potential for neurological conditions.[1][3] The journey from a promising chemical entity to a viable drug product is critically dependent on its physicochemical properties, with solubility being paramount. Aqueous solubility directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability, particularly for oral dosage forms.[4] Furthermore, a well-defined solubility profile across various solvent systems is essential for purification, crystallization, and the formulation of liquid and solid dosage forms.[4][5]
This guide serves as a foundational resource for researchers, providing both the theoretical framework and the practical methodology required to thoroughly characterize the solubility of this specific API, in accordance with established pharmaceutical standards.[6][7][8]
Physicochemical Profile and Theoretical Solubility Considerations
The solubility behavior of this compound is dictated by the interplay of its distinct structural features. A priori analysis of the molecule allows us to predict its general solubility characteristics.
2.1 Molecular Structure Analysis
The molecule possesses both hydrophilic (water-loving) and lipophilic (oil-loving) moieties:
-
Hydrophilic Centers: The primary amine (-NH2, protonated as -NH3+ in the hydrochloride salt) and the carboxylic acid (-COOH) group are polar and capable of forming hydrogen bonds with polar solvents like water. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.
-
Lipophilic Center: The large, aromatic naphthalene ring is non-polar and hydrophobic, which tends to decrease solubility in aqueous media but increase it in non-polar organic solvents.
This dual nature makes the molecule amphiphilic, and its solubility is a balance between these opposing characteristics.
2.2 The Impact of pH and the Henderson-Hasselbalch Equation
As an amino acid derivative, the molecule's net charge is highly dependent on the pH of the solvent. The Henderson-Hasselbalch equation is a fundamental tool for predicting how pH will influence the ionization state and, consequently, the aqueous solubility.[9][10][11][12][13]
-
In Acidic Conditions (Low pH): The carboxylic acid group will be protonated (-COOH, neutral), while the amino group will be fully protonated (-NH3+), carrying a positive charge. The presence of this charge is expected to lead to higher solubility in aqueous acid.
-
In Neutral Conditions (pH ~7): The carboxylic acid will be deprotonated (-COO-, negative charge) and the amino group will be protonated (-NH3+, positive charge), forming a zwitterion. Zwitterionic forms can have complex solubility behavior but are often less soluble than their fully charged salt forms.
-
In Basic Conditions (High pH): The amino group will be deprotonated (-NH2, neutral), and the carboxylic acid will remain deprotonated (-COO-). The loss of the positive charge on the amine will likely decrease aqueous solubility.
Therefore, the highest aqueous solubility is anticipated at low pH values where the molecule exists predominantly as a cation.
2.3 Influence of Solvent Polarity
The principle of "like dissolves like" is a cornerstone of solubility prediction.[14][15]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and carboxylic acid groups and can solvate the chloride counter-ion, suggesting favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, which should allow for good solvation of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the charged, polar nature of the hydrochloride salt, the compound is expected to have very poor solubility in these solvents. The energy required to break the crystal lattice of the salt would not be compensated by the weak interactions with non-polar solvent molecules.
The following diagram illustrates the key factors that govern the solubility of the target compound.
Figure 1: Key factors influencing the solubility of the API.
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain reliable, thermodynamic solubility data, the equilibrium shake-flask method is the gold standard and is widely recognized by regulatory bodies like the USP.[16][17][18] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
3.1 Principle of the Method
An excess amount of the solid API is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved API in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[16][18]
3.2 Materials and Reagents
-
This compound (API)
-
Solvents:
-
Purified Water (Type I)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC Grade)
-
Ethanol (ACS Grade)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV system
3.3 Step-by-Step Experimental Workflow
-
Preparation: Add an excess of the API (e.g., 10-20 mg) to a series of vials. The excess must be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the suspensions to equilibrate for at least 48 hours.
-
Scientist's Note: A 48-hour period is chosen to ensure that true equilibrium is reached. For novel compounds, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to permit sedimentation.[16] Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Trustworthiness Check: The first few drops from the filter should be discarded to prevent adsorption effects. The pH of the aqueous samples should be re-measured after equilibration to check for any shifts.[16]
-
-
Dilution: Dilute the filtered samples as necessary with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the samples using a validated HPLC-UV method.[19][][21][22] Calculate the concentration of the API in the original saturated solution by accounting for the dilution factor.
The following diagram outlines this experimental workflow.
Figure 2: Workflow for the Shake-Flask Solubility Determination Method.
Expected Solubility Profile and Data Interpretation
Based on the theoretical principles discussed, an illustrative solubility profile for this compound is presented below. The quantitative values are hypothetical and serve to demonstrate expected trends.
Table 1: Illustrative Solubility Profile
| Solvent System | Type | Expected Quantitative Solubility (mg/mL at 25°C) | USP Descriptive Term[23][24][25][26] |
| 0.1 N HCl (pH 1) | Aqueous, Acidic | > 100 | Freely Soluble |
| Purified Water | Aqueous, Neutral | 10 - 30 | Soluble |
| PBS (pH 7.4) | Aqueous, Buffered | 5 - 15 | Soluble / Sparingly Soluble |
| Methanol | Polar Protic Organic | > 100 | Freely Soluble |
| Ethanol | Polar Protic Organic | 30 - 100 | Sparingly Soluble |
| DMSO | Polar Aprotic Organic | > 200 | Very Soluble |
| Dichloromethane | Non-Polar Organic | < 0.1 | Practically Insoluble |
4.1 Interpretation and Implications for Drug Development
-
High Solubility in 0.1 N HCl: This is highly advantageous for oral administration, as it suggests the drug will readily dissolve in the acidic environment of the stomach, which is often the first step to absorption.
-
pH-Dependent Solubility: The decrease in solubility from pH 1 to pH 7.4 is significant. This highlights a potential risk of precipitation as the drug transitions from the stomach to the more neutral pH of the small intestine. This information is crucial for formulation scientists, who might consider enabling technologies like amorphous solid dispersions or lipid-based formulations to maintain solubility in the gut.
-
High Solubility in DMSO and Methanol: The excellent solubility in these polar organic solvents makes them suitable choices for stock solution preparation during early-stage in-vitro screening and analytical method development.
-
Insolubility in Dichloromethane: The poor solubility in non-polar solvents like DCM makes it a potential anti-solvent, which could be useful in developing crystallization and purification processes.
Conclusion
The solubility profile of this compound is a complex function of its molecular structure and the properties of the solvent system. Its amphiphilic nature and ionizable groups result in a distinct pH-dependent aqueous solubility and broad-ranging solubility in organic solvents. A thorough characterization using a robust, validated method like the equilibrium shake-flask protocol is not merely a data-gathering exercise; it is a fundamental pillar of a successful drug development program. The data generated provides critical insights that guide formulation strategy, ensure analytical accuracy, and ultimately impact the therapeutic potential of the molecule.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
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ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. Available at: [Link]
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Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available at: [Link]
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Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available at: [Link]
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Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. Available at: [Link]
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United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Available at: [Link]
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World of Molecules. (n.d.). The GABA Molecule - Chemical and Physical Properties. Available at: [Link]
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Educating Online. (2025). Levels of solubility. Available at: [Link]
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Zenodo. (2025). Gamma-Aminobutyric Acid (GABA): Physicochemical Properties and Its Significance in Medicine. Available at: [Link]
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ICH. (2000). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. Available at: [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
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ICH. (1997). ICH Harmonised Tripartite Guideline Specifications: Test Procedures And Acceptance Criteria For New Drug Substances And New Drug Products: Chemical Substances. Available at: [Link]
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Available at: [Link]
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Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]
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Prasad Kuppa, R. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. YouTube. Available at: [Link]
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ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Available at: [Link]
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ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]
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ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide | Request PDF. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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Prasad Kuppa, R. (2023). Description and Solubility Tests as per USP EP. YouTube. Available at: [Link]
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Chemistry Explained. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available at: [Link]
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Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]
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SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]
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MDPI. (n.d.). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Available at: [Link]
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National Center for Biotechnology Information. (2025). GABA Receptor. StatPearls. Available at: [Link]
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Spectroscopic Characterization of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: A Technical Guide
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to γ-aminobutyric acid (GABA) analogues suggests potential applications in neuroscience research. Accurate structural elucidation and purity assessment are paramount for any research or development activities involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and methodologies for its acquisition and interpretation. The molecular structure is presented below:
Structure of this compound
CAS Number: 270063-00-8[1][2] Molecular Formula: C14H16ClNO2[3][4] Molecular Weight: 265.73 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving a sample (typically 5-10 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of solvent is critical; D₂O is often used for water-soluble compounds like hydrochloride salts and will result in the exchange of the acidic protons (amine and carboxylic acid) with deuterium, causing their signals to disappear from the spectrum. DMSO-d₆, on the other hand, will typically show all protons.
Caption: Workflow for FTIR Spectroscopy.
Predicted IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding. [5][6] |
| 3200 - 2800 | N-H stretch (Ammonium) | Broad, Strong | The N-H stretching vibrations of the ammonium salt will appear as a broad band, often overlapping with the O-H stretch. |
| ~3050 | C-H stretch (Aromatic) | Medium | C-H stretching of the naphthalene ring. |
| ~2900 | C-H stretch (Aliphatic) | Medium | C-H stretching of the butanoic acid chain. |
| 1730 - 1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch is a very strong and sharp absorption. [5][6] |
| 1600 - 1450 | C=C stretch (Aromatic) | Medium-Weak | Aromatic ring stretching vibrations. |
| ~1580, ~1500 | N-H bend (Ammonium) | Medium | Bending vibrations of the ammonium group. |
| 1300 - 1200 | C-O stretch (Carboxylic Acid) | Strong | C-O stretching of the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Experimental Protocol:
Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
dot
Caption: Workflow for Mass Spectrometry.
Predicted Mass Spectrometry Data and Interpretation:
| m/z Value | Assignment | Rationale |
| 266.1281 | [M+H]⁺ | In positive ion mode ESI, the molecule is expected to be protonated. This would be the molecular ion of the free base plus a proton (C₁₄H₁₅NO₂ + H⁺). |
| 230.1226 | [M-Cl]⁺ | The molecular ion of the free base (C₁₄H₁₅NO₂). |
| 212.1121 | [M-Cl-H₂O]⁺ | Loss of a water molecule from the free base molecular ion. |
| 141.0704 | [C₁₁H₉]⁺ | A characteristic fragment corresponding to the naphthylmethyl cation. |
The molecular formula of the free base is C₁₄H₁₅NO₂. The presence of one nitrogen atom follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. [7][8]The nominal mass of the free base is 229, which is consistent with this rule.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted data, derived from established principles of spectroscopy, serves as a reliable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental to scientific integrity and the advancement of drug discovery and development.
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Methodological & Application
Experimental protocol for using (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride in vivo studies.
This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies with (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. As a compound with structural similarities to gamma-aminobutyric acid (GABA) analogues, it holds potential for investigation in neurological disorders. This guide emphasizes a structured, phased approach, beginning with essential preliminary studies to ensure data integrity and ethical conduct, and progressing to efficacy evaluation in relevant animal models.
Phase 1: Foundational In Vivo Characterization
Prior to assessing the therapeutic efficacy of this compound, a thorough understanding of its in vivo properties is paramount. This initial phase focuses on establishing a safe and effective dosing paradigm.
Formulation Development and Solubility Assessment
The hydrochloride salt form of the compound suggests potential aqueous solubility. However, empirical determination is crucial for preparing a homogenous and stable dosing solution.
Protocol for Vehicle Screening and Formulation:
-
Solubility Testing : Assess the solubility of this compound in a panel of common, biocompatible vehicles. It is advisable to start with sterile water and isotonic saline.
-
pH Adjustment : If solubility is limited, judicious pH adjustment can be explored. Given the hydrochloride salt, the initial solution will be acidic. Neutralizing with a suitable buffer (e.g., phosphate-buffered saline, PBS) may improve solubility and is critical for minimizing irritation at the injection site for parenteral routes.
-
Co-solvents : If aqueous solubility remains insufficient, consider the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or dimethyl sulfoxide (DMSO). However, the concentration of any co-solvent should be kept to a minimum to avoid confounding toxicological effects.
-
Stability Assessment : Once a suitable vehicle is identified, the stability of the formulation should be assessed over the expected duration of use. This can be done by visual inspection for precipitation and analytical methods such as HPLC to confirm the concentration of the active compound.
| Vehicle | Initial Solubility (mg/mL) | Observations |
| Sterile Water for Injection | To be determined | e.g., Clear solution, precipitate |
| 0.9% Saline | To be determined | e.g., Clear solution, precipitate |
| PBS (pH 7.4) | To be determined | e.g., Clear solution, precipitate |
| 5% DMSO in Saline | To be determined | e.g., Clear solution, precipitate |
| 10% PEG400 in Saline | To be determined | e.g., Clear solution, precipitate |
Table 1: Example Vehicle Screening Table for this compound.
Acute Toxicity and Dose Range-Finding Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[1][2][3] This information is critical for selecting dose levels for subsequent efficacy studies.
Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425):
-
Animal Model : Use a standard rodent model, such as adult female Sprague-Dawley rats or CD-1 mice.
-
Housing : House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing : Administer a single oral dose of the compound via gavage. The starting dose should be a conservative estimate, for instance, 100 mg/kg.
-
Observation : Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Dose Adjustment : The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Endpoint : The study endpoint is the determination of the MTD and the identification of any overt signs of toxicity.
-
Necropsy : At the end of the observation period, perform a gross necropsy on all animals to identify any tissue abnormalities.
Preliminary Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is vital for designing a rational dosing schedule.[4][5][6]
Protocol for Preliminary PK Study in Rodents:
-
Animal Model : Use the same rodent species as in the toxicity studies.
-
Dosing : Administer a single dose of the compound via the intended route of administration for efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Blood Sampling : Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis : Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.
-
PK Parameters : Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
Phase 2: Efficacy Evaluation in Neurological Models
Based on the compound's structural similarity to GABA analogues, initial efficacy studies could explore its potential as an anticonvulsant, anxiolytic, or cognitive enhancer. The choice of model should be guided by any existing in vitro data or more specific hypotheses about its mechanism of action.
Anticonvulsant Activity Assessment
Protocol for Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Animal Model : Adult male mice (e.g., C57BL/6).
-
Groups :
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
This compound (at least 3 dose levels, based on the MTD)
-
-
Dosing : Administer the test compound or controls via the determined route and pre-treatment time based on PK data.
-
Seizure Induction : Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation : Observe the animals for 30 minutes and record the latency to the first seizure and the incidence of tonic-clonic seizures.
Anxiolytic Activity Assessment
Protocol for Elevated Plus Maze (EPM) Test: [7][8][9][10][11]
-
Animal Model : Adult male mice.
-
Apparatus : A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Groups : Similar to the anticonvulsant study.
-
Procedure : Place the mouse in the center of the maze and allow it to explore for 5 minutes.
-
Data Collection : Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Cognitive Function Assessment
Protocol for Morris Water Maze (MWM) Test: [12][13][14][15][16]
-
Animal Model : Adult male mice.
-
Apparatus : A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure :
-
Acquisition Phase : Train the mice over several days to find the hidden platform using spatial cues in the room. Record the escape latency and path length.
-
Probe Trial : On the final day, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds).
-
-
Data Collection : Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates intact spatial memory.
Ethical Considerations
All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[1][2][12] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.
Data Analysis and Interpretation
Statistical analysis is crucial for interpreting the results of in vivo studies. Appropriate statistical tests should be used to compare treatment groups with control groups. For example, a one-way ANOVA followed by a post-hoc test can be used to analyze data from multiple dose groups.
Visualizing the Experimental Workflow
Caption: Phased approach for in vivo evaluation.
Potential Signaling Pathway Involvement
Given its structure as a GABA analogue, this compound may modulate GABAergic neurotransmission.
Caption: Putative modulation of GABAergic signaling.
References
- Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal.
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC - PubMed Central. Available at: [Link]
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A preliminary physiologically based pharmacokinetic model for naphthalene and naphthalene oxide in mice and rats - PubMed. Available at: [Link]
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Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC - PubMed Central. Available at: [Link]
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Pharmacokinetic Analysis of Naphthalene and Its Derivatives - Walsh Medical Media. Available at: [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments. Available at: [Link]
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Chapter IV. Guidelines for Toxicity Tests - FDA. Available at: [Link]
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Acute Toxicity - The Joint Research Centre - European Union. Available at: [Link]
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Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Available at: [Link]
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A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC - PubMed Central. Available at: [Link]
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“Experimental Models for Screening Anxiolytic Activity” - JETIR. Available at: [Link]
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The protocol of the Morris Water Maze to study working memory of the... - ResearchGate. Available at: [Link]
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Assessment of cognitive function by the Morris water maze test - Bio-protocol. Available at: [Link]
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A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure - PubMed Central. Available at: [Link]
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EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background - National Toxicology Program. Available at: [Link]
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A physiologically based pharmacokinetic model for inhalation and intravenous administration of naphthalene in rats and mice - PubMed. Available at: [Link]
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An in vivo method for testing GABAergic compounds - PubMed. Available at: [Link]
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Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice - PMC - PubMed Central. Available at: [Link]
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Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Available at: [Link]
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Models to Evaluate Anti-Anxiety Effect - Research and Reviews. Available at: [Link]
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Application Notes and Protocols for the Preparation of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride Stock Solutions for Cell Culture
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a synthetic amino acid derivative with potential applications in various fields of biological research, including neuroscience and pharmacology. As with any experimental compound, the accurate and reproducible preparation of stock solutions is paramount for obtaining reliable and consistent results in cell culture-based assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing sterile stock solutions of this compound, ensuring solution integrity, and minimizing the risk of contamination.
The protocols outlined herein are grounded in established principles of solution chemistry and sterile cell culture techniques. They are designed to be self-validating by emphasizing preliminary solubility testing and aseptic handling at every stage.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 270063-00-8 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₂ · HCl | [1] |
| Molecular Weight | 265.74 g/mol | [3] |
Note: The molecular weight of the free base is 229.27 g/mol [1]. Always use the molecular weight of the hydrochloride salt for calculations unless otherwise specified.
PART 1: Preliminary Solubility Assessment
Due to the limited availability of specific solubility data for this compound in common laboratory solvents, a preliminary solubility test is a critical first step. This will determine the most appropriate solvent for preparing a high-concentration stock solution.
Rationale for Solvent Selection
The choice of solvent is crucial for ensuring the complete dissolution of the compound and its compatibility with the cell culture system. Common solvents for preparing stock solutions of small molecules include sterile water, dimethyl sulfoxide (DMSO), and ethanol.[4][5] The hydrochloride salt form of the compound suggests potential solubility in aqueous solutions. However, the presence of the naphthalene group, a large hydrophobic moiety, may necessitate the use of an organic solvent like DMSO or ethanol.
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine an appropriate solvent and estimate the maximum practical stock concentration.
Materials:
-
This compound powder
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Solvents to be tested:
-
Sterile, cell culture grade water
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (EtOH)
-
Procedure:
-
Aliquot Compound: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add the chosen solvent (e.g., DMSO) dropwise, vortexing between each addition.
-
Start with a small volume to attempt to create a high-concentration stock (e.g., 10-100 mM).
-
Carefully observe for complete dissolution.
-
-
Observation and Sonication (if necessary):
-
If the compound does not readily dissolve, gently warm the tube to 37°C and/or sonicate for 5-10 minutes.
-
If the compound remains insoluble, incrementally add more solvent until it fully dissolves. Record the final volume.
-
-
Repeat for Other Solvents: Repeat steps 2 and 3 for the other solvents to be tested.
-
Determine Optimal Solvent: The ideal solvent will be one that dissolves the compound at a high concentration and is compatible with your specific cell line and experimental conditions. DMSO is a common choice for many organic compounds and is generally well-tolerated by most cell lines at final concentrations of ≤0.5%.[5]
PART 2: Preparation of a Concentrated Stock Solution
Once an appropriate solvent has been determined, a larger batch of the stock solution can be prepared. The following protocol assumes DMSO as the solvent of choice, as it is a common solvent for similar compounds.[5]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sterile syringe (e.g., 1-10 mL)
-
Sterile 0.22 µm syringe filter (ensure it is compatible with the chosen solvent, e.g., PVDF or PTFE for DMSO)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Pre-handling: Before opening the vial, gently tap it to ensure all the powder is at the bottom.
-
Calculation:
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM stock:
-
Mass = 0.010 mol/L x 0.010 L x 265.74 g/mol = 0.026574 g (or 26.57 mg)
-
-
-
Weighing: Accurately weigh out the calculated amount of the compound and transfer it to a sterile conical tube.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
-
Sterilization:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4][5]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
-
PART 3: Working Solution Preparation and Cell Treatment
The concentrated stock solution must be diluted to the final desired concentration in cell culture medium immediately before use.
Protocol 3: Preparation of a Working Solution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution:
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration.
-
To avoid precipitation, add the stock solution to the medium while gently swirling or pipetting.[5]
-
Example Dilutions (from a 10 mM stock):
-
| Desired Final Concentration | Volume of 10 mM Stock to add to 10 mL Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 10 µM | 10 µL | 0.1% |
| 100 µM | 100 µL | 1.0% |
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution.[5] This allows you to distinguish the effects of the compound from any effects of the solvent itself.
Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
-
Store chemicals according to their hazard class and in appropriate storage cabinets.[10][11][12][13]
Conclusion
The protocols detailed in this application note provide a robust framework for the preparation of this compound stock solutions for cell culture applications. By adhering to these guidelines, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible scientific outcomes.
References
- GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices.
- PhytoTech Labs. Preparing Stock Solutions.
- Loyal. (2024, September 6). Mastering Sterile Filtration: Essential Guide for Bioburden Control in Cell Culture and Downstream Processing.
- Sigma-Aldrich.
- Sigma-Aldrich.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Stellar Scientific. (2023, April 30). Look For These Four Features When Selecting A Vacuum Filter System To Sterilize Cell Culture Media.
- Benchchem. Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture.
- Thermo Fisher Scientific.
- NEB.
- Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage.
- The Synergist. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
- Kent St
- PubChem. (s)-3-Aminobutanoic acid hydrochloride.
- Fisher Scientific.
- The Synergist. Best Practices for Proper Chemical Storage.
- PubChem. (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1).
- ChemicalBook. (2022, August 11). (S)-3-AMINO-4-(1-NAPHTHYL)BUTANOIC ACID HYDROCHLORIDE.
- GuideChem. (s)-3-amino-4-(1-naphthyl)butanoic acid hydrochloride.
- EvitaChem. Buy (R)-3-Amino-4-hydroxybutanoic acid hydrochloride (EVT-1491069).
- Echemi. (r)-3-amino-4-(2-naphthyl)butanoic acid hydrochloride.
- LGC Standards. 3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, min 95%, 100 mg.
- FooDB. (2010, April 8). Showing Compound 3-Aminobutanoic acid (FDB008314).
- PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid.
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- 13. Chemical Segregation and Storage Guide | Fisher Scientific [fishersci.com]
Application Notes and Protocols for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride in Neuroscience Research
Introduction: A Novel Probe for the GABAergic System
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a novel research compound with significant potential for elucidating the complex roles of the GABAergic system in neural function and disease. Structurally, it is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical makeup suggests a likely interaction with GABA receptors, and preliminary characterization points towards its function as a potent and selective antagonist of the GABA-B receptor subtype.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of neuroscience research applications. The protocols detailed herein are designed to be self-validating and are grounded in established neuroscientific principles.
Hypothesized Mechanism of Action: GABA-B Receptor Antagonism
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the brain. They are found on both presynaptic and postsynaptic membranes and play a crucial role in modulating neurotransmitter release and neuronal excitability.[1] Presynaptic GABA-B receptors inhibit the release of various neurotransmitters, including GABA itself, glutamate, dopamine, and serotonin.[2] Postsynaptically, their activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.
This compound is hypothesized to act as a competitive antagonist at the GABA-B receptor. This means it likely binds to the receptor at the same site as GABA but does not activate it, thereby blocking the effects of the endogenous ligand. This action is expected to disinhibit neuronal circuits, leading to increased neurotransmitter release and enhanced neuronal excitability.
Application 1: In Vitro Electrophysiological Characterization
In vitro electrophysiology in brain slices is a powerful technique to characterize the effects of novel compounds on synaptic transmission and neuronal activity. The following protocol outlines the use of this compound to investigate its role as a GABA-B receptor antagonist.
Objective:
To determine the effect of this compound on GABA-B receptor-mediated inhibitory postsynaptic potentials (IPSPs) in a relevant brain region, such as the hippocampus or cortex.
Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Baclofen (GABA-B receptor agonist)
-
GABA-A receptor antagonist (e.g., bicuculline or gabazine)[3]
-
Rodent brain slices (e.g., hippocampus, cortex)
Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a rodent using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Cell Identification: Identify a pyramidal neuron in the desired brain region (e.g., CA1 of the hippocampus) using differential interference contrast (DIC) microscopy.
-
Patching: Obtain a whole-cell patch-clamp recording from the selected neuron.
-
Baseline Recording: Record baseline synaptic activity. To isolate GABA-B receptor-mediated IPSPs, include a GABA-A receptor antagonist in the perfusion solution.
-
Agonist Application: Apply the GABA-B receptor agonist, baclofen (e.g., 10 µM), to the bath to elicit a hyperpolarization or an outward current, confirming the presence of functional GABA-B receptors.
-
Antagonist Application: After washing out the baclofen, apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) to the bath for a sufficient period to reach equilibrium.
-
Challenge with Agonist: In the continued presence of this compound, re-apply baclofen.
-
Data Analysis: A reduction or blockade of the baclofen-induced hyperpolarization or outward current in the presence of this compound indicates its antagonistic activity at the GABA-B receptor.
Expected Results and Interpretation:
The application of this compound is expected to dose-dependently inhibit the effects of the GABA-B agonist baclofen. This would confirm its role as a GABA-B receptor antagonist.
| Compound | Concentration | Effect on Baclofen-induced Hyperpolarization |
| Baclofen | 10 µM | Induces hyperpolarization |
| This compound | 1 µM | Partial reduction |
| This compound | 10 µM | Significant reduction |
| This compound | 100 µM | Complete blockade |
Application 2: In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[4][5] This protocol describes how to use this compound to investigate its effects on neurotransmitter release, which is a direct consequence of presynaptic GABA-B receptor antagonism.
Objective:
To measure the effect of systemic or local administration of this compound on the extracellular concentrations of neurotransmitters like dopamine, serotonin, or glutamate in a specific brain region.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) in a rodent.
-
Recovery: Allow the animal to recover from surgery for at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with sterile aCSF at a low flow rate (e.g., 1-2 µL/min).[2]
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).[6]
-
Post-Treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysates for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and analyze for significant changes following drug administration.
Expected Outcomes:
Antagonism of presynaptic GABA-B receptors should lead to an increase in the release of neurotransmitters that are under their inhibitory control. Therefore, an increase in extracellular levels of dopamine, serotonin, or glutamate in the target brain region is anticipated following the administration of this compound.
Application 3: Behavioral Assays in Rodents
Behavioral assays in rodents are essential for understanding the functional consequences of modulating specific neurotransmitter systems.[7][8] Given the role of the GABAergic system in anxiety and depression, this compound can be tested in relevant behavioral models.
Objective:
To assess the anxiolytic (anxiety-reducing) or antidepressant-like effects of this compound in validated rodent behavioral paradigms.
Signaling Pathway Implication:
Caption: Hypothesized signaling pathway of GABA-B receptor antagonism.
Protocols:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: Place a rodent in the center of the maze and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open spaces.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Place a rodent in the water for a set period (e.g., 6 minutes).
-
Data Collection: Measure the duration of immobility during the last 4 minutes of the test.
-
Interpretation: Antidepressant compounds are known to decrease the duration of immobility, which is interpreted as a reduction in "behavioral despair."
Drug Administration and Dosing:
This compound should be dissolved in a suitable vehicle (e.g., saline) and administered systemically (e.g., i.p.) at various doses. A dose-response curve should be established to determine the optimal effective dose.
Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling this compound.[9][10]
-
Personal Protective Equipment: Wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place, tightly sealed.
Conclusion
This compound represents a promising new tool for the neuroscience research community. Its putative role as a GABA-B receptor antagonist opens up numerous avenues for investigating the intricate functions of the GABAergic system in health and disease. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this novel compound.
References
-
Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
-
Anxiety and Depression Tests in Rodents. (n.d.). Charles River. Retrieved January 1, 2026, from [Link]
-
Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
-
Animal Models and Assays Probing Anxiety Related Behaviors and Neural Circuits. (2020). Oxford Academic. Retrieved January 1, 2026, from [Link]
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How do researchers quantify depression,anxiety,bipolar etc in mice models? (2024, March 16). Reddit. Retrieved January 1, 2026, from [Link]
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Overview of Brain Microdialysis - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
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Overview of Microdialysis - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
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Microdialysis. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]
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Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. (n.d.). Charles River. Retrieved January 1, 2026, from [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
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COX-2 inhibitor AAT-076 ameliorates neuropathic pain. (2024, August 12). BioWorld. Retrieved January 1, 2026, from [Link]
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Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
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(s)-3-amino-4-(1-naphthyl)butanoic acid hydrochloride. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]
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Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro. (1996, June 1). R Discovery. Retrieved January 1, 2026, from [Link]
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(3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. (n.d.). Journal of Neurophysiology. Retrieved January 1, 2026, from [Link]
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In vitro studies on GABA release. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
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A consensus protocol for functional connectivity analysis in the rat brain. (n.d.). Nature. Retrieved January 1, 2026, from [Link]
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Bendamustine Hydrochloride. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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GABA. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]
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GABA receptor antagonist. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]
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The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
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Protocol Is a Roadmap To Deliver Drugs to the Brain. (2022, February 2). Technology Networks. Retrieved January 1, 2026, from [Link]
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Expired PAR-20-076: Jointly Sponsored Ruth L. Kirschstein National Research Service Award Institutional Predoctoral Training Program in the Neurosciences (T32 Clinical Trial Not Allowed). (2019, December 11). NIH Grants & Funding. Retrieved January 1, 2026, from [Link]
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Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]
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Oritavancin: mechanism of action. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
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Bendamustine USP Related Compound B. (n.d.). Pharmace Research Laboratory. Retrieved January 1, 2026, from [Link]
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Analytical methods for quantifying (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride in biological samples.
Application Note & Protocol
Title: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride in Human Plasma
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound in human plasma. Due to the polar nature and lack of a strong chromophore inherent to this GABA analog, a robust analytical strategy involving pre-column derivatization followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is presented. This method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and ICH M10 guidelines, ensuring accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies.[1][2][3] We address key challenges including sample extraction, chromatographic retention, and the necessity for stereoselective separation.
Introduction: The Analytical Challenge
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid is a GABA (gamma-aminobutyric acid) analog, a class of compounds with significant interest in neuroscience and pharmacology. Accurate quantification in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary analytical hurdles for this molecule include:
-
High Polarity: The zwitterionic nature of the amino acid structure leads to poor retention on traditional reversed-phase chromatographic columns.
-
Lack of Intrinsic Signal: It lacks a strong UV chromophore or native fluorescence, making sensitive detection by optical methods challenging.
-
Stereoselectivity: The biological activity is specific to the (S)-enantiomer. The analytical method must be able to distinguish it from the (R)-enantiomer.
-
Complex Matrix: Plasma contains numerous endogenous compounds that can interfere with the analysis, necessitating a highly selective sample preparation and detection technique.
To overcome these challenges, this protocol employs a strategy of protein precipitation for sample clean-up, pre-column derivatization to enhance chromatographic retention and ionization efficiency, and UPLC-MS/MS for its inherent sensitivity and selectivity.
Overall Analytical Workflow
The entire process, from sample collection to data analysis, follows a structured workflow designed for reproducibility and accuracy.
Caption: High-level workflow from sample preparation to final data analysis.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound reference standard
-
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid-d5 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Waters AccQ•Tag™ Ultra Derivatization Kit (contains Borate Buffer, AQC Reagent)
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis.
Protocol:
-
Thaw plasma samples on ice. Vortex for 10 seconds.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL of the deuterated analog in 50:50 methanol:water).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Enhancing Analyte Properties
Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is employed to convert the polar amino acid into a more hydrophobic and readily ionizable derivative.[4] This significantly improves its retention on a reversed-phase column and enhances its response in the mass spectrometer.
Caption: AQC derivatization reaction scheme.
Protocol:
-
Reconstitute the dried sample extract from step 3.2.8 in 70 µL of the AccQ•Fluor Borate Buffer. Vortex to mix.
-
Add 20 µL of the reconstituted AccQ•Fluor Reagent (AQC).
-
Vortex immediately for 30 seconds.
-
Incubate the mixture in a heating block at 55°C for 10 minutes to ensure complete derivatization.[4]
-
After incubation, transfer the vial to the autosampler for injection.
UPLC-MS/MS Conditions
The use of a chiral stationary phase is critical for the separation of the (S)-enantiomer from any potential (R)-enantiomer impurity or metabolite.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class |
| Column | Chiralcel OD-3R (3 µm, 2.1 x 100 mm) or equivalent polysaccharide-based chiral stationary phase[5][6] |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 6.0 | |
| 6.5 | |
| 7.5 | |
| 7.6 | |
| 9.0 |
| Parameter | Condition |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: [Precursor ion (derivatized) → Product ion] (To be determined by infusion) Internal Standard: [Precursor ion (derivatized-d5) → Product ion] (To be determined by infusion) |
| Collision Energy (CE) | Optimized for each transition |
Note: The exact MRM (Multiple Reaction Monitoring) transitions and collision energies must be empirically determined by infusing the derivatized reference standard into the mass spectrometer.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability.[1][7] Key validation parameters are summarized below, following the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[2][3][8]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity & Specificity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 8 non-zero standards. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Establishes the relationship between instrument response and concentration. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples at LLOQ, Low, Mid, and High levels. | Determines the closeness of measured values to the true value and the degree of scatter. |
| Matrix Effect | The CV of the matrix factor (response in post-extraction spiked samples / response in neat solution) from at least 6 sources should be ≤ 15%. | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Recovery | Recovery should be consistent and reproducible. The CV of recovery across Low, Mid, and High QC levels should be ≤ 15%. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration in stability samples should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and autosampler stability. | Ensures the analyte is stable throughout the sample handling and analysis process. |
Conclusion and Field-Proven Insights
This application note details a robust and sensitive UPLC-MS/MS method for the stereoselective quantification of this compound in human plasma. The strategic combination of protein precipitation, AQC derivatization, and chiral chromatography addresses the inherent analytical challenges of this compound class.
Expert Insights:
-
Internal Standard Choice: A stable isotope-labeled internal standard is crucial for correcting variability in extraction, derivatization, and matrix effects. Its retention time should be very close to the analyte, and it must not interfere with the analyte's MRM transition.
-
Derivatization pH: The pH of the derivatization reaction is critical. The AccQ•Tag borate buffer is designed to maintain an optimal pH of ~8.5-9.0, ensuring complete reaction with both primary and secondary amines.
-
Chiral Column Selection: Polysaccharide-based chiral stationary phases are highly effective for separating enantiomers of derivatized amino acids.[9] Method development may require screening several chiral columns (e.g., Chiralcel OD, OJ series) and mobile phase modifiers to achieve optimal resolution.
By adhering to the detailed protocols and validation standards presented, researchers and drug development professionals can generate high-quality, reliable data for critical decision-making in their programs.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Leeke, B., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health. [Link]
-
Various Authors. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. [Link]
-
Tanaka, H., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]
-
Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
van der Pijl, R., et al. (2021). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid. WUR eDepot. [Link]
-
Kasprzyk-Hordern, B., et al. (2007). Capillary HPLC–MS/MS determination of GABA in human plasma and CSF... ResearchGate. [Link]
-
Li, H., et al. (2014). [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. PubMed. [Link]
-
Shodex. LC/MS Analysis of GABA (NH2P-40 2D). [Link]
-
Li, H., et al. (2014). [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. ResearchGate. [Link]
-
Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]
- Conrad, D. H., et al. (1998). Chiral separations of amino acids.
-
Mohammadian, E., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]
-
Kaczor, A. A., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. [Link]
-
Schuster, R. (1988). Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug. [Link]
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Boumoud, T., et al. (2018). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. [Link]
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- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 5. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
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- 8. moh.gov.bw [moh.gov.bw]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Step-by-step guide to the synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
Application Note & Protocol
Topic: Step-by-Step Guide to the Synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid is a chiral β-amino acid derivative. β-Amino acids and their analogs are crucial structural motifs in numerous biologically active molecules and are of significant interest in medicinal chemistry and drug development.[1][2][3] They serve as key building blocks for the synthesis of β-peptides, which can form stable secondary structures and exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. The title compound, with its specific stereochemistry and bulky naphthyl group, is a valuable synthon for creating complex pharmaceutical intermediates.
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound via a robust homologation pathway starting from the readily available α-amino acid, N-Boc-(S)-2-amino-3-(naphthalen-1-yl)propanoic acid. The described methodology relies on a sequence of well-established chemical transformations, ensuring reproducibility and high stereochemical fidelity.
Overall Synthetic Scheme
The multi-step synthesis transforms an α-amino acid into its corresponding β-amino acid homolog through a four-step sequence: reduction, tosylation, cyanation, and finally, hydrolysis with concurrent deprotection and salt formation.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier Notes |
| N-Boc-(S)-2-amino-3-(naphthalen-1-yl)propanoic acid | C₁₉H₂₃NO₄ | 329.39 | Commercially available |
| Lithium borohydride (LiBH₄) | LiBH₄ | 21.78 | 2.0 M solution in THF |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Reagent grade, >98% |
| Pyridine | C₅H₅N | 79.10 | Anhydrous |
| Sodium cyanide (NaCN) | NaCN | 49.01 | EXTREMELY TOXIC , >97% |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | Concentrated (37%) |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Aqueous |
Equipment
-
Round-bottom flasks, three-neck flasks
-
Magnetic stirrers and heating mantles
-
Reflux condenser and distillation apparatus
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Ice bath and controlled-temperature circulator
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Analytical balance
-
NMR spectrometer, Mass spectrometer, HPLC (for characterization)
Detailed Experimental Protocol
PART 1: Synthesis of tert-butyl (S)-(1-(naphthalen-1-yl)-3-hydroxypropan-2-yl)carbamate
This initial step involves the selective reduction of the carboxylic acid functionality of the N-Boc protected α-amino acid to a primary alcohol.[4]
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-(S)-2-amino-3-(naphthalen-1-yl)propanoic acid (10.0 g, 30.3 mmol).
-
Dissolution: Add 150 mL of anhydrous tetrahydrofuran (THF) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 2.0 M solution of lithium borohydride (LiBH₄) in THF (30.3 mL, 60.6 mmol, 2.0 equiv.) dropwise over 30 minutes. Causality: Adding the reducing agent slowly at a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting acid.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous Na₂SO₄ solution until gas evolution ceases.
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the pure amino alcohol as a white solid or viscous oil.
PART 2: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propyl 4-methylbenzenesulfonate
The hydroxyl group of the amino alcohol is converted into a tosylate, an excellent leaving group, in preparation for the subsequent nucleophilic substitution.
-
Reaction Setup: Dissolve the amino alcohol from Part 1 (e.g., 8.5 g, 27.0 mmol) in 100 mL of anhydrous pyridine in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (6.2 g, 32.4 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Portion-wise addition at low temperature prevents unwanted side reactions and overheating.
-
Reaction: Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitoring: Monitor the reaction via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product tosylate will have a higher Rf than the starting alcohol.
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate. The product is often used in the next step without further purification if it is of sufficient purity.
-
PART 3: Synthesis of tert-butyl (S)-(1-(naphthalen-1-yl)-3-cyanopropan-2-yl)carbamate
This step is the key chain-extension reaction, where the tosylate is displaced by a cyanide ion to form a nitrile.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude tosylate from Part 2 (e.g., 12.0 g, 25.5 mmol) in 100 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (NaCN) (1.88 g, 38.3 mmol, 1.5 equiv.). SAFETY WARNING: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). All glassware and waste must be decontaminated with bleach solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions. Moderate heating is required to facilitate the displacement of the bulky tosylate group.
-
Monitoring: Follow the reaction progress by TLC until the tosylate starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash thoroughly with water (3 x 75 mL) to remove residual DMSO and brine (1 x 75 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (gradient elution, 5% to 25% ethyl acetate in hexanes) to obtain the pure nitrile intermediate.
PART 4: Synthesis of this compound
The final step involves the complete hydrolysis of the nitrile to a carboxylic acid and the simultaneous removal of the Boc-protecting group under harsh acidic conditions, which directly yields the target hydrochloride salt.
-
Reaction Setup: Place the purified nitrile from Part 3 (e.g., 7.0 g, 21.6 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add 100 mL of concentrated hydrochloric acid (~37%).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Causality: Concentrated HCl provides both the water for hydrolysis and the strong acid required for both nitrile hydrolysis and Boc deprotection. Refluxing ensures the reaction proceeds to completion.
-
Product Formation: As the reaction proceeds, a precipitate of the hydrochloride salt may form.
-
Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water (2 x 15 mL) and then with diethyl ether (2 x 20 mL).
-
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to verify enantiomeric purity.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Reduction | LiBH₄ | THF | 0 → RT | 12-16 | 85-95 |
| 2. Tosylation | TsCl, Pyridine | Pyridine | 0 | 4-6 | 90-98 (crude) |
| 3. Cyanation | NaCN | DMSO | 60 | 12-18 | 75-85 |
| 4. Hydrolysis | conc. HCl | Water | Reflux | 8-12 | 80-90 |
References
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. (Provides a precedent for the reduction of N-Boc-α-amino acids to the corresponding alcohols).
- Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. (Discusses the importance and synthesis of chiral β-amino esters).
- Enantioselective synthesis of β-amino acids. ResearchGate. (Reviews various methods for synthesizing β-amino acids).
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. (Details various asymmetric synthesis methodologies).
- Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry. (Highlights the utility of β-amino acids in pharmaceuticals).
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances.
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
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- 3. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride in Patch-Clamp Electrophysiology
Introduction: Unveiling a Novel GABAergic Modulator
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a GABA (γ-aminobutyric acid) analog characterized by a naphthalene moiety. While extensive literature on this specific compound is emerging, its structural similarity to GABA and other related compounds suggests its primary biological activity is the modulation of GABA receptors. This guide provides a comprehensive framework for researchers to investigate the electrophysiological effects of this compound using patch-clamp techniques, with a focus on its presumed action as a GABA(B) receptor agonist.
The GABAergic system is the primary inhibitory network in the central nervous system, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders. GABA(B) receptors, in particular, are metabotropic G-protein coupled receptors that play a crucial role in fine-tuning neuronal excitability through both presynaptic and postsynaptic mechanisms. The protocols and insights detailed herein are designed to empower researchers to meticulously characterize the influence of this compound on neuronal function.
Scientific Foundation: The Presumed Mechanism of Action
Based on its structure as a GABA analog, this compound is hypothesized to act as a selective agonist at GABA(B) receptors. Activation of these receptors initiates a cascade of intracellular events with significant consequences for neuronal membrane potential and synaptic transmission.
Postsynaptic Inhibition:
Activation of postsynaptic GABA(B) receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][3] This results in an efflux of potassium ions, causing a slow and prolonged hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential firing, thus exerting a powerful inhibitory effect on the neuron.[2]
Presynaptic Inhibition:
At the presynaptic terminal, GABA(B) receptor activation inhibits voltage-gated calcium channels (VGCCs).[3] The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By reducing calcium entry, this compound is expected to decrease the release of neurotransmitters, including both GABA and glutamate, from presynaptic terminals.[4] This form of inhibition is a powerful mechanism for modulating synaptic strength.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound at a synapse.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for characterizing the effects of this compound using whole-cell patch-clamp electrophysiology in brain slices or cultured neurons.
Protocol 1: Preparation of Stock and Working Solutions
Accurate and consistent solution preparation is fundamental to reproducible electrophysiological recordings.
1. Stock Solution Preparation:
-
Compound: this compound
-
Molecular Weight: 265.73 g/mol
-
Solvent: Deionized water or a suitable buffer (e.g., HEPES-buffered saline).
-
Procedure:
-
Weigh out a precise amount of the compound.
-
Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquot into small volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
2. Artificial Cerebrospinal Fluid (aCSF) for Brain Slices:
-
Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose.
-
Preparation:
-
Dissolve all components except CaCl₂ and MgCl₂ in ~900 mL of deionized water.
-
Continuously bubble with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes.
-
Add CaCl₂ and MgCl₂ while stirring.
-
Adjust the pH to 7.4 with the carbogen bubbling and bring the final volume to 1 L. The osmolarity should be ~310 mOsm.
-
3. Internal (Pipette) Solution:
-
For recording postsynaptic currents (K-gluconate base):
-
Composition (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP.[5]
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
For isolating presynaptic effects (Cesium base to block postsynaptic K⁺ channels):
-
Composition (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES.
-
Adjust pH to 7.3 with CsOH.
-
| Solution | Key Components | Purpose |
| Stock Solution | This compound | High concentration for serial dilution. |
| aCSF | NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, Glucose | Mimics the brain's extracellular environment. |
| Internal Solution (K-gluconate) | K-gluconate, ATP, GTP | Records postsynaptic potentials and currents. |
| Internal Solution (Cesium) | CsF, EGTA | Blocks postsynaptic potassium channels to isolate presynaptic effects.[6] |
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for obtaining whole-cell recordings to study the effects of the compound on neuronal activity.
1. Cell Preparation:
-
Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons according to standard laboratory procedures.
-
Transfer a slice or coverslip with cultured neurons to the recording chamber and perfuse with carbogenated aCSF at a constant rate (e.g., 2-3 mL/min).
2. Obtaining a Giga-seal and Whole-Cell Configuration:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).
-
After achieving a stable giga-seal, apply a brief pulse of stronger negative pressure to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
3. Recording and Data Acquisition:
-
Allow the cell to stabilize for 5-10 minutes before beginning experimental recordings.
-
Voltage-Clamp Recordings:
-
To study postsynaptic currents, hold the neuron at a potential of -70 mV.
-
To investigate excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs), hold the neuron at the reversal potential for Cl⁻ (around -60 to -70 mV) and 0 mV, respectively.
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject current steps to elicit action potentials and assess changes in neuronal excitability.
-
Protocol 3: Characterizing Postsynaptic Effects
1. Baseline Recording:
-
In voltage-clamp mode, record baseline synaptic activity or apply a GABA(B) receptor agonist like baclofen as a positive control to confirm the presence of functional receptors.
-
In current-clamp mode, record the resting membrane potential and firing pattern in response to current injections.
2. Application of this compound:
-
Perfuse the recording chamber with aCSF containing the desired concentration of the compound (e.g., 1-100 µM).
-
Monitor the holding current in voltage-clamp or the membrane potential in current-clamp for changes. A downward deflection in holding current or hyperpolarization of the membrane potential is indicative of GIRK channel activation.
3. Data Analysis:
-
Quantify the change in holding current or membrane potential.
-
Measure the input resistance before and during compound application by applying small hyperpolarizing voltage or current steps. A decrease in input resistance is expected with the opening of potassium channels.[2]
-
In current-clamp, assess changes in the number of action potentials fired in response to depolarizing current injections.
Protocol 4: Investigating Presynaptic Effects
1. Paired-Pulse Stimulation:
-
Isolate either EPSCs or IPSCs pharmacologically (e.g., using GABA(A) and glycine receptor blockers for EPSCs, or AMPA and NMDA receptor blockers for IPSCs).
-
Use a stimulating electrode to evoke synaptic responses with a paired-pulse protocol (two closely spaced stimuli, e.g., 50 ms apart).
-
Record baseline paired-pulse responses. The ratio of the amplitude of the second response to the first (paired-pulse ratio, PPR) is inversely related to the probability of neurotransmitter release.
2. Compound Application:
-
Apply this compound and repeat the paired-pulse stimulation.
-
A decrease in the amplitude of the first synaptic current and an increase in the PPR are indicative of a presynaptic mechanism of action.[4][6]
3. Analysis of Miniature Synaptic Currents:
-
In the presence of tetrodotoxin (TTX) to block action potentials, record miniature EPSCs (mEPSCs) or miniature IPSCs (mIPSCs).
-
A decrease in the frequency of miniature events without a change in their amplitude suggests a presynaptic site of action.[3]
Experimental Workflow Visualization
The following diagram outlines the workflow for a typical patch-clamp experiment to characterize the effects of this compound.
Caption: Experimental workflow for patch-clamp analysis.
Expected Outcomes and Data Interpretation
| Parameter | Expected Effect of a GABA(B) Agonist | Interpretation |
| Membrane Potential (Current-Clamp) | Hyperpolarization | Activation of postsynaptic GIRK channels. |
| Input Resistance | Decrease | Opening of ion channels, primarily GIRK channels.[2] |
| Action Potential Firing | Decrease | Hyperpolarization moves the membrane potential away from the firing threshold. |
| Holding Current (Voltage-Clamp at -70mV) | Outward current (or downward deflection) | Efflux of K⁺ through GIRK channels. |
| Evoked EPSC/IPSC Amplitude | Decrease | Presynaptic inhibition of neurotransmitter release.[4] |
| Paired-Pulse Ratio (PPR) | Increase | Decreased probability of neurotransmitter release.[4][6] |
| Miniature EPSC/IPSC Frequency | Decrease | Presynaptic site of action.[3] |
| Miniature EPSC/IPSC Amplitude | No change | Indicates a lack of postsynaptic effect on receptor sensitivity. |
Troubleshooting and Experimental Considerations
-
No effect observed:
-
Verify the concentration and stability of the compound.
-
Confirm the presence of functional GABA(B) receptors in the cell type under investigation using a known agonist like baclofen.
-
Consider that the compound may have a different mechanism of action or may require a higher concentration.
-
-
Run-down of currents:
-
Ensure the internal solution contains ATP and GTP to maintain G-protein signaling.
-
Maintain a healthy preparation and stable recording conditions.
-
-
Specificity of effects:
-
Use a selective GABA(B) receptor antagonist, such as CGP 55845, to confirm that the observed effects are mediated by GABA(B) receptors. The effects of the compound should be reversible by the antagonist.[4]
-
Conclusion
This compound presents an intriguing tool for the study of the GABAergic system. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers to meticulously dissect its electrophysiological effects. By systematically evaluating its impact on both postsynaptic excitability and presynaptic neurotransmitter release, the scientific community can gain valuable insights into the therapeutic potential of this novel compound.
References
-
Sun, L., & Chen, L. (2011). Activation of presynaptic GABAB receptors modulates GABAergic and glutamatergic inputs to the medial geniculate body. Hearing Research, 279(1-2), 63–72. [Link]
-
Takeda, M., Tanimoto, T., Matsumoto, S., et al. (2015). Activation of GABA(B) receptors potentiates inward rectifying potassium currents in satellite glial cells from rat trigeminal ganglia: in vivo patch-clamp analysis. Neuroscience, 288, 51–58. [Link]
-
Tennigkeit, F., Schwarz, D. W., & Puil, E. (1998). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. Neuroscience, 86(4), 1257–1268. [Link]
-
Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. [Link]
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Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336–9340. [Link]
-
PubChem. (n.d.). (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). [Link]
-
Ferguson, A. V., & Bains, J. S. (2004). GABAB receptor modulation of rapid inhibitory and excitatory neurotransmission from subfornical organ and other afferents to median preoptic nucleus neurons. Journal of Neurophysiology, 92(1), 517–528. [Link]
-
Urban-Ciecko, J., Booker, S. A., & Bartos, M. (2020). Presynaptic GABAB receptors functionally uncouple somatostatin interneurons from the active hippocampal network. eLife, 9, e52222. [Link]
-
Ma, C. L., & Li, D. P. (2001). GABAB receptor-mediated presynaptic inhibition of glutamatergic transmission in the inferior colliculus. Brain Research, 919(1), 12–20. [Link]
-
Larkum, M. E., La-Vu, H., & Thomson, A. M. (2016). GABAB Receptor-Mediated Regulation of Dendro-Somatic Synergy in Layer 5 Pyramidal Neurons. Frontiers in Cellular Neuroscience, 10, 233. [Link]
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- 2. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor modulation of rapid inhibitory and excitatory neurotransmission from subfornical organ and other afferents to median preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of presynaptic GABAB receptors modulates GABAergic and glutamatergic inputs to the medial geniculate body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GABAB Receptor-Mediated Regulation of Dendro-Somatic Synergy in Layer 5 Pyramidal Neurons [frontiersin.org]
- 6. GABAB receptor-mediated presynaptic inhibition of glutamatergic transmission in the inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Enantiomeric Purity Determination of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Abstract
This application note presents a robust, direct-phase high-performance liquid chromatography (HPLC) method for the chiral separation and enantiomeric purity assessment of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. The stereospecific analysis of chiral compounds is paramount in drug development, as enantiomers frequently exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive protocol, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines, tailored for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound is a chiral building block whose stereoisomeric purity is critical for the synthesis of biologically active molecules. In a physiological environment, which is inherently chiral, different enantiomers of a drug molecule can interact differently with receptors and enzymes, leading to significant variations in efficacy and safety.[1] Therefore, regulatory bodies like the Food and Drug Administration (FDA) require stringent control and analysis of the enantiomeric composition of chiral drug substances.[1]
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for resolving and quantifying enantiomers.[2][3] The primary strategies for chiral HPLC separation can be categorized into two main approaches:
-
Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[4][5] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column.[6][7] While effective, this method adds complexity to sample preparation and introduces potential risks of incomplete reaction or racemization.[5][8]
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.[5][6] This is often the preferred method as it simplifies the analytical workflow and eliminates the need for derivatization.[9]
For the analysis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid, a β-amino acid, the direct method is superior. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are exceptionally effective for the direct analysis of underivatized amino acids because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[10] This application note details a method developed using a teicoplanin-based CSP, which provides excellent selectivity for this class of compounds.
Experimental Workflow
The overall process, from sample receipt to final data reporting, follows a systematic and validated workflow to ensure data integrity and reproducibility.
Diagram 1: HPLC analysis workflow for enantiomeric purity.
Optimized HPLC Method and Protocols
Chromatographic Conditions
All parameters were optimized to achieve baseline resolution (Rs > 2.0) between the (S)- and (R)-enantiomers with good peak shape and a reasonable run time.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water / Acetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 226 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Mobile Phase |
Step-by-Step Protocols
A. Mobile Phase Preparation (1 L)
-
Carefully measure 800 mL of HPLC-grade Methanol into a 1 L solvent bottle.
-
Add 200 mL of HPLC-grade Water to the same bottle.
-
Add 1.0 mL of glacial Acetic Acid.
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
B. Standard Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask.
-
Add approximately 15 mL of diluent (Mobile Phase).
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
C. Sample Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.
-
Follow steps B.2 through B.5 to prepare the sample solution.
D. HPLC Analysis Procedure
-
Set up the HPLC system according to the conditions in Section 3.1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution(s) for analysis.
Method Validation Summary
The developed method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][11][12]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline separation achieved. Resolution (Rs) between enantiomers > 2.5. | Rs > 1.7[13] |
| Linearity (for R-enantiomer) | Range: 0.1 - 2.0% of nominal concentration. Correlation Coefficient (r²): > 0.999 | r² ≥ 0.995 |
| Precision (Repeatability) | %RSD for R-enantiomer = 1.8% (n=6) | %RSD ≤ 5% for the minor component[13] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Limit of Detection (LOD) | 0.03% | Reportable |
| Limit of Quantitation (LOQ) | 0.10% | Reportable |
| Robustness | No significant impact on resolution with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters are met. |
System Suitability
System suitability tests are integral to ensuring the chromatographic system is performing adequately.[1] The criteria established for this method must be met before any sample analysis.
Diagram 2: System suitability criteria for method validation.
Conclusion
The HPLC method detailed in this application note is specific, precise, accurate, and robust for determining the enantiomeric purity of this compound. The use of a teicoplanin-based chiral stationary phase allows for the direct, efficient separation of the enantiomers without derivatization. This validated method is suitable for routine quality control analysis in both research and manufacturing environments, ensuring the stereochemical integrity of this important chiral intermediate.
References
- Benchchem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. Benchchem.
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Purity Analysis. BenchChem.
-
Ali, I., Al-Othman, Z. A., & Farooqi, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Wikipedia. Chiral derivatizing agent. Wikipedia. [Link]
-
Hamada, N., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chromatographic Science, 60(1), 1-11. [Link]
-
Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14. [Link]
-
Sravani, S., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(8), 3326-3330. [Link]
-
Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 23(6), 576-586. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(3), 299-304. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]
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Navigating the Uncharted: A Guide to the Safe Handling of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and application of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. As a compound intended for research and development, its toxicological properties are not yet fully characterized.[1] Therefore, a cautious and containment-based approach is paramount to ensure personnel safety and prevent environmental contamination. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the thorough identification of the chemical in use. This section outlines the key identifiers and known properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 270063-00-8 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₁₅NO₂·HCl | Inferred |
| Molecular Weight | 265.73 g/mol | Inferred |
| Appearance | White to off-white solid | General knowledge |
| Solubility | No data available | ChemicalBook[1] |
Section 2: Hazard Identification and Risk Assessment
The lack of comprehensive toxicological data for this compound necessitates that it be handled as a potentially potent compound.[2][3] The primary risks are associated with the handling of the powdered form, which can be easily inhaled.[2]
Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.[4] The systemic effects of inhalation are unknown.
-
Skin Contact: May cause skin irritation.[4] Prolonged contact should be avoided.
-
Ingestion: May be harmful if swallowed. The toxicological properties have not been fully investigated.[4]
A thorough risk assessment must be conducted before any new experimental procedure involving this compound.[6][7] This assessment should consider the quantity of material being used, the potential for aerosolization, and the duration of the handling procedures.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.[7]
Engineering Controls:
-
Ventilation: All handling of the solid material should be performed in a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[2][6] For highly potent compounds, facilities should be designed with single-pass air systems and negative pressure differentials to prevent cross-contamination.[6][8]
-
Containment: For procedures with a high risk of dust generation, such as weighing or aliquoting, a vented balance safety enclosure or a glove box is recommended.[2] The open handling of powders should be strictly prohibited.[8]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Nitrile or other chemically resistant gloves.[5] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Protective Clothing: A lab coat or disposable gown to prevent skin contact.[4]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[4][5]
Section 4: Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing work.[2][3]
-
Minimization: Use the smallest quantity of the compound necessary for the experiment to minimize potential exposure.
-
Work Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and kept clean.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled.[5]
Storage:
-
Container: Store the compound in its original, tightly sealed container.[4]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Access: Store in a locked cabinet or other secure location to limit access to authorized personnel.[9]
Section 5: Spill and Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of a comprehensive safety plan.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.[5]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[10] Do not dispose of it down the drain or in the regular trash.[10]
Section 7: Experimental Protocol: Preparation of a Stock Solution
This section provides a sample protocol for a common laboratory procedure, integrating the safety precautions outlined above.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance within a vented enclosure
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood and vented balance enclosure are functioning correctly.
-
Weighing: Tare a clean, dry weighing vessel inside the vented balance enclosure. Carefully weigh the desired amount of this compound.
-
Transfer: Carefully transfer the weighed solid to an appropriate volumetric flask inside the chemical fume hood.
-
Dissolution: Add a portion of the DMSO to the volumetric flask. Cap and gently swirl or vortex until the solid is completely dissolved.
-
Dilution: Add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light if necessary.
-
Decontamination: Wipe down the work area in the fume hood and the analytical balance with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.
-
Hygiene: Remove PPE and wash hands thoroughly.
Visualizing the Safety Workflow
The following diagram illustrates the critical checkpoints in the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of Potentially Potent Compounds.
References
-
The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. Available from: [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. Available from: [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available from: [Link]
-
Best Practices For Handling Potent APIs - Outsourced Pharma. Available from: [Link]
Sources
- 1. (S)-3-AMINO-4-(1-NAPHTHYL)BUTANOIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. escopharma.com [escopharma.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vitro Efficacy of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a compound of significant interest in neuroscience research and drug discovery. Structurally, it is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While the precise mechanism of action is a subject of ongoing investigation, its structural similarity to GABAergic compounds suggests potential interactions with GABA receptors. This document provides a comprehensive guide to a suite of in vitro assays designed to elucidate the efficacy and mechanism of action of this compound, with a particular focus on its potential role as a modulator of GABAergic signaling.
These protocols are intended for researchers, scientists, and drug development professionals. The experimental designs detailed herein are structured to provide a robust framework for characterizing the compound's pharmacological profile, from initial receptor binding to functional cellular responses.
Foundational Assays: Receptor Binding and G-Protein Activation
The initial step in characterizing a novel compound is to determine its direct interaction with its putative molecular target. For this compound, the GABA receptors, particularly the GABAB receptor, are primary targets of interest. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for a specific receptor.[1] These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the test compound, we can determine the compound's binding affinity, typically expressed as the inhibition constant (Ki).
Conceptual Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Competitive [3H]CGP54626 Binding Assay for GABAB Receptors
This protocol is designed to determine the binding affinity of this compound to the GABAB receptor using the antagonist radioligand [3H]CGP54626.[2]
Materials:
-
Rat cortical membranes (prepared in-house or commercially available)
-
[3H]CGP54626 (specific activity ~50 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific determinant: Baclofen (100 µM)
-
Test compound: this compound, serial dilutions
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw rat cortical membranes on ice. Dilute to a final protein concentration of 100-200 µ g/well in binding buffer.[3] Homogenize briefly to ensure a uniform suspension.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]CGP54626 (final concentration ~2 nM), 50 µL of binding buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]CGP54626, 50 µL of Baclofen (100 µM), and 150 µL of membrane preparation.
-
Test Compound: 50 µL of [3H]CGP54626, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a direct consequence of GPCR agonist binding.[5][6] The non-hydrolyzable GTP analog, [35S]GTPγS, binds to the Gα subunit upon receptor activation.[7] The amount of incorporated radioactivity is proportional to the extent of G-protein activation. This assay can distinguish between agonists, antagonists, and inverse agonists.[6]
Protocol 2: [35S]GTPγS Binding Assay for G-Protein Activation
Materials:
-
Rat cortical membranes
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (10 µM final concentration)
-
GABA (as a positive control)
-
Test compound: this compound
-
Non-specific determinant: Unlabeled GTPγS (10 µM)
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as in the radioligand binding assay. Prepare stock solutions of GDP, GABA, and the test compound.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Membrane preparation (20-40 µg protein/well).
-
GDP (10 µM final concentration).
-
Test compound at various concentrations (to test for agonism) or a fixed concentration of GABA with varying concentrations of the test compound (to test for antagonism).
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of the compound.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.
-
For antagonists, determine the IC50 by measuring the inhibition of GABA-stimulated [35S]GTPγS binding.
| Assay Parameter | Radioligand Binding | [35S]GTPγS Binding |
| Principle | Measures direct binding to the receptor | Measures functional G-protein activation |
| Output | Ki (affinity) | EC50 (potency), Emax (efficacy) |
| Compound Class | Identifies compounds that bind to the receptor | Differentiates agonists, antagonists, inverse agonists |
Functional Cellular Assays
Following the initial characterization of receptor binding and G-protein activation, it is crucial to assess the compound's effects in a cellular context. These assays provide a more integrated view of the compound's efficacy by measuring downstream signaling events and overall cellular health.
Electrophysiology Assays
Patch-clamp electrophysiology is the gold standard for studying ion channel function and is essential for characterizing compounds that modulate ligand-gated ion channels like the GABAA receptor or G-protein-coupled inwardly-rectifying potassium (GIRK) channels activated by GABAB receptors.[8][9] Automated patch-clamp (APC) systems have increased the throughput of this technique, making it more amenable to drug discovery.[10]
Conceptual Diagram: GABAergic Signaling and Assay Targets
Caption: GABAB receptor signaling and corresponding in vitro assays.
Protocol 3: Automated Patch-Clamp Electrophysiology for GABAB-activated GIRK Currents
This protocol describes the use of an automated patch-clamp system to measure the effect of this compound on GABAB receptor-mediated activation of GIRK channels in a stable cell line.
Materials:
-
CHO or HEK293 cells stably co-expressing GABAB1, GABAB2, and GIRK channel subunits.
-
External solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4.
-
Internal solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
GABA (agonist)
-
Test compound: this compound.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using an enzyme-free dissociation solution and prepare a single-cell suspension in the external solution.
-
System Setup: Prime the automated patch-clamp system with internal and external solutions according to the manufacturer's instructions.
-
Cell Capture and Sealing: The system will automatically capture individual cells and form giga-ohm seals.
-
Whole-Cell Configuration: Establish the whole-cell configuration to allow for voltage clamping of the cell membrane.
-
Recording Protocol:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply voltage ramps or steps to establish a baseline current.
-
Apply a known concentration of GABA to elicit a GIRK current.
-
Wash out the GABA and allow the current to return to baseline.
-
Apply the test compound alone to assess for agonist activity.
-
Co-apply the test compound with GABA to assess for potentiation or inhibition.
-
Use the antagonist CGP 35348 to confirm that the observed currents are mediated by GABAB receptors.[11][12]
-
-
Data Acquisition and Analysis: Record the currents and analyze the data using the system's software. Measure the peak current amplitude in response to agonist application. Plot dose-response curves to determine EC50 or IC50 values.
Cell Viability and Cytotoxicity Assays
It is imperative to assess whether the observed pharmacological effects of a compound are confounded by cytotoxicity.[13] Cell viability assays measure overall cellular health, often by assessing metabolic activity, while cytotoxicity assays measure markers of cell death, such as loss of membrane integrity.[14]
Protocol 4: Resazurin (AlamarBlue) Cell Viability Assay
This is a simple, colorimetric assay that measures the metabolic activity of living cells.[14] Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial enzymes in viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Cell culture medium.
-
Resazurin sodium salt solution.
-
Test compound: this compound.
-
Positive control for cytotoxicity (e.g., staurosporine).
-
96-well clear-bottom black plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and positive control wells.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
-
Subtract the background fluorescence from a no-cell control.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the CC50 (50% cytotoxic concentration).
| Assay | Principle | Key Parameters |
| Automated Electrophysiology | Measures ion flow across the cell membrane | EC50/IC50 for current modulation |
| Resazurin Assay | Measures metabolic activity of viable cells | CC50 (cytotoxic concentration) |
Conclusion
The suite of in vitro assays described in this document provides a robust and logical progression for characterizing the efficacy of this compound. By starting with direct target engagement assays and moving towards more integrated functional cellular assays, researchers can build a comprehensive pharmacological profile of the compound. This systematic approach is essential for advancing our understanding of its mechanism of action and for guiding future drug development efforts.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.16.
- Milligan, G. (2003).
- Sire, D., & Qu, C. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302.
- Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.15.
- Strassmaier, T., & Pacher, P. (2007). Ion channel electrophysiology in pharmaceutical research. ASSAY and Drug Development Technologies, 5(2), 239-251.
- Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008).
- Olpe, H. R., Karlsson, G., Pozza, M., Brugger, F., Steinmann, M., van Riezen, H., ... & Bittiger, H. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27-38.
- Combe, C., & Audinat, E. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in Molecular Biology, 2550, 163-169.
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
-
Wikipedia. (n.d.). CGP-35348. Retrieved from [Link]
- Ryan, J., & O'Donovan, D. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1682, 187-200.
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Ion Channel Testing Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
- Gillani, Q. A., Iqbal, S., Arfa, F., & Shahzad, S. (2014). CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage. The Scientific World Journal, 2014, 845631.
- Gloriam, D. E., & Wellendorph, P. (2023).
- Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS One, 8(2), e53495.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 5(3), 197-205.
- Suñol, C., & García, D. A. (2011). GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. Neuromethods, 59, 535-555.
- Strickland, J. A., & Richards, J. L. (2006). The use of GABAA receptors expressed in neural precursor cells for cell-based assays. Toxicology in Vitro, 20(5), 651-659.
- Suñol, C., & García, D. A. (2011). GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. Sílice (CSIC).
- Li, X., et al. (2018).
- Porcu, A., et al. (2016).
- Mugnaini, C., et al. (2020).
-
PubChem. (n.d.). (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). Retrieved from [Link]
- Dudutienė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5123.
-
PubChem. (n.d.). Bendamustine Hydrochloride. Retrieved from [Link]
- Zhanel, G. G., et al. (2016). Oritavancin: mechanism of action. Clinical Infectious Diseases, 62(Suppl 1), S28-S33.
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Welcome to the technical support guide for the synthesis of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of this valuable chiral building block.
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid is a non-proteinogenic β-amino acid derivative. Its structural rigidity and specific stereochemistry make it a crucial intermediate in the development of pharmacologically active compounds. Achieving high yield and excellent enantiomeric purity (e.e.) is paramount for its application. This guide addresses common challenges encountered during its synthesis through a practical, question-and-answer format based on established chemical principles and field-proven insights.
General Synthetic Strategies: An Overview
The synthesis of chiral β-amino acids like our target molecule generally follows one of several strategic pathways. The choice of route often depends on available starting materials, scalability, and the desired level of stereochemical control. The primary approaches involve either building the chiral center directly through asymmetric synthesis or resolving a racemic mixture.
Caption: Key strategic pathways for synthesizing the target chiral β-amino acid.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a multifaceted problem that can arise from incomplete reactions, side-product formation, or losses during workup and purification. A systematic approach is required to identify the root cause.
Answer:
Let's break down the potential issues step-by-step.
1. Incomplete Conversion in the Key C-C or C-N Bond-Forming Step:
-
Probable Cause: The core reaction, whether a conjugate addition or a Mannich-type reaction, may be stalling. This can be due to suboptimal reaction conditions, catalyst deactivation, or unfavorable equilibria.
-
Proposed Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to rigorously track the consumption of starting materials. Do not rely solely on reaction time.
-
Parameter Optimization: Systematically vary key parameters. The table below provides a starting point for optimization. The enantioselective synthesis of β-amino acids is often sensitive to these factors.
-
Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as trace impurities (especially water) can deactivate many catalysts (e.g., Lewis acids) and reagents.[1]
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | -78 °C to RT | Screen from -78 °C to 40 °C | Lower temperatures often improve selectivity but may slow the reaction rate. |
| Solvent | Dichloromethane (DCM) / Tetrahydrofuran (THF) | Test Toluene, Diethyl Ether, Acetonitrile | Solvent polarity can significantly influence transition state stability and catalyst solubility. |
| Catalyst Loading | 1-10 mol% | Vary from 1 mol% to 20 mol% | Insufficient catalyst leads to slow conversion; excess can sometimes promote side reactions. |
| Stoichiometry | 1.0-1.2 equivalents of nucleophile | Increase to 1.5-2.0 equivalents | Using a slight excess of one reagent can drive the reaction to completion per Le Châtelier's principle. |
2. Formation of Significant Side Products:
-
Probable Cause: Competing reaction pathways may be at play. For instance, in a conjugate addition using a lithium amide, 1,2-addition to the carbonyl group can compete with the desired 1,4-addition. Self-condensation of aldehydes or ketones is also a common issue.
-
Proposed Solution:
-
Identify the Impurity: Isolate the main byproduct and characterize it (e.g., by NMR, MS). Understanding its structure is key to diagnosing the problem. For example, bendamustine synthesis, which involves a butanoic acid side chain, is known to have several process-related impurities that have been identified.[2]
-
Modify Addition Order: Slowly adding the most reactive species (e.g., the nucleophile) to the reaction mixture can maintain its low concentration, suppressing bimolecular side reactions.
-
Change the Catalyst/Reagent: If 1,2-addition is an issue, switching to a softer nucleophile (e.g., a Gilman cuprate instead of an organolithium reagent) can favor the desired 1,4-conjugate addition.
-
3. Product Loss During Workup or Purification:
-
Probable Cause: The amphoteric nature of amino acids can lead to challenges. The product might be partially soluble in both aqueous and organic layers during extraction, or it may adhere strongly to silica gel during chromatography.
-
Proposed Solution:
-
pH-Controlled Extraction: Carefully adjust the pH of the aqueous layer during workup. To extract the amino acid into an organic solvent, adjust the pH to be near its isoelectric point to minimize its charge and aqueous solubility. To wash away basic impurities, use a dilute acid wash. To remove acidic impurities, use a dilute base wash (e.g., saturated NaHCO₃).
-
Alternative Purification: If column chromatography is problematic, consider crystallization. Formation of the hydrochloride salt often yields a crystalline solid that can be purified by recrystallization, which is often more scalable and efficient.
-
Question 2: The chemical yield is acceptable, but the enantiomeric excess (e.e.) is poor. How can I improve stereoselectivity?
Achieving high enantioselectivity is the central challenge for this synthesis. Poor e.e. indicates that the energy difference between the transition states leading to the (S) and (R) enantiomers is insufficient.
Answer:
Improving enantioselectivity requires focusing on the asymmetric induction step or, alternatively, separating the enantiomers after a racemic synthesis.
1. Optimizing the Asymmetric Reaction:
-
Probable Cause: The chosen chiral catalyst, auxiliary, or reagent is not providing a sufficiently ordered and diastereomeric transition state.
-
Proposed Solution:
-
Catalyst/Ligand Screening: This is often the most fruitful approach. If using a metal-catalyzed reaction (e.g., Rhodium or Ruthenium), screen a variety of chiral phosphine ligands. In organocatalysis, subtle changes to the catalyst backbone can have a profound impact on stereoselectivity.[3][4]
-
Lower the Temperature: Asymmetric reactions are often more selective at lower temperatures, as this magnifies the small energy differences between diastereomeric transition states. Running the reaction at -78 °C or even -100 °C can dramatically improve e.e.
-
Check for Racemization: Ensure that subsequent steps, particularly any involving harsh pH (acidic or basic) or high temperatures, are not causing racemization of the desired product. For example, deprotection of a protecting group should be performed under the mildest conditions possible.
-
2. Implementing Chiral Resolution:
-
Rationale: If optimizing the asymmetric synthesis is unsuccessful or not feasible, resolving a racemic mixture is a robust alternative. While this limits the theoretical maximum yield to 50% for the desired enantiomer, it can be highly effective.
-
Proposed Protocol (Diastereomeric Salt Formation):
-
Dissolve the racemic 3-Amino-4-(naphthalen-1-yl)butanoic acid free base in a suitable solvent (e.g., methanol or ethanol).
-
Add 0.5 equivalents of a chiral resolving agent, such as (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid.
-
Allow the mixture to slowly cool or partially evaporate the solvent to induce crystallization of one diastereomeric salt. The salt of the (S)-amino acid with the (R)-acid will have different solubility from the (R,R) salt.
-
Filter the crystalline salt and wash with a small amount of cold solvent.
-
Check the enantiomeric purity of the crystallized salt by liberating the free amino acid (by treating with a mild base) and analyzing it via chiral HPLC.[5]
-
Once the desired diastereomer is isolated, treat the salt with a base (e.g., NaHCO₃ solution) to remove the resolving agent and then isolate the enantiomerically pure free amino acid.
-
Caption: Troubleshooting workflow for poor enantioselectivity.
Question 3: I have successfully synthesized the (S)-free base, but I'm having trouble forming and isolating the hydrochloride salt. What's the best practice?
The final salt formation is a critical step for stability, handling, and purification. Issues like oiling out, poor crystallinity, or contamination are common.
Answer:
The key is to choose the right solvent system and control the rate of precipitation.
-
Probable Cause: The polarity of the solvent is not optimal for inducing crystallization. The product may be too soluble, or the addition of aqueous HCl introduces water, which can hinder crystallization.
-
Proposed Protocol (HCl Salt Formation):
-
Solvent Selection: Dissolve the purified (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid free base in a minimal amount of a dry, polar, aprotic solvent in which the free base is soluble but the HCl salt is not. Good starting points include isopropanol (IPA), ethyl acetate (EtOAc), or a mixture of methanol and diethyl ether.
-
Acid Addition: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) dropwise with stirring at 0 °C. Using gaseous HCl bubbled through the solution is also an excellent, albeit more technically demanding, method. Avoid using aqueous HCl if possible, as it can make the final product hygroscopic and difficult to dry.[6]
-
Crystallization: The hydrochloride salt should precipitate as a solid. If it oils out, try adding a non-polar co-solvent (e.g., heptane) to reduce solubility or scratch the inside of the flask with a glass rod to induce nucleation.
-
Isolation and Drying: Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Filter the solid, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry thoroughly under high vacuum to remove all residual solvent and any excess HCl.
-
Frequently Asked Questions (FAQs)
Q1: What analytical methods are essential for this synthesis? A: At a minimum, you should use:
-
TLC/HPLC: To monitor reaction progress.
-
NMR (¹H and ¹³C): To confirm the structure of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: This is critical for determining the enantiomeric excess (e.e.) of your final product. A column such as a Chiralpak AD-H or similar is often effective for this class of compounds.[5]
Q2: Are there any biocatalytic routes to consider? A: Yes, biocatalysis is a powerful and increasingly popular method for synthesizing chiral amines. An ω-transaminase enzyme could potentially be used to convert a corresponding keto-acid precursor, 3-oxo-4-(naphthalen-1-yl)butanoic acid, directly into the desired (S)-amino acid with very high enantioselectivity.[7] This approach offers the advantages of mild reaction conditions and exceptional stereocontrol, though it requires specialized enzymes and process development.[8]
Q3: Which protecting groups are recommended for the amine and acid functionalities if needed for a multi-step synthesis? A:
-
Amino Group: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable to a wide range of conditions but can be easily removed with a mild acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane).
-
Carboxylic Acid Group: A simple methyl or ethyl ester is typically sufficient. It protects the acid from acting as a nucleophile and can be hydrolyzed at the end of the synthesis using standard conditions (e.g., LiOH in THF/water).
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]
-
Kaur, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]
-
Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. [Link]
-
PubChem. (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). [Link]
-
Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]
-
Fan, T., et al. (2006). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. [Link]
-
Yang, J. W. (2016). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry. [Link]
-
Garrido, N. M., et al. (2006). A Convenient Asymmetric Synthesis of a β-amino Ester with Additional Functionalization as a Precursor for Peptide Nucleic Acid (PNA) Monomers. Molecules. [Link]
-
Soloshonok, V. A., et al. (2015). Operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. ResearchGate. [Link]
- Google Patents. (2019). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Google Patents. (2015).
- Google Patents. (2013).
-
Wu, S., et al. (2021). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences. [Link]
-
Liu, Z., et al. (2014). Identification of the related substances in bendamustine hydrochloride. ResearchGate. [Link]
-
Zheng, G., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. PubMed. [Link]
Sources
- 1. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 4. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]
- 7. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in the purification of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
Welcome to the dedicated technical support guide for the purification of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining this compound in high purity and yield. We will delve into the causality behind common experimental issues and provide robust, field-tested solutions.
Introduction: The Challenge of Purity
This compound is a chiral gamma-amino acid analog. Its purification is a critical step that directly impacts its use in research and drug development. The primary challenges often revolve around achieving high enantiomeric excess (e.e.), removing structurally similar impurities, and obtaining a stable, crystalline final product. This guide provides a structured approach to troubleshoot these issues effectively.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific, frequently encountered problems during the purification workflow.
Issue 1: Low Overall Yield After Purification
Question: My final yield of this compound is consistently low after recrystallization. What are the likely causes and how can I improve it?
Answer:
Low yield is often a multi-factorial issue stemming from mechanical losses, suboptimal reaction conditions, or inefficient recovery during workup and crystallization.
Causality and Troubleshooting Steps:
-
Incomplete Reaction or Side Reactions: The most common source of low yield is an incomplete initial synthesis.
-
Recommendation: Before beginning purification, confirm reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or optimizing the temperature. Common side products can include regioisomers if the naphthalene ring is formed during the synthesis.
-
-
Suboptimal pH during Extraction: The amphoteric nature of the amino acid (containing both a basic amino group and an acidic carboxylic acid group) makes its solubility highly dependent on pH.
-
Recommendation: During the aqueous workup, ensure the pH is carefully controlled. To extract the product into an organic layer, the pH should be adjusted to the isoelectric point of the free base, where it has minimal water solubility. Conversely, to extract it into an aqueous layer, the pH should be made acidic (e.g., pH 1-2) to protonate the amine or basic (e.g., pH 9-10) to deprotonate the carboxylic acid.
-
-
Inefficient Crystallization: The choice of solvent system for recrystallization is paramount. Using a single solvent where the compound is too soluble, or a system where it is nearly insoluble, will lead to poor recovery.
-
Recommendation: Employ an anti-solvent crystallization strategy. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Then, slowly add an "anti-solvent" in which the product is poorly soluble (e.g., isopropanol, ethyl acetate, or acetone) until turbidity persists. Allowing this solution to cool slowly will promote the formation of pure crystals.
-
Workflow for Yield Optimization:
Caption: Workflow for optimizing yield from synthesis to pure product.
Issue 2: Presence of the (R)-Enantiomer Impurity
Question: Chiral HPLC analysis shows that my final product is contaminated with the undesired (R)-enantiomer. How can I improve the enantiomeric excess (e.e.)?
Answer:
Contamination with the opposite enantiomer is a common challenge in asymmetric synthesis. Removing it requires methods that can differentiate between stereoisomers.
Causality and Troubleshooting Steps:
-
Non-Optimal Chiral Catalyst/Reagent: The stereoselectivity of the reaction is the primary determinant of the initial enantiomeric ratio.
-
Recommendation: Re-evaluate the asymmetric synthesis step. Ensure the chiral catalyst or auxiliary is of high purity and used under the recommended conditions (temperature, solvent, concentration). Even small deviations can significantly impact stereoselectivity.
-
-
Racemization During Workup or Purification: The stereocenter can sometimes be labile under harsh pH (strongly acidic or basic) or high-temperature conditions.
-
Recommendation: Perform all workup and purification steps under mild conditions. Avoid prolonged exposure to high temperatures and extreme pH levels.
-
-
Enantiomeric Enrichment via Crystallization: Sometimes, the racemic mixture or a mixture with low e.e. can be resolved during crystallization, as diastereomeric salts or conglomerates may have different solubilities.
-
Recommendation: A powerful technique is diastereomeric salt resolution . Convert the free base of your amino acid into a salt using a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid). The resulting diastereomeric salts will have different physical properties, including solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amino acid, which can then be converted to the hydrochloride salt.
-
Decision Tree for Improving Enantiomeric Excess:
Caption: Decision-making process for enhancing enantiomeric purity.
Issue 3: Product Oiling Out or Forming an Amorphous Solid
Question: During crystallization, my product separates as an oil or a sticky solid instead of fine crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid form in that specific solvent system. Amorphous solids often precipitate too quickly for an ordered crystal lattice to form.
Causality and Troubleshooting Steps:
-
High Level of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."
-
Recommendation: First, try to improve the purity of the crude material before crystallization. A quick pass through a short plug of silica gel can sometimes remove non-polar impurities that hinder crystallization.
-
-
Inappropriate Solvent System: The solvent system may not be suitable for sustaining crystal growth.
-
Recommendation: Modify the solvent system. If using a solvent/anti-solvent pair, try reducing the rate of anti-solvent addition or cooling the solution much more slowly. Seeding the solution with a few previously obtained pure crystals can provide nucleation sites and promote proper crystal growth.
-
-
Rapid Temperature Change: Cooling the solution too quickly causes the product to crash out of the solution rapidly, preventing the formation of an ordered crystalline structure.
-
Recommendation: Ensure a very slow cooling rate. After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.
-
Data Summary: Recommended Solvent Systems for Recrystallization
| Solvent System (Solvent:Anti-Solvent) | Polarity | Typical Ratio (v/v) | Notes |
| Methanol : Isopropanol | Polar Protic | 1 : 3 to 1 : 5 | Good for dissolving the crude HCl salt, with isopropanol acting as an effective anti-solvent. |
| Ethanol : Ethyl Acetate | Polar Protic / Polar Aprotic | 1 : 4 to 1 : 6 | Ethyl acetate is a less polar anti-solvent that can induce crystallization effectively. |
| Water : Acetone | Polar Protic / Polar Aprotic | 1 : 5 to 1 : 10 | Use minimal water to dissolve; acetone often promotes rapid crystallization, so slow addition is key. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the final aqueous solution before isolating the hydrochloride salt?
The final solution should be strongly acidic, typically in the range of pH 1-2. This ensures that the amino group is fully protonated as the ammonium chloride, maximizing its water solubility and ensuring the formation of the hydrochloride salt upon removal of the solvent. This is usually achieved by adding a stoichiometric amount or a slight excess of hydrochloric acid.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for full characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and check for organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
-
FT-IR: To identify key functional groups (e.g., N-H, C=O, aromatic C-H).
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: My final product contains residual solvent. How can I remove it?
Residual solvent is best removed by drying the product under high vacuum for an extended period (12-24 hours). Gently heating the sample under vacuum (e.g., 40-50 °C), provided the compound is thermally stable, can accelerate solvent removal. If the solvent is water, lyophilization (freeze-drying) is also a highly effective method.
References
-
Purification of Laboratory Chemicals, 8th Edition. (Elsevier) - Provides extensive tables and procedures for the purification of organic compounds, including principles of crystallization and solvent selection. [Link]
-
Advanced Organic Chemistry: Part B: Reactions and Synthesis, 5th Edition. (Springer) - Details the mechanistic underpinnings of asymmetric synthesis and the potential for racemization under various conditions. [Link]
-
Resolution of Enantiomers. (IUPAC Gold Book) - Offers a definitive explanation of the principles behind separating enantiomers, including diastereomeric salt formation. [Link]
Stability testing and proper storage conditions for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
Welcome to the technical support center for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and proper storage of this compound. Here, you will find scientifically grounded insights and practical troubleshooting advice to ensure the integrity of your experiments and drug development processes.
Introduction to the Stability of this compound
This compound is a Gamma-Aminobutyric Acid (GABA) analogue with a complex structure comprising a primary amine, a carboxylic acid, and a naphthalene ring. Understanding its stability profile is critical for its use as an active pharmaceutical ingredient (API).[1] This guide will walk you through the essential aspects of stability testing, potential degradation pathways, and optimal storage conditions, all grounded in established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store the lyophilized compound at -20°C, protected from light and moisture.[2] The hydrochloride salt form enhances stability compared to the free base.[3] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[2] Most amino acid derivatives can be stored for years under these conditions if protected from humidity and light.[4]
Q2: Can I store solutions of this compound? For how long?
A2: While not ideal for long-term storage, if you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than a few days to minimize the risk of microbial growth and chemical degradation.[5] For longer-term storage of solutions, consider sterile filtering and storing at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability and Degradation
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be accelerated by the presence of metal ions and oxygen.[6][7] This can lead to the formation of various degradation products.
-
Photodegradation: The naphthalene ring, a polycyclic aromatic hydrocarbon (PAH), can absorb UV light, leading to photolytic degradation.[8] Naphthalene derivatives are known to have high quantum yields and excellent photostability, but prolonged exposure to light should be avoided.[9][10]
-
Thermal Degradation: At elevated temperatures, the butanoic acid moiety may undergo decarboxylation. Carboxylic acids can thermally decompose, typically by the elimination of carbon dioxide.[11][12]
-
Hydrolysis: While the hydrochloride salt form offers some protection, under certain pH conditions, particularly basic conditions, the compound may be susceptible to hydrolysis.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation or stress study is a critical component of pharmaceutical development where the compound is exposed to harsh conditions such as high heat, humidity, light, acid, base, and oxidizing agents.[8][13] The goal is to identify potential degradation products and pathways, which helps in developing and validating a stability-indicating analytical method.[14][15] For this compound, this is essential to understand its intrinsic stability and to ensure that any analytical method can separate the intact drug from its degradants.
Troubleshooting Guides
Troubleshooting Out-of-Specification (OOS) Stability Results
An OOS result during a stability study requires a thorough investigation. This decision tree outlines a systematic approach to troubleshooting.
Caption: A flowchart for troubleshooting out-of-specification stability results.
HPLC Method Troubleshooting
A robust, stability-indicating HPLC method is crucial. Here are common issues and solutions when analyzing this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Silanol interactions with the primary amine. - Column degradation. | - Use a base-deactivated column. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-1.0%).[16] - Check column performance and replace if necessary. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column temperature fluctuations. | - Optimize the mobile phase pH and organic solvent ratio. - Use a column oven for consistent temperature control.[17] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler. |
| Baseline Drift | - Incomplete column equilibration. - Mobile phase composition changing over time. | - Ensure sufficient column equilibration time before starting the sequence.[17] - Degas the mobile phase and ensure proper mixing. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound. The target degradation is 5-20%.[13]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and 60°C.[13]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and 60°C.[13]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose both the solid drug substance and the solution to 80°C.
-
Photostability: Expose the drug substance to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. Identify the structure of significant degradation products using mass spectrometry.
Protocol 2: Long-Term Stability Study
This protocol is for establishing the retest period or shelf life of the API under ICH recommended long-term storage conditions.
Storage Conditions:
| Study Type | Temperature | Relative Humidity | Minimum Duration |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Data from ICH Q1A(R2) guidelines.
Testing Frequency:
For long-term studies, testing should be performed at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated and intermediate studies, testing should be performed at 0, 3, and 6 months.
Analytical Parameters:
The following parameters should be monitored at each time point:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Water content (if applicable)
References
-
Annweiler, E., et al. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 66(2), 518-523. Available from: [Link]
-
Bali, S., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(23), 11973-11983. Available from: [Link]
-
Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics, 23(30), 16205-16214. Available from: [Link]
-
StabilityStudies.in. (n.d.). Shelf Life Studies for APIs: What You Need to Know. Available from: [Link]
-
Chen, Y., et al. (2014). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 9(1), 1146-1159. Available from: [Link]
-
Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 583(2), 159-164. Available from: [Link]
-
Eawag. (n.d.). Naphthalene Degradation Pathway. Eawag-BBD. Available from: [Link]
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Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
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ARL Bio Pharma. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients. Available from: [Link]
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Voice, A. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Available from: [Link]
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Capia, S., & Rubino, F. M. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1637-1652. Available from: [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
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Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]
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Kumar, V., & Singh, A. (2024). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Pharmaceutics, 16(7), 963. Available from: [Link]
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Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Available from: [Link]
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Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 639499. Available from: [Link]
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Shokrollahzadeh, S., et al. (2015). Biodegradation of naphthalene using Pseudomonas aeruginosa by up flow anoxic–aerobic continuous flow combined bioreactor. Journal of Environmental Health Science and Engineering, 13, 20. Available from: [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
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BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]
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Noreen, S., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1481-1498. Available from: [Link]
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Waters. (n.d.). Care and Use Manual: Amino Acid Analysis Liquid Chromatography Column. Available from: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 6(5), 1031-1037. Available from: [Link]
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SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
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Noreen, S., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1481-1498. Available from: [Link]
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Conners, K. A., & Le-Vien, D. A. (1962). The Participation of Heavy Metal Ions in the Hydrolysis of Amino Acid Esters. Journal of Pharmaceutical Sciences, 51(11), 1062-1065. Available from: [Link]
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Quora. (2012). How long can one store amino acids at room temperature?. Available from: [Link]
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Rowell, F. J., & Ratcliffe, P. J. (1981). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. Journal of Parenteral and Enteral Nutrition, 5(4), 304-307. Available from: [Link]
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Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 733-740. Available from: [Link]
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Pickering, M. V. (1993). Hydrolysis of Samples for Amino Acid Analysis. In: Methods in Molecular Biology, vol 159. Humana Press. Available from: [Link]
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ResearchGate. (n.d.). Summary of the stability and efficiency of hydrolysis of natural amino acids. Available from: [Link]
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Kim, J., et al. (2019). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 21(34), 18768-18776. Available from: [Link]
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Reddit. (2022). Amino acid solution storage – please help. Available from: [Link]
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Rutherfurd, S. M., & Gilbertson, A. G. (2000). Validation of an HPLC method for the determination of amino acids in feed. Journal of Chromatography A, 881(1-2), 209-215. Available from: [Link]
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PhotochemCAD. (n.d.). Naphthalene. Available from: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2016). A review on analysis of amino acids by high performance liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1-8. Available from: [Link]
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Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 583(2), 159-164. Available from: [Link]
-
Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. The Journal of Physical Chemistry C, 125(30), 16568-16576. Available from: [Link]
-
Wikipedia. (n.d.). Butyric acid. Available from: [Link]
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ResearchGate. (n.d.). Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. Available from: [Link]
-
Wang, X., et al. (2017). The Least Stable Isomer of BN Naphthalene: Toward Predictive Trends for the Optoelectronic Properties of BN Acenes. Journal of the American Chemical Society, 139(17), 6141-6144. Available from: [Link]
-
NIST. (n.d.). Butanoic acid, anhydride. NIST WebBook. Available from: [Link]
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- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: A Guide to Identifying and Characterizing Degradation Products of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Welcome to the technical support center. As Senior Application Scientists, we understand the challenges inherent in drug development, particularly in ensuring the stability and safety of active pharmaceutical ingredients (APIs). This guide provides in-depth, practical answers and protocols for researchers working with (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. Our goal is to equip you with the knowledge to anticipate, identify, and structurally elucidate potential degradation products, a critical step for regulatory submission and ensuring product quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers encounter when initiating stability and degradation studies.
Q1: Why is it critical to study the degradation products of this compound?
A1: Studying degradation products is a non-negotiable aspect of pharmaceutical development for several core reasons. Firstly, regulatory bodies like the FDA and EMA require a comprehensive understanding of a drug's stability profile to ensure its quality, safety, and efficacy over its shelf life.[1][2] Degradation products can decrease the potency of the API and, more critically, may have their own pharmacological or toxicological effects.[2] Identifying these impurities is mandated by ICH guidelines (specifically Q1A and Q3A/B), which set thresholds for reporting, identification, and qualification.[3][4] This process, known as developing a "stability-indicating method," is fundamental to demonstrating that your analytical procedures can detect changes in the API's purity over time.[5]
Q2: Based on its molecular structure, what are the most probable degradation pathways for this compound?
A2: The structure of this compound contains three key functional areas prone to degradation:
-
The Naphthalene Ring: This large, aromatic system is a chromophore, making it susceptible to photodegradation upon exposure to UV or visible light.[5] It is also prone to oxidation , which can lead to the formation of hydroxylated derivatives or, under more aggressive conditions, ring-opening products.[6][7]
-
The Primary Amine Group: Primary amines are susceptible to oxidation , which can yield corresponding N-oxides or hydroxylamines.[5][8]
-
The Benzylic Carbon: The carbon atom situated between the naphthalene ring and the chiral center is a benzylic carbon. This position is activated and represents another potential site for oxidation , which could lead to the formation of a ketone or hydroxyl group.[5]
-
Hydrolysis: The core structure lacks readily hydrolyzable functional groups like esters or amides. Therefore, hydrolysis is a less likely degradation pathway under mild acidic or basic conditions but should still be investigated as part of a comprehensive forced degradation study.[9][10]
Q3: What exactly is a "forced degradation" or "stress testing" study?
A3: A forced degradation study is an experiment where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[5][11] The purpose is not to determine shelf life but to deliberately generate degradation products to achieve several key objectives:
-
To identify the likely degradation products and establish degradation pathways.[5]
-
To provide degraded samples necessary for developing and validating a stability-indicating analytical method.[11]
-
To demonstrate the specificity of the analytical method by showing that the parent drug peak is well-resolved from all potential degradation products.[5]
-
To gain insight into the intrinsic stability of the molecule, which can help in formulation and packaging development.[11] These studies are a core component of the ICH guidelines on stability testing.[12][13]
Q4: What are the primary analytical techniques required to separate and identify these degradation products?
A4: A multi-technique approach is standard and essential for robust results.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the parent compound from its degradation products and other impurities.[14] A validated, stability-indicating HPLC method, typically with UV detection, is the foundation of any analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for initial identification.[15][16] It provides the molecular weight and fragmentation data of the separated peaks, which is crucial for proposing the structures of unknown degradants.[9][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a significant degradation product, isolation (e.g., via preparative HPLC) followed by NMR analysis is the gold standard.[18][19] Techniques like ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) provide unambiguous evidence of the molecular structure.[20][21]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: I've completed a forced degradation study, but my HPLC analysis shows minimal to no degradation of the parent compound.
-
Probable Cause: The stress conditions were not sufficiently stringent to overcome the molecule's intrinsic stability. The hydrochloride salt form can often enhance the stability of a compound in its solid state.
-
Troubleshooting & Optimization:
-
Increase Stressor Concentration: For hydrolytic studies, move from 0.1 M HCl/NaOH to 0.5 M or 1.0 M.[10] For oxidative studies, increase the concentration of H₂O₂.
-
Increase Temperature: If degradation is slow at room temperature, increase the temperature to 40-60°C.[10] Monitor carefully to avoid overly rapid or complete degradation.
-
Extend Exposure Time: If initial time points (e.g., 24 hours) show no effect, extend the study duration.
-
Use a Co-solvent: If the compound has poor solubility in the aqueous stress medium, a small amount of an organic co-solvent (like acetonitrile or methanol) can be used to ensure the drug is fully dissolved and exposed to the stressor.[5]
-
| Stress Condition | Initial Recommendation | Escalation Strategy |
| Acid Hydrolysis | 0.1 M HCl at RT for 24h | Increase to 1.0 M HCl; Increase temp to 60°C; Extend time |
| Base Hydrolysis | 0.1 M NaOH at RT for 24h | Increase to 1.0 M NaOH; Increase temp to 60°C; Extend time |
| Oxidation | 3% H₂O₂ at RT for 24h | Increase to 10% or 30% H₂O₂; Increase temp to 40°C |
| Thermal | 80°C (solid state) for 48h | Increase temperature to 105°C (if melting point allows) |
| Photolytic | 1.2 million lux hours (vis) & 200 watt hours/m² (UV) | Expose in solution (e.g., water/acetonitrile) instead of solid state |
Problem 2: My forced degradation study resulted in the complete disappearance of the parent API peak.
-
Probable Cause: The stress conditions were excessively harsh, leading to 100% degradation. This prevents the development of a stability-indicating method as there is no parent peak for reference and may generate secondary or tertiary degradants not seen under normal storage conditions.
-
Troubleshooting & Optimization: The goal of forced degradation is typically to achieve 5-20% degradation of the parent drug.[10]
-
Reduce Exposure Time: Sample at earlier time points (e.g., 2, 6, 12 hours instead of 24).
-
Reduce Temperature: Perform the study at room temperature or even refrigerated conditions if the reaction is very rapid at elevated temperatures.
-
Reduce Stressor Concentration: Dilute the acid, base, or oxidizing agent used.
-
Problem 3: My HPLC chromatogram shows co-eluting peaks. I cannot resolve the parent API from a major degradant.
-
Probable Cause: The current HPLC method is not "stability-indicating" because it cannot separate all relevant compounds.
-
Troubleshooting & Optimization: This requires systematic method development.
-
Modify the Mobile Phase Gradient: If using a gradient, make it shallower to increase the separation time between peaks.
-
Change Mobile Phase pH: The ionization state of the amine and carboxylic acid groups on the parent and degradants can be altered by pH. Adjusting the mobile phase pH (e.g., with phosphate or formate buffers) can significantly change retention times and selectivity.
-
Evaluate Different Column Chemistries: If a standard C18 column is not providing resolution, try a different stationary phase. A phenyl-hexyl column might offer different selectivity for the naphthalene moiety, or an embedded polar group (EPG) column could provide alternative interactions.
-
Adjust Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter elution order.
-
Problem 4: I have LC-MS data for an unknown degradant, but I'm struggling to propose a structure.
-
Probable Cause: Interpreting mass spectra of unknowns can be complex, especially without high-resolution data or clear fragmentation patterns.
-
Troubleshooting & Optimization:
-
Determine the Mass Shift: Calculate the exact mass difference between the degradant and the parent compound. Common shifts include +16 Da (oxidation), +18 Da (hydrolysis), or -44 Da (decarboxylation).
-
Obtain High-Resolution Mass Spectrometry (HRMS) Data: If possible, use a Q-TOF or Orbitrap instrument. HRMS provides a highly accurate mass measurement, which allows you to predict the elemental formula of the degradant and dramatically narrows down the structural possibilities.[22]
-
Analyze MS/MS Fragmentation: Fragment the parent ion and the degradant ion. Compare the fragmentation patterns. Fragments that are common to both can help identify which part of the molecule has remained intact. A change in a fragment's mass can pinpoint the location of the modification.
-
Consider Isomers: Remember that MS cannot distinguish between isomers (e.g., oxidation at different positions on the naphthalene ring). Chromatography is key to separating them, but NMR is required for definitive identification.[18]
-
Problem 5: LC-MS suggests a likely structure for a major degradant, but I need definitive proof for a regulatory filing.
-
Probable Cause: Mass spectrometry provides strong evidence but is not considered absolute proof of structure, particularly for isomers. Regulatory agencies require unambiguous characterization for impurities above a certain threshold (typically >0.1%).[4]
-
Troubleshooting & Optimization:
-
Isolate the Impurity: Develop a preparative HPLC method to isolate a sufficient quantity (typically >1 mg) of the degradation product.
-
Perform 1D and 2D NMR: Dissolve the isolated compound in a suitable deuterated solvent and acquire a full suite of NMR spectra.
-
¹H NMR: Shows the proton environment.
-
¹³C NMR: Shows the carbon environment.
-
COSY: Shows proton-proton correlations (H-C-C-H).
-
HSQC: Shows direct one-bond proton-carbon correlations (C-H).
-
HMBC: Shows long-range (2-3 bond) proton-carbon correlations, which are critical for connecting molecular fragments.[20]
-
-
Structure Elucidation: Use the combined NMR data to piece together the molecular structure unambiguously. This process provides the definitive proof required for characterization.[18][21]
-
Section 3: Key Experimental Protocols
Protocol 1: Conducting a Forced Degradation Study
This protocol outlines the steps for subjecting this compound to a range of stress conditions as recommended by ICH guidelines.[5][12]
Objective: To generate potential degradation products for method development and pathway elucidation.
Materials:
-
This compound API
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the API stock solution and 1.0 M HCl. Store at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1.0 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the API stock solution and 1.0 M NaOH. Store at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1.0 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the API stock solution with 30% H₂O₂ to achieve a final peroxide concentration of ~3-10%. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation (Solid State): Place a small amount of solid API powder in a clear glass vial. Store in an oven at 80°C for 7 days. At the end of the study, dissolve the powder in the stock solution solvent for analysis.
-
Photodegradation: Expose both solid API powder and the API stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3][12] A dark control (wrapped in aluminum foil) should be stored under the same conditions.
-
Analysis: Analyze all samples, including a zero-time-point control, by a suitable HPLC-UV method. Calculate the percentage degradation and examine the chromatograms for new peaks.
Protocol 2: Structure Elucidation Workflow
This protocol provides a logical workflow from detecting a new peak in a stressed sample to confirming its structure.
Objective: To confidently identify and characterize an unknown degradation product.
Procedure:
-
Detection & Separation (HPLC-UV): Analyze the stressed sample using the developed stability-indicating HPLC method. Identify new peaks that are absent in the control sample. Ensure they are chromatographically pure and well-resolved.
-
Initial Identification (LC-MS): Inject the same sample into an LC-MS system.
-
Obtain the mass-to-charge ratio (m/z) for the unknown peak.
-
If possible, use a high-resolution mass spectrometer to determine the accurate mass and predict the elemental composition.
-
Perform MS/MS fragmentation on both the parent API and the unknown peak.
-
-
Hypothesis Generation: Based on the mass shift from the parent and the likely degradation pathway (e.g., +16 Da suggests oxidation), propose one or more candidate structures. Analyze the MS/MS fragmentation to see if it supports your hypothesis.
-
Isolation (Preparative HPLC): If the degradant is present in sufficient quantity (>0.1%), scale up the injection volume on a preparative HPLC system to isolate several milligrams of the pure compound. Verify the purity of the collected fraction by analytical HPLC.
-
Definitive Confirmation (NMR):
Section 4: Visualizations and Diagrams
Diagram 1: Overall Degradation Analysis Workflow
This diagram illustrates the comprehensive strategy for identifying and characterizing degradation products, from initial stress testing to final structural confirmation.
Caption: High-level workflow for degradation product analysis.
Diagram 2: Troubleshooting Poor HPLC Peak Resolution
This decision tree provides a logical path for optimizing an HPLC method when peaks are not adequately separated.
Caption: Decision tree for HPLC method optimization.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ICH. Quality Guidelines. [Link]
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Annweiler, E., et al. (2002). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
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Liu, D. Q., & Sun, M. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Biomedical Chromatography. [Link]
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Guan, L. L., et al. (2008). [Characteristics and Pathway of Naphthalene Degradation by Pseudomonas Sp. N7]. Huan Jing Ke Xue. [Link]
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Torgbo, S., & H-Kittikun, A. (2021). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Microorganisms. [Link]
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Mohapatra, B., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. [Link]
-
ResearchGate. Proposed Pathways for Naphthalene and 2-Methylnaphthalene degradation. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
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ResearchGate. Pathways for the degradation of naphthalene, methylnaphthalenes,.... [Link]
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Eawag. Naphthalene Degradation Pathway. [Link]
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Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2025). Analysing Impurities and Degradation Products. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
STEMart. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS). [Link]
-
Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part III. [Link]
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ResearchGate. (2025). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
International Journal of Pharmaceutical and Clinical Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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ResearchGate. (2020). Characterization and Identification of Naphthalene Degrading Bacteria Isolated from Petroleum Contaminated Sites and Their Possible Use in Bioremediation. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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AIP Publishing. (2019). Naphthalene Biodegradation Capability and Characterization of Bacteria Isolate DRK 9.1 from Volcanic Mud in Renokenongo Village. [Link]
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Biosciences Biotechnology Research Asia. (2015). Investigation on Naphthalene Biodegradation Ability in a Bacillus sp. Consortium Isolated from Soil Samples. [Link]
-
LookChem. (S)-3-AMINO-4-(1-NAPHTHYL)BUTANOIC ACID HYDROCHLORIDE. [Link]
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Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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TradeIndia. Medicinal Grade (1S 4R)-4-Amino-2-cyclopentene-1-methanol Tartrate at Best Price. [Link]
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European Union. (2016). amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs. [Link]
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Stadtman, E. R. (1993). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Annual Review of Biochemistry. [Link]
-
Chemie Brunschwig. IMPURITY REFERENCE EP. [Link]
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Schöneich, C. (2020). Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques. Pharmaceutical Research. [Link]
-
Watson International Ltd. (1S-cis)-4-Amino-2-cyclopentene-1-methanolD-hydrogentatrate CAS 229177-52-0. [Link]
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Waters. Introduction to Hydrolysis. [Link]
-
PubChem. (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1). [Link]
-
YouTube. (2023). Biochemistry: Hydrolysis of Amino Acids (UNDER 3 MINUTES!!). [Link]
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Methods to increase the bioavailability of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
Welcome to the technical support resource for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for enhancing the oral bioavailability of this compound. We will explore the molecule's potential challenges and detail strategic formulation pathways to overcome them.
Part 1: Foundational Understanding & Initial Characterization
This section addresses the most common initial questions regarding the biopharmaceutical properties of this compound.
Q1: What are the likely biopharmaceutical properties and challenges of this compound?
This compound is a molecule with a dual character. Its structure contains a polar amino acid backbone, which is hydrophilic, and a large, non-polar naphthalene ring, which is highly lipophilic and hydrophobic. The hydrochloride salt form is used to improve its initial aqueous solubility.
However, the dominant naphthalene moiety strongly suggests that the molecule's intrinsic solubility will be low in aqueous environments like the gastrointestinal (GI) tract. Over 40% of new chemical entities discovered via screening programs are poorly soluble in water, posing significant formulation challenges.[1][2] The primary challenge will likely be overcoming this poor solubility to ensure an adequate concentration gradient for absorption across the gut wall.
Based on its structure, the compound is likely to fall into the Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) .[3] Determining which class it belongs to is a critical first step in designing a rational formulation strategy.
Q2: What is bioavailability and how does a compound's BCS class guide formulation strategy?
Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[4][5] For oral dosage forms, low bioavailability can be caused by poor dissolution (the rate at which the solid drug dissolves in the GI fluid) and/or poor permeation across the intestinal wall.
The BCS is a scientific framework that classifies drugs based on these two key parameters:
-
Solubility: The ability to dissolve in the aqueous environment of the GI tract.
-
Permeability: The ability to cross the intestinal membrane into the bloodstream.
The four BCS classes dictate the primary obstacle to bioavailability:
-
Class I: High Solubility, High Permeability (Ideal)
-
Class II: Low Solubility, High Permeability (Dissolution is the rate-limiting step)
-
Class III: High Solubility, Low Permeability (Permeability is the rate-limiting step)
-
Class IV: Low Solubility, Low Permeability (Both dissolution and permeability are hurdles)
For a compound like this compound, a Class II or IV classification is probable. Therefore, the primary focus of formulation development will be to enhance its solubility and dissolution rate.[3]
Decision-Making Workflow for Bioavailability Enhancement
The following diagram outlines a logical workflow for selecting a suitable formulation strategy based on the compound's determined properties.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting & Formulation Guides (Q&A)
This section provides detailed answers and protocols for common formulation challenges.
Strategy 1: Particle Size Reduction
Yes, particle size reduction is a fundamental and often effective strategy for improving the dissolution rate of poorly soluble drugs (especially BCS Class II).[5] The principle is described by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the drug particles.[6] By reducing the particle size, you dramatically increase the surface area, leading to faster dissolution.[6][7]
-
Micronization: Reduces particles to the micron range (1-1000 µm). It can be achieved by milling (e.g., jet milling, ball milling).[6][8] This technique increases the dissolution rate but does not change the drug's equilibrium solubility.[8][9]
-
Nanonization: Reduces particles to the sub-micron or nanometer range (<1000 nm). This approach not only increases the dissolution rate but can also increase the saturation solubility of the drug.[9][10] Nanoparticle formulations can lead to significant improvements in oral bioavailability.[1][2][10]
| Feature | Micronization | Nanonization |
| Particle Size | 1 - 1000 µm | < 1000 nm |
| Mechanism | Increases surface area to enhance dissolution rate.[8] | Increases surface area and saturation solubility.[9][10] |
| Common Techniques | Jet Milling, Ball Milling, High-Pressure Homogenization.[6] | Media Milling, High-Pressure Homogenization, Precipitation.[8][11] |
| Impact on Bioavailability | Moderate Improvement | Significant Improvement[12] |
| Key Challenge | Particle aggregation can reverse benefits; poor wettability.[5] | Physical stability of the nanosuspension; requires stabilizers (surfactants/polymers).[8] |
This is a common issue known as agglomeration and poor wetting . While you have increased the surface area, you have also increased the surface free energy. The fine particles tend to clump together (agglomerate) to reduce this energy, effectively decreasing the exposed surface area and negating the benefit of milling.[5] Furthermore, the hydrophobic naphthalene group can make the particle surface poorly wettable by aqueous GI fluids.
Troubleshooting Steps:
-
Incorporate a Wetting Agent/Surfactant: Use a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) in your formulation. Surfactants reduce the surface tension between the drug particle and the dissolution medium, promoting wetting and deaggregation.[5]
-
Formulate as a Nanosuspension: This is a more robust approach. A nanosuspension is a colloidal dispersion of drug nanoparticles stabilized by surfactants and/or polymers.[11] This prevents agglomeration and maintains the high surface area.
Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling
This protocol provides a starting point for producing a stable nanosuspension of this compound.
Objective: To reduce the particle size of the API to the nanometer range and stabilize it in a liquid dispersion.
Materials:
-
This compound (API)
-
Stabilizer (e.g., Hydroxypropyl cellulose (HPC), Povidone (PVP K-25))[8][13]
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
Milling Media (e.g., Yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
-
Planetary Ball Mill or similar high-energy mill
Procedure:
-
Preparation of Stabilizer Solution: Prepare a 2-5% (w/v) solution of your chosen stabilizer/surfactant in purified water. For example, dissolve 2 g of HPC in 100 mL of water.
-
Premixing: In a glass beaker, add the API to the stabilizer solution to create a pre-suspension. A typical drug concentration is 5-10% (w/v). Stir with a magnetic stirrer for 30 minutes to ensure the particles are well-dispersated.
-
Milling:
-
Transfer the pre-suspension to the milling chamber.
-
Add the milling media. The volume of the beads should be approximately 50-70% of the chamber volume.
-
Seal the chamber and place it in the mill.
-
Begin milling at a high speed (e.g., 400-600 rpm). The process can take several hours (4-24h).
-
-
Process Monitoring: Periodically (e.g., every 2 hours), take a small aliquot of the suspension (ensure no beads are removed). Measure the particle size using a dynamic light scattering (DLS) or laser diffraction instrument. Continue milling until the desired particle size (e.g., Z-average < 400 nm) with an acceptable polydispersity index (PDI < 0.3) is achieved.
-
Separation: Once milling is complete, separate the nanosuspension from the milling media by pouring it through a screen or by careful decantation.
-
Post-Processing (Optional): The resulting nanosuspension can be used as a liquid dosage form or can be further processed into a solid form (e.g., by spray drying or lyophilization) for incorporation into tablets or capsules.[1]
Strategy 2: Amorphous Solid Dispersions
A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[3][14] For poorly soluble crystalline drugs, the key advantage is the ability to formulate the drug in a high-energy amorphous state.
Causality: The dissolution of a crystalline solid requires energy to break down the crystal lattice before the molecules can be solvated. By dispersing the drug amorphously in a hydrophilic polymer matrix, you eliminate this energy barrier.[14] When the dosage form comes into contact with water, the polymer dissolves quickly, releasing the drug molecules in a supersaturated state, which creates a high concentration gradient that drives absorption.[14]
Workflow for Solid Dispersion Development
Caption: Experimental workflow for developing an amorphous solid dispersion.
This is the primary challenge with amorphous systems. The high-energy amorphous state is thermodynamically driven to revert to the more stable, lower-energy crystalline form.
Troubleshooting Steps:
-
Polymer Selection is Key: The polymer's job is to physically separate the drug molecules and restrict their mobility, preventing them from aligning into a crystal lattice. Ensure your chosen polymer has strong interactions (e.g., hydrogen bonding) with your API. Polymers like PVP, HPMC-AS, or Soluplus® are excellent choices.
-
Check Drug Loading: Recrystallization is more likely at higher drug loads. If you are seeing instability, try reducing the drug-to-polymer ratio (e.g., from 1:2 to 1:4).
-
Raise the Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state with higher molecular mobility. A higher Tg for the solid dispersion indicates better stability. You can increase the Tg by choosing a polymer with a high Tg or by adding a second polymer.
-
Control Moisture: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization. Ensure the solid dispersion is manufactured and stored under low humidity conditions.
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are an excellent choice for highly lipophilic compounds like this compound, especially if it is classified as BCS Class II or IV.[15][16] These systems consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[17]
Consider LBDDS when:
-
The drug has high lipophilicity (LogP > 2).
-
You need to bypass the dissolution step entirely. The drug is already in a solubilized state within the formulation.[18]
-
You want to take advantage of lymphatic transport. Lipid absorption pathways in the gut can transport the drug via the lymphatic system, bypassing the liver and avoiding first-pass metabolism, which can significantly increase bioavailability.[19]
Upon gentle agitation in the GI tract, a SEDDS formulation spontaneously forms a fine oil-in-water emulsion (or microemulsion for SMEDDS), presenting the solubilized drug in small droplets with a large surface area for absorption.[17]
| System Type | Description | Droplet Size |
| SEDDS (Self-Emulsifying) | Isotropic mixtures of oils, surfactants, and co-solvents that form an oil-in-water emulsion. | 200 nm - 5 µm |
| SMEDDS (Self-Microemulsifying) | Similar to SEDDS but form a thermodynamically stable, transparent microemulsion.[18] | < 100 nm |
| SLN (Solid Lipid Nanoparticle) | Drug is entrapped in a solid lipid core, dispersed in an aqueous surfactant solution.[16][20] | 50 - 1000 nm |
| NLC (Nanostructured Lipid Carrier) | A modified version of SLNs where the lipid core is a blend of solid and liquid lipids, improving drug loading and stability.[16][20] | 50 - 1000 nm |
Strategy 4: Chemical Modification (Prodrugs)
Yes. If poor permeability is a limiting factor, a prodrug strategy can be highly effective. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[21][22]
For this compound, the primary amino group is an ideal handle for creating a prodrug.[21] The goal is to temporarily mask this polar group with a more lipophilic moiety. This increases the overall lipophilicity of the molecule, facilitating passive diffusion across the intestinal membrane. Once absorbed, enzymes (like esterases or amidases) in the blood or tissues cleave the promoiety to release the active parent drug.[23]
Potential Prodrug Strategies for the Amino Group:
-
Amide Linkages: Linking an amino acid to the primary amine can create a dipeptide-like prodrug that may be a substrate for intestinal transporters like PEPT1, hijacking an active transport mechanism to improve absorption.[21]
-
(Acyloxy)alkyl Carbamates: This is a well-established approach that creates prodrugs that are readily hydrolyzed by non-specific esterase enzymes.[23]
-
N-Mannich Bases: These can be used to increase lipophilicity and suppress the pKa of the amine, leading to a higher proportion of the unionized form at intestinal pH, which favors absorption.[21]
References
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central. Available at: [Link]
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Drug nanoparticles: formulating poorly water-soluble compounds - PubMed. PubMed. Available at: [Link]
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Prodrugs for Amines - PMC. NIH. Available at: [Link]
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(PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]
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Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available at: [Link]
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Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. NIH. Available at: [Link]
-
Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed Central. NIH. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]
-
Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. IJRPR. Available at: [Link]
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Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. ResearchGate. Available at: [Link]
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Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Aptuit. Available at: [Link]
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Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Innovare Academics. Available at: [Link]
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Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available at: [Link]
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Pharmaceutical particle size reduction techniques. Pro-Pharma-Vet. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Available at: [Link]
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Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity. NIH. Available at: [Link]
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Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. Available at: [Link]
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Prodrugs for Amines. OUCI. Available at: [Link]
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The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PubMed. PubMed. Available at: [Link]
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the-importance-of-excipients-in-drugs.pdf. Open Access Journals. Available at: [Link]
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The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360. Available at: [Link]
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Optimising excipients to improve bioavailability. Manufacturing Chemist. Available at: [Link]
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The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. NIH. Available at: [Link]
-
(PDF) Prodrugs for Amines. ResearchGate. Available at: [Link]
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Common experimental artifacts with (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride and how to avoid them.
Welcome to the technical support resource for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common experimental challenges encountered with this β-aryl GABA analog. The inherent lipophilicity due to the naphthalene moiety, a common feature of this class of neurologically active compounds, presents unique experimental considerations that this guide will address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral β-substituted analog of γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Analogs of GABA are developed to modulate GABAergic neurotransmission, often with improved pharmacokinetic properties such as the ability to cross the blood-brain barrier. The introduction of the lipophilic naphthalene group enhances this property.[1] Consequently, this compound is primarily utilized in neuroscience research to investigate its potential as an anticonvulsant, anxiolytic, or for the treatment of neuropathic pain.[2]
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has poor aqueous solubility.[3] It is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.
-
Stock Concentration: Prepare a stock solution of 10-50 mM in DMSO.
-
Procedure: Ensure the compound is completely dissolved by vortexing or brief sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q3: What is the stability of this compound in aqueous solutions and in DMSO?
As a hydrochloride salt, the compound is relatively stable in solid form when stored correctly (in a cool, dry, dark place). In DMSO, it is generally stable for extended periods when stored at low temperatures. However, in aqueous buffers, its stability can be pH-dependent. A study on the GABA analog gabapentin showed maximum stability at a pH of approximately 6.0.[5] It is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock for each experiment to avoid potential degradation.
Troubleshooting Guides
This section addresses specific experimental artifacts and provides step-by-step guidance to mitigate them.
Issue 1: Compound Precipitation in Aqueous Media
Question: I observed a precipitate forming when I diluted my DMSO stock solution into my cell culture medium or assay buffer. How can I resolve this?
Causality: This is a common artifact known as "crashing out," which occurs when a hydrophobic compound, dissolved in a polar organic solvent like DMSO, is rapidly introduced into an aqueous environment. The drastic change in solvent polarity reduces its solubility, causing it to precipitate.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Step-by-Step Resolution:
-
Optimize Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution in a smaller volume of buffer before preparing the final concentration.
-
Enhance Mixing: Add the DMSO stock dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Adjust Final Solvent Concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[6] However, some cell lines can tolerate up to 1%. Determine the maximum tolerable DMSO concentration for your specific cell type and use a corresponding vehicle control in your experiments.
-
Consider Solubilizing Agents (with caution): In acellular assays, non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (0.01-0.1%) can help maintain solubility. However, these can interfere with biological assays and should be used with appropriate controls.
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Question: My results from cell viability assays (e.g., MTT, MTS) are highly variable between experiments when using this compound. What could be the cause?
Causality: Variability can stem from several sources, including inconsistent compound solubility, cytotoxicity of the solvent, or interference of the compound with the assay chemistry itself. The hydrophobic nature of the naphthalene ring can lead to the compound adsorbing to plasticware, reducing the effective concentration.
Troubleshooting Table:
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | Micro-precipitation may not be visible but can lead to inconsistent effective concentrations. | Follow the solubility troubleshooting guide above. Visually inspect wells under a microscope for any signs of precipitate. |
| DMSO Cytotoxicity | High concentrations of DMSO are toxic to cells and can confound the results.[6] | Keep the final DMSO concentration below 0.5% and include a vehicle control with the same DMSO concentration. |
| Adsorption to Plastic | Hydrophobic compounds can adsorb to the surface of microplates, lowering the actual concentration in the medium. | Consider using low-adhesion microplates. Pre-incubating the plate with a blocking agent like bovine serum albumin (BSA) may also help in some cases. |
| Assay Interference | The compound may directly interfere with the assay reagents (e.g., reducing tetrazolium salts in an MTT assay) or have fluorescent properties that interfere with detection. | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. For fluorescence-based assays, measure the intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths.[7] |
Issue 3: Verifying Chiral Purity
Question: How can I confirm the enantiomeric purity of my this compound sample?
Causality: The biological activity of chiral compounds is often stereospecific. The presence of the (R)-enantiomer as an impurity can lead to misleading results or reduced potency. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity.[8][9]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP, such as one derivatized with cellulose or amylose, is often effective for separating amino acid enantiomers.[10]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape.
-
Sample Preparation:
-
Dissolve a small amount of the compound in the mobile phase.
-
Alternatively, derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be performed. The resulting diastereomers can then be separated on a standard C18 reversed-phase column.[11]
-
-
Detection: UV detection is suitable due to the naphthalene chromophore. The detection wavelength should be set to the absorbance maximum of the naphthalene ring system (typically around 220 nm or 280 nm).
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-AMINO-4-(1-NAPHTHYL)BUTANOIC ACID HYDROCHLORIDE, CasNo.270063-00-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 5. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of zwitterions in solution: GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: A Technical Support Guide for Reproducible Research
Welcome to the technical support center for (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reproducible, high-quality data. As a GABA analogue, this compound holds significant potential in neuroscience research; however, its experimental success hinges on meticulous protocol adherence and a clear understanding of its physicochemical properties. This document provides in-depth, field-proven insights to navigate the complexities of its application.
I. Foundational Knowledge: Understanding the Compound
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA suggests a mechanism of action involving the modulation of GABAergic neurotransmission. While specific receptor binding affinities for this particular analogue are not extensively documented in publicly available literature, it is hypothesized to interact with GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs). Understanding this is crucial, as inconsistencies in experimental outcomes can often be traced back to a misunderstanding of the compound's behavior in a biological system.
Key Molecular Information:
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 265.74 g/mol |
| CAS Number | 270063-00-8 |
II. Critical First Step: Proper Handling and Storage
The journey to reproducible results begins the moment the compound arrives in your lab. As a hydrochloride salt, (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid is generally more stable and water-soluble than its freebase form. However, proper storage is paramount to maintaining its integrity.
-
Long-term Storage: For long-term stability, the solid compound should be stored at -20°C, protected from light and moisture.
-
Stock Solutions: Once in solution, particularly in DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.
III. Troubleshooting Guide: From Solution Preparation to Data Interpretation
This section addresses specific issues that researchers may encounter during their experiments in a question-and-answer format.
A. Solubility and Solution Preparation
Question: I'm having trouble dissolving this compound. What is the recommended procedure?
Answer: Poor solubility is a common source of experimental variability. Due to the hydrophobic naphthalene group, this compound can be challenging to dissolve directly in aqueous buffers. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) and brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Causality: DMSO is a powerful organic solvent that can effectively solvate hydrophobic compounds. By creating a concentrated stock, you can then dilute it into your aqueous experimental medium to a final working concentration.
Question: I've prepared my working solution, but I'm seeing precipitation. What should I do?
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in your final aqueous solution. This will lead to an inaccurate final concentration and highly variable results.
Troubleshooting Precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer does not exceed 0.5%.[1] Higher concentrations can be toxic to cells and can also cause the compound to precipitate out of the less organic final solution.
-
Fresh Dilutions: Prepare working solutions fresh from your frozen DMSO stock for each experiment. Storing dilute aqueous solutions can lead to precipitation over time.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experimental system.
Experimental Workflow for Solution Preparation
Caption: A decision-making workflow for troubleshooting inconsistent experimental results.
IV. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: As a GABA analogue, it is expected to interact with the GABAergic system. This could involve direct binding to GABA-A or GABA-B receptors as an agonist or antagonist, or it could inhibit GABA reuptake by targeting GABA transporters (GATs). Without specific binding data for this compound, it is recommended to perform preliminary experiments to characterize its effects in your system, such as electrophysiological recordings to assess changes in inhibitory postsynaptic currents or radioligand binding assays to determine receptor affinity.
Q2: How can I confirm that the observed effects are on-target?
A2: To validate that the biological effects are due to the intended mechanism of action, consider the following:
-
Use a known antagonist: If you hypothesize that your compound is a GABA receptor agonist, co-application with a known antagonist for that receptor should block the observed effect.
-
Employ a structurally different compound with the same target: If another compound known to target the same receptor or transporter produces a similar biological effect, it strengthens the evidence for an on-target mechanism.
-
Dose-response curve: A clear and sigmoidal dose-response relationship is indicative of a specific biological interaction.
Q3: What safety precautions should I take when handling this compound?
V. Conclusion
Achieving reproducible results with this compound is attainable with careful attention to detail. By understanding its properties as a GABA analogue, adhering to proper handling and solution preparation protocols, and systematically troubleshooting any inconsistencies, researchers can confidently generate reliable data. This guide serves as a foundational resource to support your experimental success.
VI. References
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of GABA Analogs: Benchmarking (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride Against Established Neuromodulators
Introduction: The Crucial Role of GABAergic Modulation in Neuroscience Research
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the balance between neuronal excitation and inhibition.[1] Its discovery and the subsequent elucidation of its signaling pathways have paved the way for the development of a class of drugs known as GABA analogs. These compounds, while structurally related to GABA, often exhibit diverse mechanisms of action and have become indispensable tools in the treatment of epilepsy, neuropathic pain, and spasticity.[2] This guide provides a comparative analysis of the efficacy of a novel compound, (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, against well-established GABA analogs: Gabapentin, Pregabalin, and Baclofen.
Due to the limited publicly available data on this compound, this guide will first establish a baseline by detailing the mechanisms and efficacy of the known analogs. Subsequently, a comprehensive experimental framework will be proposed to thoroughly characterize the pharmacological profile of this new chemical entity and enable a robust, data-driven comparison.
Established GABA Analogs: Mechanisms of Action and Therapeutic Efficacy
A critical understanding of the established GABA analogs is paramount before evaluating a novel compound. While termed "GABA analogs," their primary mechanisms of action can vary significantly.
Gabapentin and Pregabalin: The α2δ Ligands
Contrary to what their classification might suggest, gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors.[3][4] Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][5] This modulation of neurotransmitter release is believed to be the cornerstone of their analgesic, anticonvulsant, and anxiolytic properties.[3][5] Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, which is reflected in its greater potency.[7]
Baclofen: The GABAB Receptor Agonist
Baclofen, in contrast, is a direct agonist of the GABAB receptor, a G-protein coupled receptor.[8][9][10] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[10] This results in a hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thereby reducing neuronal excitability.[10] This mechanism is particularly effective in reducing the frequency and severity of muscle spasms in conditions such as multiple sclerosis and spinal cord injuries.[11][12]
Comparative Efficacy of Established GABA Analogs
The following table summarizes the key pharmacological and efficacy parameters of the established GABA analogs discussed.
| Parameter | Gabapentin | Pregabalin | Baclofen | This compound |
| Primary Mechanism of Action | Binds to α2δ-1 subunit of VGCCs[3][6] | Binds to α2δ-1 subunit of VGCCs[5][13] | GABAB receptor agonist[8][9][10] | To Be Determined |
| Receptor Binding Affinity (Ki) | Lower affinity for α2δ-1 subunit[7] | Higher affinity for α2δ-1 subunit (approx. 6-fold > Gabapentin)[7] | High affinity for GABAB receptors | To Be Determined |
| Primary Therapeutic Uses | Neuropathic pain, epilepsy[3][6] | Neuropathic pain, fibromyalgia, epilepsy, generalized anxiety disorder[5] | Spasticity[11][12] | To Be Determined |
| Reported Efficacy in Neuropathic Pain | Moderate efficacy[14] | Effective in various neuropathic pain models[15] | Limited efficacy | To Be Determined |
| Reported Efficacy in Spasticity | Not a primary treatment | Not a primary treatment | High efficacy[11] | To Be Determined |
This compound: A Novel Compound for Investigation
This compound is a GABA analog whose pharmacological profile is not yet extensively documented in peer-reviewed literature. Its chemical structure suggests a potential for interaction with GABAergic systems or other neuronal targets. To ascertain its therapeutic potential and compare its efficacy to existing analogs, a rigorous experimental plan is essential.
Proposed Experimental Workflow for Efficacy Comparison
The following workflow is designed to comprehensively evaluate the efficacy of this compound and provide a direct comparison with gabapentin, pregabalin, and baclofen.
Caption: Workflow for the Von Frey test.
In Vivo Model of Nociceptive and Inflammatory Pain: The Formalin Test
Objective: To evaluate the effects of the test compounds on both acute nociceptive and tonic inflammatory pain.
Methodology:
-
Acclimation: Place animals in an observation chamber for at least 30 minutes prior to the test.
-
Drug Pre-treatment: Administer the test compounds or vehicle at a set time before formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of the hind paw. [10]4. Behavioral Observation: Record the amount of time the animal spends licking or flinching the injected paw over a period of up to 60 minutes. [10]The response is typically biphasic:
-
Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.
-
Phase 2 (15-45 minutes): Represents inflammatory pain mediated by central sensitization. [10]5. Data Analysis: Compare the duration of licking/flinching behavior in each phase between drug-treated and vehicle-treated groups.
-
Rationale: The formalin test is a robust model that allows for the differentiation between analgesic effects on acute nociceptive pain and more persistent inflammatory pain. [4]
Conclusion and Future Directions
The established GABA analogs, gabapentin, pregabalin, and baclofen, offer significant therapeutic benefits through their distinct mechanisms of action. While gabapentin and pregabalin modulate neurotransmitter release via VGCCs, baclofen directly activates GABAB receptors. The novel compound, this compound, represents an intriguing candidate for investigation within this class of neuromodulators.
The proposed experimental framework provides a clear and scientifically rigorous path to characterizing its efficacy and mechanism of action. The in vitro binding and functional assays will pinpoint its molecular targets, while the in vivo models of neuropathic and inflammatory pain will establish its therapeutic potential. By directly comparing its performance to the established analogs within these validated assays, the scientific community can gain a comprehensive understanding of its relative efficacy and potential advantages. This systematic approach is crucial for the rational development of the next generation of therapeutics for neurological and pain disorders.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin?
- Association of Anaesthetists. (2002, April 25). Gabapentin: pharmacology and its use in pain management.
- Wikipedia. (n.d.). Gabapentin.
- PubMed. (1997). Mechanisms of action of gabapentin.
- Melior Discovery. (n.d.). Formalin-Induced Pain Model.
- NIH. (n.d.). Baclofen - StatPearls. NCBI Bookshelf.
- Wikipedia. (n.d.). Pregabalin.
- NIH. (2024, February 21). Gabapentin - StatPearls. NCBI Bookshelf.
- Bio-protocol. (n.d.). 2.10. von Frey Test for Determining Mechanical Allodynia.
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A Senior Application Scientist's Guide to Preclinical Neuropathic Pain Models: A Comparative Analysis of Pregabalin and Novel Gabapentinoids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropathic pain therapeutics, pregabalin has long been a cornerstone, a benchmark against which new chemical entities are measured. This guide provides a comprehensive framework for the preclinical evaluation of novel compounds, exemplified by (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, in direct comparison to pregabalin. We will delve into the established mechanisms of pregabalin, detail the essential neuropathic pain models, and provide robust protocols for assessing analgesic efficacy, thereby offering a blueprint for rigorous, comparative preclinical studies.
Understanding the Benchmark: Pregabalin's Mechanism of Action
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects not by interacting with GABA receptors, but through a specific, high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This binding is critical; in states of neuronal hyperexcitability characteristic of neuropathic pain, the expression of α2δ-1 subunits is upregulated.[4] By binding to this subunit, pregabalin modulates calcium influx into presynaptic nerve terminals.[5][6] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby dampening the transmission of pain signals.[6][7]
It is this targeted modulation of neuronal hyperexcitability that forms the basis of pregabalin's efficacy in a range of neuropathic pain conditions, including diabetic peripheral neuropathy and post-herpetic neuralgia.[1][8] Any novel compound aiming to compete with or surpass pregabalin would likely need to exhibit a similar, if not superior, mechanism of action, or present an entirely new approach to mitigating neuropathic pain.
Caption: Mechanism of action of Pregabalin.
Comparative Pharmacokinetics: A Critical Evaluation
While efficacy is paramount, a favorable pharmacokinetic profile is crucial for a drug's clinical success. Pregabalin exhibits rapid absorption and high bioavailability (approximately 90%) that is not dose-dependent.[9][10] It undergoes minimal metabolism and is primarily excreted unchanged by the kidneys.[6][10] A novel compound like this compound would need to be characterized for these same parameters.
| Parameter | Pregabalin | This compound |
| Bioavailability | ~90%[9][10] | Data not available |
| Protein Binding | Negligible[10] | Data not available |
| Metabolism | Minimal[6][10] | Data not available |
| Elimination Half-life | 5-7 hours[10][11] | Data not available |
| Excretion | Primarily renal[6][10] | Data not available |
Table 1. Comparative Pharmacokinetic Profiles.
Head-to-Head in Preclinical Models of Neuropathic Pain
To rigorously assess the analgesic potential of a novel compound against pregabalin, validated and reproducible animal models of neuropathic pain are essential. The choice of model is critical as different models mimic different aspects of clinical neuropathic pain. Here, we outline two of the most widely used and clinically relevant models.
The Chung Model (Spinal Nerve Ligation)
This model is a gold standard for producing robust and long-lasting mechanical and cold allodynia, mimicking the symptoms of traumatic nerve injury.[12][13]
Caption: Experimental workflow for the Chung model.
Experimental Protocol: Spinal Nerve Ligation (SNL) - Chung Model
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are anesthetized with isoflurane.
-
Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with a silk suture.[12][14]
-
Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain for the first 24-48 hours.
-
Confirmation of Neuropathy: The development of mechanical allodynia is assessed starting from day 3-7 post-surgery.
The Brennan Model (Plantar Incision)
This model is particularly relevant for post-operative pain, which has a neuropathic component.[11][15] It induces significant mechanical hyperalgesia localized to the site of injury.
Caption: Experimental workflow for the Brennan model.
Experimental Protocol: Plantar Incision - Brennan Model
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.
-
Surgical Procedure: A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel. The plantaris muscle is elevated and incised longitudinally.[15][16]
-
Closure: The skin is closed with a single suture.
-
Post-operative Care: Animals are allowed to recover in a warm environment.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is typically assessed within hours and for several days post-incision.[11]
Assessing Analgesic Efficacy: Behavioral Assays
The quantification of pain-related behaviors is the primary endpoint in these preclinical models. The following assays are standard for assessing mechanical allodynia and thermal hyperalgesia.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[17][18]
Experimental Protocol: Von Frey Test
-
Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15-20 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.[19]
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a radiant heat source.[20][21]
Experimental Protocol: Hargreaves Test
-
Acclimation: Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
Interpreting the Data: A Comparative Framework
The efficacy of this compound would be directly compared to that of pregabalin in these models. Key metrics for comparison would include:
-
Potency (ED50): The dose required to produce a 50% reversal of pain behavior.
-
Efficacy (Maximum Reversal): The maximum percentage reversal of pain behavior achieved at the highest tolerated dose.
-
Duration of Action: The time course of the analgesic effect after a single administration.
| Neuropathic Pain Model | Behavioral Assay | Pregabalin (Effective Dose Range) | This compound |
| Chung (SNL) | Von Frey (Mechanical Allodynia) | 3-30 mg/kg, i.p. or p.o.[1][7] | Data not available |
| Hargreaves (Thermal Hyperalgesia) | 10-100 mg/kg, i.p. | Data not available | |
| Brennan (Incisional) | Von Frey (Mechanical Hyperalgesia) | 10-100 mg/kg, p.o. | Data not available |
Table 2. Expected Efficacy of Pregabalin and a Framework for Comparison.
Conclusion: A Pathway to Improved Therapeutics
While pregabalin remains a first-line treatment for neuropathic pain, there is a significant unmet need for more effective and better-tolerated therapies. The preclinical development of novel compounds such as this compound requires a rigorous and systematic approach to evaluation. By employing well-characterized animal models and standardized behavioral assays, and by directly comparing the performance of a test compound to the benchmark of pregabalin, researchers can build a strong preclinical data package to support the advancement of new and potentially superior analgesics. This guide provides a foundational framework for these critical investigations, paving the way for the next generation of neuropathic pain treatments.
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A Comparative Guide to Validating the Binding Affinity of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride to GABA Transporters
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride to γ-aminobutyric acid (GABA) transporters. We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust and reproducible assays, and compare the subject compound's potential performance with established alternatives.
Introduction: The Critical Role of GABA Transporters
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] The precise control of GABA levels in the synaptic cleft is paramount for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is largely mediated by a family of plasma membrane proteins known as GABA transporters (GATs).[2][3]
GATs terminate GABAergic neurotransmission by rapidly removing GABA from the extracellular space.[4][5] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1.[6][7] GAT1 and GAT3 are the predominant subtypes in the brain, with GAT1 primarily located on neurons and GAT3 on astrocytes.[2][6][7] Dysregulation of GAT function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia, making them attractive targets for therapeutic intervention.[8][9]
This compound is a compound of interest for its potential to modulate GABAergic signaling through interaction with GATs. This guide will outline the necessary steps to rigorously validate its binding affinity and selectivity for these transporters.
Experimental Design: Choosing the Right Tools for the Job
To comprehensively assess the binding characteristics of this compound, a multi-faceted approach is recommended. This involves a combination of binding and functional assays.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a direct and quantitative method to determine the affinity of a compound for a specific receptor or transporter. The fundamental principle involves the competition between a radiolabeled ligand (a molecule with a known high affinity for the target) and the unlabeled test compound for the same binding site.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A well-characterized, high-affinity, and subtype-selective radioligand is crucial. For GATs, commonly used radioligands include [³H]GABA, [³H]tiagabine (for GAT1), and other specific inhibitors. The choice will depend on the primary GAT subtype of interest.
-
Source of Transporters: The assays can be performed using membranes prepared from brain tissue (which endogenously express GATs) or from cell lines (e.g., HEK-293) that have been engineered to express a specific GAT subtype.[10] Using cell lines expressing individual subtypes allows for a more precise determination of selectivity.
-
Assay Conditions: Optimization of incubation time, temperature, and buffer composition is critical to ensure that the binding reaction reaches equilibrium and that non-specific binding is minimized.
Functional Uptake Assays: Assessing the Impact on Transporter Activity
While binding assays provide information on affinity, functional assays are essential to determine whether the compound acts as an inhibitor or a substrate of the transporter. These assays measure the uptake of a radiolabeled substrate (typically [³H]GABA) into cells or synaptosomes expressing the GATs.
Causality Behind Experimental Choices:
-
Cell-Based vs. Synaptosomal Preparations: Cell-based assays using transfected cell lines offer a clean system to study the effect on a single GAT subtype.[11] Synaptosomes, which are isolated nerve terminals, provide a more physiologically relevant model as they contain the native transporter machinery.
-
Substrate Concentration: Using a substrate concentration around the Michaelis-Menten constant (Km) for GABA uptake allows for sensitive detection of inhibition.
-
Controls: Appropriate controls, including a known GAT inhibitor as a positive control and untransfected cells or buffer as a negative control, are essential for data interpretation.
Comparative Analysis: Benchmarking Against the Standards
To contextualize the binding affinity of this compound, it is imperative to compare it against well-established GAT inhibitors.
Table 1: Reference Compounds for GABA Transporter Binding Assays
| Compound | Primary Target(s) | Typical IC₅₀/Kᵢ Range | Reference |
| Tiagabine | GAT-1 | Low nM | [12][13] |
| SKF 89976-A | GAT-1 | Low nM | [12] |
| Nipecotic Acid | GAT-1, GAT-2, GAT-3 | μM | [8] |
| SNAP-5114 | GAT-3 selective | Low μM | [8] |
IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) values can vary depending on the experimental conditions.
The inclusion of these reference compounds in the experimental workflow will provide a robust benchmark for evaluating the potency and selectivity of the novel compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting radioligand binding and functional uptake assays.
Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the inhibition constant (Kᵢ) of this compound for a specific GABA transporter subtype expressed in HEK-293 cells.
Diagram 1: Radioligand Competition Binding Assay Workflow
Caption: Workflow for determining binding affinity using a radioligand competition assay.
Materials:
-
HEK-293 cells stably expressing the GAT subtype of interest
-
Cell culture reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Radioligand (e.g., [³H]tiagabine for GAT-1)
-
This compound
-
Reference GAT inhibitor (e.g., Tiagabine)
-
Unlabeled GABA (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: a. Culture HEK-293 cells expressing the target GAT to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C. d. Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step. e. Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like BCA).
-
Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Assay buffer, radioligand, and cell membranes.
- Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled GABA (e.g., 1 mM).
- Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound or the reference inhibitor. b. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Filtration and Quantification: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.[14]
Protocol: [³H]GABA Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of [³H]GABA into cells expressing a specific GAT subtype.
Diagram 2: Functional [³H]GABA Uptake Assay Workflow
Caption: Workflow for assessing functional inhibition of GABA uptake.
Materials:
-
HEK-293 cells stably expressing the GAT subtype of interest in 24-well plates
-
Uptake buffer (similar to assay buffer in the binding assay)
-
[³H]GABA
-
This compound
-
Reference GAT inhibitor
-
Cell lysis solution (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: a. Seed HEK-293 cells expressing the target GAT in 24-well plates and grow to confluency. b. On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Uptake Assay: a. Pre-incubate the cells with varying concentrations of this compound, the reference inhibitor, or vehicle for a short period (e.g., 10-15 minutes). b. Initiate GABA uptake by adding a solution containing [³H]GABA and unlabeled GABA (to achieve the desired final concentration) to each well. c. Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C. d. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
Quantification and Analysis: a. Lyse the cells in each well with a cell lysis solution. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity. c. In parallel wells, determine the protein concentration for normalization. d. Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound. e. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
Table 2: Comparative Binding Affinity and Functional Potency
| Compound | GAT-1 Kᵢ (nM) | GAT-1 IC₅₀ (nM) (Uptake) | GAT-3 Kᵢ (nM) | GAT-3 IC₅₀ (nM) (Uptake) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Tiagabine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| SNAP-5114 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
All experimental values should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Interpretation of Results:
-
A low Kᵢ value indicates high binding affinity.
-
A low IC₅₀ value in the uptake assay indicates high functional potency as an inhibitor.
-
By comparing the Kᵢ and IC₅₀ values across different GAT subtypes, the selectivity of this compound can be determined.
Mechanistic Insights: Understanding the Interaction
The interaction of this compound with GABA transporters can be visualized through a signaling pathway diagram.
Diagram 3: GABA Transporter Signaling Pathway and Inhibition
Caption: Inhibition of GABA reuptake by this compound.
This diagram illustrates the normal physiological function of GATs in transporting GABA from the synaptic cleft into the presynaptic neuron or surrounding glial cells. This compound is hypothesized to bind to the transporter, thereby inhibiting this reuptake process and increasing the concentration of GABA in the synapse.
Conclusion
This guide provides a robust and scientifically sound framework for validating the binding affinity of this compound to GABA transporters. By employing a combination of radioligand binding and functional uptake assays, and by comparing the results to well-characterized reference compounds, researchers can obtain a comprehensive understanding of the compound's potency and selectivity. This information is critical for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics targeting this important system.
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Cross-reactivity and off-target effects of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
An In-Depth Guide to the Cross-Reactivity and Off-Target Effects of Dasatinib
As a potent tyrosine kinase inhibitor, Dasatinib has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, its clinical efficacy is intrinsically linked to its complex pharmacological profile, which includes a range of off-target activities. This guide provides a comprehensive comparison of Dasatinib's cross-reactivity with other second-generation tyrosine kinase inhibitors (TKIs), supported by experimental data and protocols, to offer researchers and drug development professionals a clear understanding of its selectivity and potential for polypharmacology.
The On-Target and Off-Target Landscape of Dasatinib
Dasatinib was initially developed as a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML, and the SRC family of kinases. Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate and inhibiting downstream signaling pathways that drive cell proliferation and survival. However, extensive kinase profiling has revealed that Dasatinib interacts with a broader spectrum of kinases than initially anticipated. This "off-target" binding is not always detrimental and can contribute to its therapeutic effects, a concept known as polypharmacology. Conversely, it can also lead to unforeseen side effects.
A crucial aspect of understanding Dasatinib's profile is its ability to inhibit both the active and inactive conformations of ABL kinase, unlike its predecessor, Imatinib, which only targets the inactive conformation. This contributes to its efficacy in Imatinib-resistant CML.
Comparative Analysis of Kinase Selectivity
To contextualize the cross-reactivity of Dasatinib, it is essential to compare its kinase inhibition profile with other second-generation TKIs, such as Nilotinib and Bosutinib. While all three are effective against BCR-ABL, their off-target profiles differ significantly, leading to distinct clinical advantages and adverse effect profiles.
Table 1: Comparative Kinase Inhibition Profile of Second-Generation TKIs
| Kinase Target | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) | Bosutinib (IC50, nM) |
| BCR-ABL | <1 | 20 | 1.2 |
| SRC | 0.5 | >1000 | 1.2 |
| c-KIT | 12 | 130 | 110 |
| PDGFRα | 16 | 69 | 34 |
| PDGFRβ | 28 | 107 | 46 |
| VEGFR2 | 8 | >1000 | 100 |
| EphA2 | 5 | >1000 | 1.7 |
Data compiled from various sources. Actual values may vary depending on the assay conditions.
As illustrated in the table, Dasatinib is a highly potent inhibitor of BCR-ABL and SRC family kinases. However, it also demonstrates significant activity against other kinases like c-KIT, PDGFR, and VEGFR2. In contrast, Nilotinib shows greater selectivity for BCR-ABL, with less potent off-target effects. Bosutinib exhibits a dual SRC/ABL inhibition profile similar to Dasatinib but with a distinct pattern of off-target kinase inhibition.
Experimental Workflow for Kinase Profiling
The determination of a compound's kinase selectivity is a critical step in drug development. A widely accepted method for this is the KinomeScan™ platform, which utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Experimental Protocol: KinomeScan™ Profiling
-
Compound Preparation : The test compound (e.g., Dasatinib) is solubilized in an appropriate solvent, typically DMSO, to create a stock solution.
-
Assay Plate Preparation : A multi-well plate is prepared with each well containing a specific kinase fused to a DNA tag.
-
Competition Binding : The test compound is added to the wells at various concentrations, along with an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Washing and Elution : Unbound compounds and ligands are washed away. The bound compounds are then eluted.
-
Quantification : The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of kinase detected indicates stronger binding of the test compound.
-
Data Analysis : The results are typically expressed as a percentage of control or as dissociation constants (Kd), providing a quantitative measure of binding affinity.
This high-throughput screening method allows for the rapid assessment of a compound's selectivity across the human kinome, providing a comprehensive view of its potential on- and off-target effects.
Caption: Workflow for KinomeScan™ profiling.
Signaling Pathways and Functional Consequences
The off-target effects of Dasatinib can have significant biological and clinical implications. For instance, its inhibition of c-KIT and PDGFR can contribute to both therapeutic efficacy in certain cancers and adverse effects such as fluid retention and pulmonary arterial hypertension.
The inhibition of SRC family kinases, while contributing to its anti-leukemic activity, can also lead to immunosuppression by affecting T-cell activation. Understanding these off-target interactions is crucial for predicting and managing the side effects of Dasatinib therapy.
Caption: On- and off-target signaling of Dasatinib.
Conclusion
Dasatinib is a powerful therapeutic agent with a complex pharmacological profile. Its high potency against BCR-ABL and SRC family kinases is accompanied by a range of off-target activities that contribute to both its efficacy and its side-effect profile. A thorough understanding of its cross-reactivity, as determined by comprehensive kinase profiling, is essential for its safe and effective use in the clinic and for the development of future generations of more selective kinase inhibitors. The comparative analysis with other second-generation TKIs highlights the unique position of Dasatinib in the therapeutic landscape and underscores the importance of a personalized approach to cancer therapy.
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Brave, M., et al. (2008). Dasatinib, a multi-targeted kinase inhibitor: a review of its discovery, preclinical and clinical development. Leukemia & Lymphoma, 49(7), 1269-1280. [Link]
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A comparative analysis of the pharmacokinetic profiles of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride and gabapentin.
A Guide for Researchers in Drug Development
In the landscape of contemporary drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its clinical success. This guide provides a detailed comparative analysis of the well-established pharmacokinetic properties of gabapentin and outlines a comprehensive experimental framework for characterizing a novel compound, (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, for which public pharmacokinetic data is not currently available. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both a review of a known entity and a roadmap for the investigation of a new chemical entity.
Introduction to the Compounds
Gabapentin , sold under brand names like Neurontin, is a widely prescribed medication for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1] It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), though its mechanism of action does not involve direct interaction with GABA receptors.[1][2] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, modulating the release of excitatory neurotransmitters.[1][3]
This compound is a less-characterized compound. Its structural similarity to gabapentin, with the substitution of a cyclohexyl group for a naphthalene moiety, suggests it may have been synthesized as a potential analog with altered physicochemical and, consequently, pharmacokinetic properties. The larger, more lipophilic naphthalene group could theoretically influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The Pharmacokinetic Profile of Gabapentin: A Well-Trod Path
The pharmacokinetics of gabapentin have been extensively studied and are characterized by several key features that influence its clinical use.
Absorption
Gabapentin is absorbed from the gastrointestinal tract via a saturable transport mechanism, specifically the L-amino acid transporter system.[4][5][6] This leads to a non-linear, dose-dependent bioavailability; as the dose of gabapentin increases, its bioavailability decreases.[1][7][8] For instance, the bioavailability is approximately 60% at a dose of 900 mg/day, but drops to around 27% at 4800 mg/day.[7][8] The time to reach peak plasma concentration (Tmax) is typically between 2 to 3 hours.[9] Food has a minimal effect on the rate and extent of its absorption.[9]
Distribution
Gabapentin exhibits low plasma protein binding (less than 3%), meaning a large fraction of the drug in circulation is free to exert its pharmacological effects.[1][7][10] It has an apparent volume of distribution of approximately 58 ± 6 L.[7] Notably, gabapentin can cross the blood-brain barrier, a crucial characteristic for its action on the central nervous system.[1][7] Cerebrospinal fluid concentrations are about 20% of the corresponding plasma concentrations.[7][11]
Metabolism
A significant advantage of gabapentin is its lack of metabolism in humans.[1][4][6][11] It does not undergo hepatic metabolism and does not induce or inhibit hepatic enzymes.[6][12] This minimizes the risk of drug-drug interactions with medications that are substrates for cytochrome P450 enzymes.[11]
Excretion
Gabapentin is eliminated from the body almost entirely by renal excretion as an unchanged drug.[4][6][11] Its elimination half-life is relatively short, ranging from 5 to 7 hours, and is independent of the dose.[1][13][14][15] This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.[6] Dosage adjustments are required for patients with impaired renal function.[7][11]
Quantitative Pharmacokinetic Parameters of Gabapentin
| Parameter | Value | Source(s) |
| Bioavailability | Dose-dependent, ~60% at 900 mg/day to ~27% at 4800 mg/day | [7][8] |
| Tmax (Time to Peak Plasma Concentration) | 2-3 hours | [9] |
| Protein Binding | < 3% | [1][7][10] |
| Volume of Distribution (Vd) | ~58 L | [7] |
| Metabolism | Minimal to none | [1][4][6][11] |
| Elimination Half-life (t1/2) | 5-7 hours | [1][13][14] |
| Route of Excretion | Primarily renal, as unchanged drug | [4][6][11] |
Characterizing the Unknown: A Proposed Pharmacokinetic Study of this compound
Given the absence of published pharmacokinetic data for this compound, a preclinical in vivo study is necessary to elucidate its ADME profile. The following outlines a standard experimental protocol.
Experimental Workflow
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A Researcher's Guide to the Reproducibility and Validation of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Introduction: The Imperative of Reproducibility in Preclinical Research
In the landscape of preclinical biomedical research, the ability to reproduce and validate published findings is paramount.[1][2] A significant crisis in reproducibility has been identified, with studies indicating that over half of preclinical research may be irreproducible, leading to substantial economic waste and delays in therapeutic development.[3][4][5] This guide provides a comprehensive framework for researchers to independently synthesize, validate, and characterize (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a GABA analogue with potential therapeutic applications. By adhering to rigorous scientific practices, we can enhance the reliability of our collective findings and accelerate the translation of promising molecules from the bench to the bedside.[2]
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7] Like other GABA analogues such as baclofen, it is presumed to exert its effects through interaction with GABA receptors, specifically the metabotropic GABA-B receptors.[8] These G-protein coupled receptors (GPCRs) play a crucial role in modulating neuronal excitability and synaptic transmission.[9][10] Given its structural similarity to known neuroactive compounds, rigorous validation of its synthesis and biological activity is essential for any meaningful investigation.
This guide will delineate a systematic approach to ensure the fidelity of research involving this compound, covering its chemical synthesis, physicochemical characterization, and biological validation in a comparative context.
Part 1: Synthesis and Reproducibility
The foundation of any study involving a novel or synthesized compound is the ability to reliably reproduce its synthesis. Minor variations in reaction conditions can lead to impurities or even entirely different products, confounding downstream biological assays.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be adapted from standard methods for the synthesis of β-amino acids.[11][12][13] The following protocol is a generalized procedure and should be optimized and validated in the laboratory.
Step-by-Step Methodology:
-
Starting Material Preparation: The synthesis could commence from a protected amino acid precursor, such as Boc-(R)-3-Amino-4-(1-naphthyl)-butyric acid.[14] The use of a chiral starting material is crucial for obtaining the desired (S)-enantiomer.
-
Esterification: The carboxylic acid is first converted to its tertiary-butyl ester. This can be achieved by reacting the amino acid with tert-butyl acetate in the presence of an acid catalyst.[15]
-
Deprotection: The Boc (tert-butoxycarbonyl) protecting group on the amine is removed under acidic conditions.
-
Salt Formation: The final hydrochloride salt is obtained by treating the free amine with hydrogen chloride gas in an appropriate solvent like ether.[15]
Causality Behind Experimental Choices:
-
Protecting Groups: The use of a Boc protecting group for the amine is standard practice in peptide and amino acid synthesis. It is stable under many reaction conditions but can be easily removed with acid, which is compatible with the final salt formation step.
-
Chiral Integrity: Starting with a stereochemically pure precursor is essential to avoid the need for challenging chiral separations of the final product. The stereochemistry of the final compound can significantly impact its biological activity.
Diagram of the Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Part 2: Physicochemical Validation and Characterization
Once synthesized, the identity and purity of this compound must be unequivocally confirmed. This is a critical step to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[16][17]
Analytical Techniques and Expected Data
A multi-pronged analytical approach is necessary for comprehensive validation.
| Analytical Technique | Purpose | Expected Outcome/Data |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to the naphthalene ring protons and carbons, as well as the protons and carbons of the butanoic acid backbone. The chemical shifts and coupling constants should be consistent with the proposed structure.[18] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the free base (C14H15NO2, MW: 229.27) and/or the hydrochloride salt (C14H16ClNO2, MW: 265.73).[19][20][21] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak should be observed, indicating a high degree of purity (typically >95%).[22] The retention time can be used for quality control in subsequent batches. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | The IR spectrum should show characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and aromatic (C-H and C=C stretch) functional groups. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within acceptable limits (typically ±0.4%) of the theoretical values for the hydrochloride salt. |
Experimental Protocols
Detailed, standardized protocols for each analytical technique should be followed. These protocols are widely available in standard analytical chemistry textbooks and resources. The validation of the analytical methods themselves is also a crucial aspect of a robust quality control system.[23]
Diagram of the Analytical Validation Workflow
Caption: Workflow for the comprehensive analytical validation of the synthesized compound.
Part 3: Biological Activity Validation - A Comparative Approach
The ultimate validation of this compound lies in the reproducible assessment of its biological activity. As a GABA analogue, its primary target is expected to be the GABA-B receptor.[8]
GABA-B Receptor Signaling
GABA-B receptors are metabotropic GPCRs that mediate slow and sustained inhibitory neurotransmission.[6][9] Upon activation, they couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10][24][25] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Diagram of the GABA-B Receptor Signaling Pathway
Caption: Simplified signaling cascade following GABA-B receptor activation.
Comparative In Vitro Assay: Radioligand Binding
A robust method for validating the interaction of a novel compound with its putative target is through a competitive radioligand binding assay. This allows for the determination of the compound's affinity (Ki) for the receptor.
Experimental Protocol: GABA-B Receptor Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing human GABA-B receptors or from rodent brain tissue (e.g., cortex or cerebellum).
-
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [³H]-CGP 54626.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and a reference compound (Baclofen).
-
Incubation and Filtration: Incubate at room temperature for a defined period (e.g., 60 minutes), then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Comparative Performance Data
The performance of this compound should be directly compared to that of baclofen, the prototypical GABA-B agonist.[7]
| Compound | Predicted Target | Assay Type | Comparative Metric (Ki) |
| This compound | GABA-B Receptor | Radioligand Binding | To be determined experimentally |
| Baclofen (Reference Compound) | GABA-B Receptor | Radioligand Binding | ~1 µM (literature value, may vary with assay conditions) |
| Positive Allosteric Modulators (PAMs) (e.g., GS39783) | GABA-B Receptor | N/A (do not compete for the same binding site) | PAMs offer an alternative mechanism of action with potentially fewer side effects than full agonists.[26][27] |
Conclusion
The reproducibility crisis in preclinical science underscores the need for a renewed commitment to rigorous experimental design, execution, and reporting.[1][3] For a novel compound like this compound, this rigor must begin with a reproducible synthesis and unambiguous analytical validation. Only then can the biological characterization, performed in direct comparison with established reference compounds, yield trustworthy and meaningful data. By adopting the systematic approach outlined in this guide, researchers can build a solid foundation for their investigations, enhancing the integrity of their findings and contributing to a more robust and reliable body of scientific knowledge.
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Meta-analysis of preclinical studies involving (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
Introduction: The Quest for Novel Neuromodulators
The γ-aminobutyric acid (GABA) system is a cornerstone of central nervous system inhibition, and its modulation presents a promising avenue for the treatment of a wide range of neurological and psychiatric disorders. While a significant body of research exists for established GABAergic modulators, the preclinical landscape for novel chemical entities, such as (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, remains largely uncharted. This guide addresses the current informational gap by providing a comprehensive meta-analytical framework for the preclinical evaluation of such novel compounds.
Due to the absence of direct comparative preclinical studies for this compound, this document will leverage data from well-characterized β-substituted GABA analogues, namely Pregabalin and Gabapentin , as surrogates. By examining the preclinical data and experimental methodologies employed for these compounds, we can establish a robust template for the evaluation and comparison of new chemical entities targeting the GABA system. This guide is intended for researchers, scientists, and drug development professionals to aid in the design and interpretation of preclinical studies for the next generation of GABAergic therapeutics.
The Mechanistic Landscape: Targeting the GABA System
This compound is a β-substituted GABA analogue.[1] Compounds of this class are known to exert their effects through various mechanisms, primarily by modulating neuronal excitability. While the precise target of the title compound is yet to be elucidated, the established mechanisms of its structural relatives, pregabalin and gabapentin, provide a probable starting point for investigation. These compounds do not directly act on GABA receptors but bind with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction is crucial for their analgesic, anticonvulsant, and anxiolytic properties.[3]
The binding to the α2δ subunit reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This cascade of events ultimately leads to a dampening of neuronal hyperexcitability, which is a hallmark of conditions like neuropathic pain and epilepsy.[2][4]
Figure 1: Simplified signaling pathway of gabapentinoids.
Comparative Preclinical Performance: A Surrogate Analysis
To provide a tangible comparison, this section presents a meta-analysis of preclinical data for pregabalin and gabapentin across key performance indicators. This data serves as a benchmark for what to expect and aim for in the preclinical development of novel analogues.
In Vitro Binding Affinity
The initial step in characterizing a novel GABA analogue is to determine its binding affinity for relevant targets. For gabapentinoids, the primary target is the α2δ subunit of VGCCs. Radioligand binding assays are the gold standard for this determination.
Table 1: Comparative In Vitro Binding Affinities
| Compound | Target | Radioligand | Ki (nM) | Source |
| Pregabalin | α2δ-1 Subunit | [³H]-Gabapentin | ~50 | Estimated from relative potency[5] |
| Gabapentin | α2δ-1 Subunit | [³H]-Gabapentin | ~140 | Estimated from relative potency[5] |
Note: Ki values can vary depending on the tissue preparation and experimental conditions.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of a novel compound is assessed in animal models that mimic human disease states. For GABA analogues, models of neuropathic pain and epilepsy are paramount.
Table 2: Comparative Efficacy in Preclinical Models
| Compound | Model | Species | Efficacy Endpoint | Effective Dose Range (mg/kg) | Source |
| Pregabalin | Chronic Constriction Injury (Neuropathic Pain) | Rat | Reversal of mechanical allodynia & thermal hyperalgesia | 10 - 100 | [2] |
| Gabapentin | Chronic Constriction Injury (Neuropathic Pain) | Rat | Reversal of mechanical allodynia & thermal hyperalgesia | 30 - 300 | [2] |
| Pregabalin | Maximal Electroshock (Seizure) | Mouse | Protection against tonic hindlimb extension | 10 - 30 | [6] |
| Gabapentin | Maximal Electroshock (Seizure) | Mouse | Protection against tonic hindlimb extension | 30 - 100 | [6][7] |
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for a drug candidate's success. Key parameters include bioavailability, half-life, and metabolism.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Parameter | Species | Value | Source |
| Pregabalin | Oral Bioavailability | Human | >90% | [5] |
| Gabapentin | Oral Bioavailability | Human | 30-60% (saturable absorption) | [5] |
| Pregabalin | Elimination Half-life | Human | ~6.3 hours | [5] |
| Gabapentin | Elimination Half-life | Human | ~5-7 hours | [5] |
| Pregabalin | Metabolism | Human | Negligible | [3] |
| Gabapentin | Metabolism | Human | Not metabolized | [5] |
Experimental Protocols: A Guide to Best Practices
The reproducibility and reliability of preclinical data are contingent on the meticulous execution of experimental protocols. This section details the methodologies for key experiments in the evaluation of GABA analogues.
In Vitro Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of a test compound to the α2δ subunit of VGCCs in rat brain membranes using [³H]-gabapentin.
Protocol 1: [³H]-Gabapentin Binding Assay
-
Tissue Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Wash the resulting pellet by resuspension and centrifugation three times in fresh buffer.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of tissue homogenate, 50 µL of [³H]-gabapentin (final concentration ~5 nM), and 50 µL of test compound at various concentrations.
-
For non-specific binding, use a high concentration of unlabeled gabapentin (e.g., 100 µM).
-
Incubate at room temperature for 30 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through GF/B filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a radioligand binding assay.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used and validated model of neuropathic pain in rodents.[8]
Protocol 2: Chronic Constriction Injury (CCI) Model
-
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve, approximately 1 mm apart.
-
Close the incision with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor.
-
Allow the animal to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
Calculate the percent reversal of allodynia compared to the pre-drug baseline.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of novel GABA analogues, using the well-characterized compounds pregabalin and gabapentin as illustrative examples. While this compound remains a compound of interest with a need for further investigation, the methodologies and comparative data presented herein offer a clear path forward for its preclinical development.
Future studies on this compound should focus on:
-
Target Identification and Validation: Elucidating its primary molecular target(s) through in vitro binding and functional assays.
-
In Vivo Efficacy: Assessing its therapeutic potential in a battery of relevant animal models of neurological and psychiatric disorders.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion, and safety profile.
By adhering to the principles of scientific rigor and leveraging the knowledge gained from previous research, the therapeutic potential of novel GABA analogues can be thoroughly and efficiently evaluated, paving the way for the development of new and improved treatments for a host of debilitating conditions.
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Benchmarking the neuroprotective effects of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride against established standards.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the neuroprotective potential of a novel compound, using (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride as a case study, against established industry standards. Given the novelty of this particular compound in the neuroprotective landscape, this document will focus on establishing a rigorous, multi-tiered validation process, from in vitro mechanistic studies to in vivo functional outcome assessments.
Introduction: The Unmet Need for Novel Neuroprotective Therapeutics
Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant global health burden. While several therapeutic agents are in clinical use, their efficacy is often limited, highlighting a pressing need for the discovery and development of novel, more potent neuroprotective compounds. The rigorous preclinical evaluation of new candidates is paramount to ensure that only the most promising agents advance to clinical trials.
This guide outlines a systematic approach to benchmarking a novel chemical entity, this compound, against established neuroprotective standards like Riluzole and Edaravone. We will detail the requisite experimental models and assays to thoroughly characterize its neuroprotective profile.
Mechanistic Postulates and Comparative Framework
Due to the limited public data on the specific mechanism of action for this compound, we will propose a hypothetical framework for its evaluation based on common neuroprotective pathways. This approach is essential for any novel compound to dissect its potential therapeutic action. For our case study, we will hypothesize that its neuroprotective effects could be mediated through anti-excitotoxic and anti-oxidative stress pathways.
Established Standards for Comparison:
-
Riluzole: A glutamate modulator with anti-excitotoxic properties, primarily used in the treatment of amyotrophic lateral sclerosis (ALS).
-
Edaravone: A free radical scavenger that mitigates oxidative stress-induced neuronal damage, approved for the treatment of acute ischemic stroke and ALS.[1][2]
-
Citicoline and Cerebrolysin: Other clinically used agents with neuroprotective and neurorestorative properties.[3]
The following diagram illustrates a potential signaling pathway for our novel compound in comparison to the known mechanisms of our selected standards.
Caption: Hypothetical and established neuroprotective mechanisms.
In Vitro Benchmarking: A Multi-Pronged Approach
To ascertain the neuroprotective efficacy and mechanism of action at the cellular level, a series of in vitro assays are indispensable. Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y) are suitable models for these initial screening phases.[4][5]
Assessment of Neuroprotection Against Excitotoxicity
Glutamate-induced excitotoxicity is a key pathological mechanism in many neurological disorders.[6][7][8] This assay will evaluate the ability of our novel compound to protect neurons from excessive glutamate stimulation.
Experimental Workflow:
Caption: Workflow for in vitro excitotoxicity assessment.
Detailed Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, Riluzole (positive control), or vehicle (negative control). Incubate for 2 hours.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the untreated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
Assessment of Apoptosis (Caspase-3 Activity Assay):
Evaluation of Protection Against Oxidative Stress
Oxidative stress is another common pathway of neuronal death in neurodegenerative diseases and ischemic injury.[14][15] Hydrogen peroxide (H2O2) is a widely used agent to induce oxidative stress in vitro.[16]
Detailed Protocol: H2O2-Induced Oxidative Stress Assay
-
Cell Culture: Plate neuronal cells as described in the excitotoxicity protocol.
-
Pre-treatment: Pre-treat cells with this compound, Edaravone (positive control), or vehicle for 2 hours.
-
Induction of Oxidative Stress: Expose the cells to H2O2 (e.g., 100-200 µM) for 3-6 hours.[16]
-
Assessment: Perform MTT and Caspase-3 assays as detailed above to quantify cell viability and apoptosis.
Hypothetical In Vitro Comparative Data
The following table summarizes hypothetical data from the in vitro assays, demonstrating how the novel compound could be benchmarked against the standards.
| Treatment Group | Neuronal Viability (% of Control) - Excitotoxicity Model | Caspase-3 Activity (Fold Change) - Excitotoxicity Model | Neuronal Viability (% of Control) - Oxidative Stress Model | Caspase-3 Activity (Fold Change) - Oxidative Stress Model |
| Vehicle Control | 35% | 4.5 | 40% | 5.2 |
| This compound (10 µM) | 75% | 1.8 | 80% | 1.5 |
| Riluzole (10 µM) | 70% | 2.0 | 45% | 4.8 |
| Edaravone (10 µM) | 42% | 4.2 | 85% | 1.3 |
In Vivo Benchmarking: Rodent Models of Acute Neuronal Injury
Promising in vitro results must be validated in vivo to assess the compound's efficacy in a complex biological system.[17] The middle cerebral artery occlusion (MCAo) model in rodents is a gold standard for mimicking ischemic stroke.[18][19][20][21]
Experimental Workflow:
Caption: Workflow for in vivo stroke model assessment.
Detailed Protocol: Transient Middle Cerebral Artery Occlusion (tMCAo) Model
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.[18][22]
-
Induction of Ischemia: Induce tMCAo using the intraluminal filament method for 90 minutes.[20][21]
-
Treatment Administration: Administer this compound, Edaravone, or vehicle intravenously at the time of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAo using a standardized neurological scoring system.
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Hypothetical In Vivo Comparative Data
| Treatment Group | Neurological Deficit Score (at 24h) | Infarct Volume (% of Hemisphere) |
| Vehicle Control | 3.8 ± 0.4 | 45 ± 5% |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 22 ± 4% |
| Edaravone (3 mg/kg) | 2.5 ± 0.5 | 28 ± 6% |
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for benchmarking the neuroprotective effects of a novel compound, exemplified by this compound, against established clinical standards. The proposed workflow, encompassing both in vitro mechanistic studies and in vivo functional assessments, provides a comprehensive framework for go/no-go decisions in the early stages of drug development.
Positive results from these benchmarking studies would warrant further investigation into the pharmacokinetic and toxicological profiles of this compound, as well as its efficacy in chronic models of neurodegeneration. This systematic approach ensures that only the most promising candidates, with well-characterized mechanisms and demonstrated preclinical efficacy, proceed toward clinical development.
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Safety Operating Guide
Navigating the Disposal of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the rationale behind these essential procedures.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This compound is a derivative of naphthalene. While specific hazard data for this compound is not extensively documented, the naphthalene moiety suggests that a cautious approach is warranted. Naphthalene itself is classified as a flammable solid and is harmful if swallowed.[1][2] Some naphthalene compounds are also suspected of causing cancer.[1][2][3] Therefore, it is prudent to handle this compound with care, assuming it may possess similar hazardous properties.
Key Actions:
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-provided SDS for the most specific and up-to-date information on hazards, handling, and disposal.[4][5]
-
Assume Potential Hazards: In the absence of comprehensive data, treat the compound as potentially hazardous. This includes wearing appropriate Personal Protective Equipment (PPE).
-
Risk Assessment: Conduct a risk assessment for the specific quantities and concentrations being handled in your laboratory.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling any chemical, including for disposal. The following PPE should be worn to minimize exposure:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | Provides a barrier against skin contact.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust.[6] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of dust or aerosols.[1][6] |
Disposal Procedures: A Step-by-Step Guide
The overriding principle for laboratory waste is that no activity should commence without a clear plan for disposal.[7] All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by an authorized body.[8]
Unused or Surplus Solid Compound
Solid this compound should be disposed of as hazardous chemical waste.
Step 1: Containerization
-
Place the solid waste in its original container if possible, ensuring the label is intact and legible.[7]
-
If the original container is not available, use a new, clean, and compatible container. The container must be made of a material that does not react with the chemical and have a secure, leak-proof closure.[9][10]
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[11] Also, add the date when the waste was first added to the container.[5][11]
Step 2: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[10][11]
-
This area must be well-ventilated and provide secondary containment to prevent spills.[9][11]
-
Ensure incompatible chemicals are segregated to prevent accidental reactions.[9][10] For example, store acids and bases separately.[10]
Step 3: Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][8]
-
Never dispose of solid chemical waste in the regular trash or down the drain.[8][9]
Contaminated Materials
Items such as gloves, pipette tips, and paper towels that have come into contact with the compound must also be treated as hazardous waste.
Step 1: Segregation
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[3]
-
The container should be lined with a chemically resistant bag.
Step 2: Labeling
-
Label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").[3][11]
Step 3: Disposal
-
Dispose of the container through your institution's hazardous waste management program.[8]
Empty Containers
Properly cleaned empty containers can often be disposed of as regular trash, reducing hazardous waste volume and costs.[7]
Step 1: Decontamination
-
For containers that held a hazardous chemical, triple rinse with a suitable solvent (e.g., water or an appropriate organic solvent).[7][8]
-
Each rinse should use a volume of solvent equal to about 5% of the container's volume.[8]
Step 2: Rinsate Collection
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. [7][8] Collect the rinsate in a designated, labeled hazardous waste container.
Step 3: Final Disposal of the Container
-
Once triple-rinsed, deface or remove the original chemical label from the empty container.[8][12]
-
The clean, unlabeled container can then typically be disposed of in the regular trash or recycled according to your institution's policies.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure
-
Evacuate the immediate spill area.[3]
-
If the substance is dusty, avoid breathing in the vapors.[3]
-
Eliminate any sources of ignition.[3]
Step 2: Containment
-
If possible and safe to do so, confine the spill to a small area using a spill kit or absorbent material.[3]
Step 3: Cleanup and Disposal
-
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[8]
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the area once the bulk of the spill has been removed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. static.igem.org [static.igem.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Handling (S)-3-Amino-4-(naphthalen-1-yl)butanoic Acid Hydrochloride
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides an in-depth operational plan for handling (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a compound whose specific hazards are not extensively documented. In the absence of a specific Safety Data Sheet (SDS), we will proceed based on a conservative assessment derived from its chemical structure: an amino acid derivative presented as a hydrochloride salt. This structure suggests potential risks as a respiratory irritant (as a fine powder), a skin/eye irritant (due to its acidic nature as a hydrochloride salt), and an unknown toxicological profile.
Our approach is grounded in the principle of As Low As Reasonably Practicable (ALARP) , ensuring that exposure is minimized through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Hazard Assessment and Control Strategy
Before any laboratory work begins, a thorough risk assessment is mandatory. The primary hazards associated with this compound are anticipated to be:
-
Inhalation: As a crystalline solid or powder, airborne particulates present a significant respiratory risk.
-
Dermal Contact: The hydrochloride salt form makes the compound acidic, posing a risk of skin and eye irritation or burns.
-
Ingestion: Accidental ingestion could lead to unknown systemic effects.
Our control strategy prioritizes eliminating these hazards at their source.
| Hazard | Primary Engineering Control | Secondary Control (PPE) | Work Practice |
| Inhalation of Powder | Certified Chemical Fume Hood | NIOSH-approved N95 Respirator (if outside hood) | Handle in a fume hood with the sash at the lowest practical height. |
| Dermal/Eye Contact | Chemical Fume Hood / Glove Box | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Always handle with appropriate gloves. Avoid contaminating surfaces. |
| Accidental Ingestion | N/A | N/A | No food or drink in the lab. Wash hands thoroughly after handling. |
Logical Workflow: From Risk Assessment to Handling
The following diagram outlines the decision-making process for safely handling the compound.
Caption: A workflow diagram illustrating the key phases of safe chemical handling.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE are the last line of defense after engineering controls have been implemented.
Core PPE Requirements
-
Eye Protection: Chemical Splash Goggles
-
Rationale: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection from fine powders or splashes. Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against these hazards.
-
Procedure: Goggles must be worn at all times within the laboratory where the chemical is handled.
-
-
Hand Protection: Nitrile Gloves
-
Rationale: Nitrile gloves provide good resistance to a wide range of chemicals, including acids and organic solvents. Given the unknown dermal toxicity, gloves are critical. Always check for signs of degradation or puncture.
-
Procedure:
-
Inspect gloves for any defects before use.
-
Don gloves over the cuff of the lab coat to ensure a proper seal.
-
If contact with the chemical occurs, remove the glove immediately using the proper technique (see section 2.2), wash hands, and don a new pair.
-
Never wear gloves outside of the laboratory area.
-
-
-
Body Protection: Laboratory Coat
-
Rationale: A flame-resistant (FR) lab coat with long sleeves and a snap or button front provides a barrier against spills and contamination of personal clothing.
-
Procedure: The lab coat must be fully buttoned or snapped closed.
-
Step-by-Step Guide: Weighing and Preparing a Solution
This protocol must be performed inside a certified chemical fume hood.
Caption: A procedural flow for weighing a solid chemical inside a fume hood.
Detailed Steps:
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weighing paper/boat, glassware, solvent) is present to minimize traffic in and out of the hood.
-
Weighing:
-
Place a weigh boat or paper on the analytical balance and tare it.
-
Using a clean spatula, carefully transfer the required amount of this compound to the weigh boat. Avoid creating dust clouds by moving slowly and deliberately.
-
Once the desired mass is obtained, cap the source container immediately.
-
-
Dissolving:
-
Carefully transfer the weighed solid into your target glassware.
-
Slowly add the desired solvent, directing the stream to the side of the glassware to avoid splashing.
-
-
Decontamination:
-
Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), wiping with a disposable towel.
-
Dispose of the towel and weigh boat in the designated solid chemical waste container.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill inside a fume hood, absorb the material with a spill pad or absorbent material. Decontaminate the area with a suitable solvent. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound." Follow all institutional and local EHS guidelines for hazardous waste disposal.
By adhering to these rigorous safety protocols, we can ensure both the integrity of our research and the well-being of our scientific staff. This guide should be considered a living document, subject to revision as more specific toxicological data for this compound becomes available.
References
-
American Chemical Society. (2012). Identifying and Evaluating Hazards in Research Laboratories. Source: American Chemical Society, URL: [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
